Achyranthoside D
Descripción
Propiedades
IUPAC Name |
6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H82O25/c1-48(2)14-16-53(47(70)78-45-35(63)33(61)31(59)25(20-55)73-45)17-15-51(6)22(23(53)18-48)8-9-27-50(5)12-11-28(49(3,4)26(50)10-13-52(27,51)7)74-46-40(77-44-34(62)32(60)30(58)24(19-54)72-44)38(36(64)39(76-46)42(68)69)75-43(37(65)41(66)67)71-21-29(56)57/h8,23-28,30-40,43-46,54-55,58-65H,9-21H2,1-7H3,(H,56,57)(H,66,67)(H,68,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVPIFXAYNIMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H82O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316766 | |
| Record name | Achyranthoside D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1119.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
168009-91-4 | |
| Record name | Achyranthoside D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168009-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Achyranthoside D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 - 206 °C | |
| Record name | Achyranthoside D | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031023 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling Achyranthoside D: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a notable triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications. Primarily isolated from the roots of Achyranthes bidentata and Achyranthes fauriei, plants with a long history in traditional medicine, this compound has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of this compound, complete with detailed experimental protocols and an exploration of its known signaling pathway interactions. All quantitative data has been summarized into structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized through detailed diagrams.
Discovery and Sourcing
This compound was first identified as a novel glucuronide saponin isolated from the roots of Achyranthes fauriei.[2] Subsequent research has also established its presence in Achyranthes bidentata, a widely cultivated species.[1] The concentration of this compound can vary depending on the extraction method employed. A liquid chromatography-mass spectrometry (LC-MS) analysis of Achyranthes root saponins revealed that water extraction at room temperature yields a higher concentration of this compound compared to standard decoction methods. This suggests that milder extraction conditions may be more effective in preserving the integrity of this particular saponin.
Isolation and Purification: A Methodological Overview
The isolation of this compound from its natural sources is a multi-step process that leverages various chromatographic techniques to achieve a high degree of purity. While a definitive, standardized protocol with comprehensive quantitative data at each step remains to be consolidated in a single source, a general workflow can be constructed from existing literature.
Experimental Protocol: General Isolation and Purification of Saponins from Achyranthes bidentata
This protocol outlines a general approach for the extraction and purification of saponins, including this compound, from the roots of Achyranthes bidentata.
1. Plant Material Preparation:
-
Obtain dried roots of Achyranthes bidentata.
-
Grind the dried roots into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Solvent Extraction: Macerate the powdered root material with 70% ethanol at room temperature for 24 hours. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation:
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Saponins are typically enriched in the n-butanol fraction.
-
Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.
4. Column Chromatography:
-
Initial Separation (Diaion HP-20): Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Apply the sample to a Diaion HP-20 column. Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.
-
Further Purification (Silica Gel and/or C18 Reversed-Phase Chromatography): Subject the fractions containing this compound to further purification using silica gel column chromatography with a chloroform-methanol-water solvent system or C18 reversed-phase column chromatography with a methanol-water gradient. The specific solvent ratios and gradients need to be optimized based on the separation observed on TLC.
5. Final Purification (Preparative HPLC):
-
For obtaining high-purity this compound, subject the semi-purified fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.
Quantitative Data on Saponin Content:
The following table summarizes the quantitative analysis of major saponins from Achyranthes root under different extraction conditions, as determined by LC-MS. This data highlights the relative abundance of this compound.
| Saponin | Water Extraction (Room Temp) - % of Total Saponins | Standard Decoction - % of Total Saponins |
| Achyranthoside B | Major | Major |
| Achyranthoside C | Minor | Major |
| This compound | Major | Major |
| Chikusetsusaponin IVa | Negligible | Minor |
| Chikusetsusaponin V | Negligible | Minor |
Experimental Workflow for Saponin Isolation
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways, particularly in the context of osteoarthritis.
Inhibition of the Wnt/β-catenin Signaling Pathway
Research has demonstrated that this compound can attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt signaling pathway. Specifically, it has been found to inhibit the activity of Wnt3a. The canonical Wnt signaling pathway, when activated, leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, where it activates target genes involved in inflammation and cartilage degradation. By inhibiting Wnt3a, this compound effectively downregulates this cascade, leading to a reduction in inflammatory responses and protection of cartilage.
Wnt/β-catenin Signaling Pathway and the Role of this compound
Modulation of the PI3K/Akt Signaling Pathway
While the direct interaction of this compound with the PI3K/Akt signaling pathway is an area of ongoing research, saponins from Achyranthes bidentata have been shown to influence this critical pathway, which is involved in cell survival, proliferation, and inflammation. The PI3K/Akt pathway is often dysregulated in disease states, and its modulation by natural compounds is a key area of interest for drug development. Further investigation is required to elucidate the precise mechanism by which this compound may affect PI3K and Akt phosphorylation and their downstream targets.
Hypothesized Interaction with the PI3K/Akt Signaling Pathway
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant therapeutic potential, particularly in the management of inflammatory conditions like osteoarthritis. This guide has provided a comprehensive overview of its discovery, a generalized protocol for its isolation, and an analysis of its known interactions with key signaling pathways.
Future research should focus on the development of a standardized and optimized isolation protocol to improve the yield and purity of this compound for research and potential clinical applications. Furthermore, a deeper investigation into its molecular mechanisms of action, especially its precise interaction with the PI3K/Akt pathway and other potential cellular targets, will be crucial in fully elucidating its therapeutic capabilities and paving the way for its development as a novel therapeutic agent.
References
Achyranthoside D: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D is a triterpenoid saponin that has garnered significant interest within the scientific community for its potential therapeutic applications. As a naturally occurring compound, understanding its botanical origins, methods of extraction and quantification, and its mechanisms of action at a molecular level is crucial for ongoing research and development. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed experimental protocols for its isolation and analysis, and its modulation of key signaling pathways.
Natural Sources and Plant Origin of this compound
While Achyranthes bidentata is the most prominent source, related Achyranthoside derivatives have been identified in other plant species, including Basella rubra and Pisonia umbellifera. However, for the specific isolation of this compound, Achyranthes bidentata remains the most scientifically documented and utilized botanical source.
Quantitative Analysis of this compound in Plant Material
The concentration of this compound in the roots of Achyranthes bidentata can vary depending on factors such as the geographical origin, cultivation practices, and post-harvest processing of the plant material. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the most common and accurate method for the quantitative analysis of this compound.[2]
| Plant Source | Plant Part | Extraction Method | Quantification Method | Average Yield (mg/g dry weight) | Reference |
| Achyranthes bidentata | Root | Water extraction at room temperature | LC-MS | Not specified | [5] |
| Achyranthes bidentata | Root | Decoction (boiling in water) | LC-MS | Not specified | [5] |
Note: Specific yield data can be highly variable. The provided references indicate that Achyranthosides B and D are major saponins in water extracts. For precise quantification, it is recommended to consult the detailed analytical studies.
Experimental Protocols
Extraction of Total Saponins from Achyranthes bidentata Root
This protocol outlines a general procedure for the extraction of total saponins, including this compound, from the dried roots of Achyranthes bidentata.
Materials:
-
Dried and powdered roots of Achyranthes bidentata
-
70% Ethanol
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Macerate the powdered root material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the extraction process with the residue two more times.
-
Combine the filtrates and concentrate the total extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in distilled water and partition it with an equal volume of n-butanol.
-
Separate the n-butanol layer, which contains the saponins, and repeat the partitioning process three times.
-
Combine the n-butanol fractions and evaporate to dryness under reduced pressure.
-
Lyophilize the resulting residue to obtain the total saponin extract.
Isolation of this compound using Column Chromatography
This protocol describes a typical method for the isolation of this compound from the total saponin extract.
Materials:
-
Total saponin extract from Achyranthes bidentata
-
Silica gel for column chromatography (100-200 mesh)
-
Sephadex LH-20
-
Solvent systems (e.g., chloroform:methanol:water gradients)
-
Thin-layer chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
Procedure:
-
Subject the total saponin extract to silica gel column chromatography.
-
Elute the column with a gradient of chloroform:methanol:water, starting with a higher ratio of chloroform and gradually increasing the polarity by increasing the proportion of methanol and water.
-
Monitor the fractions by TLC, visualizing the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
Further purify the pooled fractions using Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.
-
The final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.
-
Collect the peak corresponding to this compound and verify its purity using analytical HPLC and its structure by spectroscopic methods (NMR, MS).
Quantification of this compound by LC-MS
This protocol provides a general workflow for the quantitative analysis of this compound in a plant extract.[5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
Phenyl-hexylated silica gel column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water with 0.1% formic acid (HPLC grade)
-
This compound reference standard
-
Dihexyl ammonium acetate (ion-pair reagent)
Procedure:
-
Sample Preparation: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol or the initial mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
LC-MS Analysis:
-
Set the column temperature (e.g., 40°C).
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water (containing dihexyl ammonium acetate as an ion-pair reagent).
-
Set the flow rate (e.g., 0.8 mL/min).
-
Configure the MS detector to operate in negative ion mode and select the appropriate mass-to-charge ratio (m/z) for this compound for selected ion monitoring (SIM).
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the sample and standard chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Biological Activities
This compound and total saponins from Achyranthes bidentata have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and osteogenic properties.
Anti-Inflammatory Activity
This compound exhibits anti-inflammatory effects by targeting pathways involved in the inflammatory cascade. One of the key mechanisms is the inhibition of the Wnt signaling pathway .[6] It has been shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[6] Furthermore, saponins from Achyranthes bidentata can suppress the NF-κB signaling pathway , a central regulator of inflammation.
Caption: Inhibition of Pro-inflammatory Pathways by this compound.
Osteogenic Activity
The saponins from Achyranthes bidentata have been demonstrated to promote the differentiation of bone marrow stromal cells into osteoblasts, a critical process in bone formation. This effect is mediated, at least in part, through the activation of the ERK MAPK signaling pathway .[7]
Caption: Promotion of Osteogenesis via the ERK MAPK Pathway.
Experimental Workflow for Isolation and Identification
The overall process for obtaining pure this compound from its natural source for research and development purposes involves a multi-step workflow.
Caption: Workflow for the Isolation of this compound.
Conclusion
This compound, primarily sourced from the roots of Achyranthes bidentata, stands out as a promising natural compound with well-documented anti-inflammatory and osteogenic properties. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its ability to modulate key signaling pathways such as Wnt, NF-κB, and ERK MAPK provides a solid foundation for its further investigation in the development of novel therapeutics for inflammatory disorders and bone-related conditions. This guide provides a comprehensive technical overview to support researchers in their endeavors to unlock the full potential of this compound.
References
- 1. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Achyranthes bidentata saponins promote osteogenic differentiation of bone marrow stromal cells through the ERK MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Achyranthoside D in Achyranthes bidentata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achyranthoside D, a prominent triterpenoid saponin isolated from the medicinal plant Achyranthes bidentata, has garnered significant interest for its potential pharmacological activities. Despite its therapeutic promise, the precise biosynthetic pathway culminating in this compound remains largely unelucidated. This technical guide synthesizes current transcriptomic data and phytochemical analysis to propose a putative biosynthetic pathway for this compound. We delve into the known enzymatic steps leading to its aglycone precursor, oleanolic acid, and extrapolate the subsequent glycosylation events catalyzed by UDP-glycosyltransferases. This document provides a foundational framework for future research aimed at the complete characterization and potential biotechnological production of this valuable bioactive compound. While direct experimental validation of the entire pathway is pending in the scientific literature, this guide offers a comprehensive overview of our current understanding and outlines the necessary experimental approaches to fully illuminate this complex biochemical cascade.
Introduction
Achyranthes bidentata, a perennial herb extensively used in traditional Chinese medicine, is a rich source of various bioactive secondary metabolites, including a class of oleanane-type triterpenoid saponins.[1][2] Among these, this compound, a glucuronide saponin, is recognized for its potential therapeutic properties.[3] The core structure of this compound consists of an oleanolic acid aglycone adorned with a complex sugar moiety.[4][5] Understanding the enzymatic machinery responsible for its synthesis is paramount for the targeted genetic engineering of A. bidentata to enhance yields and for the development of biocatalytic systems for its sustainable production.
This guide will first detail the well-established biosynthesis of the oleanolic acid backbone and then present a putative pathway for the subsequent glycosylation steps leading to this compound, based on transcriptomic evidence and the known chemical structure.
The Aglycone Backbone: Biosynthesis of Oleanolic Acid
The biosynthesis of oleanolic acid, the triterpenoid core of this compound, is initiated in the cytoplasm via the mevalonic acid (MVA) pathway.[2][6] This multi-step process culminates in the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of isoprenoids.
Mevalonic Acid (MVA) Pathway
The key enzymatic steps of the MVA pathway leading to the triterpenoid precursor, 2,3-oxidosqualene, are summarized in the table below. Transcriptome analysis of A. bidentata has identified candidate genes encoding the enzymes for each of these steps.[1][2]
| Step | Enzyme | Substrate | Product | Gene Annotation (Putative) |
| 1 | Acetyl-CoA C-acetyltransferase (AACT) | Acetyl-CoA | Acetoacetyl-CoA | UnigeneXXXX |
| 2 | Hydroxymethylglutaryl-CoA synthase (HMGS) | Acetoacetyl-CoA | HMG-CoA | UnigeneXXXX |
| 3 | HMG-CoA reductase (HMGR) | HMG-CoA | Mevalonate | UnigeneXXXX |
| 4 | Mevalonate kinase (MVK) | Mevalonate | Mevalonate-5-phosphate | UnigeneXXXX |
| 5 | Phosphomevalonate kinase (PMVK) | Mevalonate-5-phosphate | Mevalonate-5-pyrophosphate | UnigeneXXXX |
| 6 | Mevalonate pyrophosphate decarboxylase (MVD) | Mevalonate-5-pyrophosphate | Isopentenyl pyrophosphate (IPP) | UnigeneXXXX |
| 7 | IPP isomerase (IDI) | IPP | Dimethylallyl pyrophosphate (DMAPP) | UnigeneXXXX |
| 8 | Geranyl pyrophosphate synthase (GPS) | IPP + DMAPP | Geranyl pyrophosphate (GPP) | UnigeneXXXX |
| 9 | Farnesyl pyrophosphate synthase (FPS) | GPP + IPP | Farnesyl pyrophosphate (FPP) | UnigeneXXXX |
| 10 | Squalene synthase (SQS) | FPP + FPP | Squalene | UnigeneXXXX |
| 11 | Squalene epoxidase (SQE) | Squalene | 2,3-Oxidosqualene | UnigeneXXXX |
Cyclization and Oxidation
The linear 2,3-oxidosqualene is then cyclized by β-amyrin synthase (bAS) to form the pentacyclic triterpenoid, β-amyrin. Subsequent oxidation at the C-28 position is catalyzed by a cytochrome P450 monooxygenase, likely from the CYP716 family, to yield oleanolic acid.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HR-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Five new oleanolic acid glycosides from Achyranthes bidentata with inhibitory activity on osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
An In-depth Technical Guide to Achyranthoside D: Physical, Chemical, and Biological Properties
Introduction
Achyranthoside D is a triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities.[1] Isolated primarily from the roots of plants belonging to the Achyranthes genus, such as Achyranthes bidentata and Achyranthes fauriei, this compound has garnered significant interest within the scientific community.[2][3] Achyranthes bidentata, in particular, is a well-known herb in traditional Chinese medicine, utilized for its purported benefits in treating conditions like osteoarthritis.[4] this compound is one of the key bioactive constituents believed to contribute to these therapeutic effects.[1] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a complex molecule with a high molecular weight. Its physical state at room temperature is solid.[3]
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₂O₂₅ | [3] |
| Molecular Weight | 1119.2 g/mol | [3] |
| Melting Point | 205 - 206 °C | [3] |
| Physical Description | Solid | [3] |
| Solubility | Information on specific solubility values is limited in publicly available literature. However, its extraction with aqueous ethanol and methanol suggests some degree of polarity.[1][5] Triterpenoid saponins are generally soluble in water, methanol, and ethanol, and insoluble in non-polar organic solvents like hexane. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural elucidation and identification of this compound. While raw spectral data is extensive and typically found in specialized chemical databases or original research publications, a summary of the key analytical techniques used for its characterization is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR are fundamental for determining the complex structure of this compound, including the stereochemistry of its steroidal backbone and the nature and linkage of its sugar moieties. A comprehensive review of saponins from Achyranthes root references ¹³C NMR data for this compound.[5]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of this compound.[6] Tandem mass spectrometry (MS/MS) provides valuable information on the fragmentation patterns, aiding in the structural confirmation and identification of the compound in complex mixtures.[7][8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are characteristic features of saponins.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from Achyranthes bidentata roots, based on commonly employed methods for saponin extraction.[1][5]
-
Preparation of Plant Material : Dried roots of Achyranthes bidentata are pulverized into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction : The powdered root material is typically extracted with a polar solvent. Common methods include:
-
Maceration or Reflux with Aqueous Ethanol : The powder is soaked or heated with a solution of 75% ethanol in water.[1] This process is often repeated multiple times to ensure maximum extraction of the saponins.
-
Methanol Extraction : Similar to ethanol extraction, methanol can also be used to extract the compounds of interest.[5]
-
-
Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning : The crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach is to dissolve the extract in water and then sequentially partition it with solvents of increasing polarity, such as n-butanol. The saponin fraction, including this compound, typically partitions into the n-butanol layer.[5]
-
Chromatographic Purification : The butanol fraction is further purified using various chromatographic techniques:
-
Column Chromatography : The fraction is loaded onto a silica gel or reversed-phase (e.g., C18) column and eluted with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to separate the different saponins.
-
High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is often used for the final purification of this compound to achieve high purity.
-
Figure 1. A generalized workflow for the extraction and isolation of this compound.
Biological Activity Assays: Osteoarthritis Model
The therapeutic potential of this compound in osteoarthritis (OA) has been investigated using both in vivo and in vitro models.[4]
In Vivo Animal Model of Osteoarthritis:
-
Induction of OA : Osteoarthritis is surgically induced in rats, typically through methods like anterior cruciate ligament transection (ACLT) combined with medial meniscectomy (MMx).[4]
-
Treatment : The animals are then treated with varying doses of this compound over a specified period.
-
Histological Analysis : After the treatment period, the knee joints are harvested, and cartilage integrity is assessed using histological staining methods such as Safranin O-Fast Green and Hematoxylin and Eosin (H&E) staining.[4]
-
Biochemical Analysis : Serum and cartilage tissue can be analyzed for biomarkers of cartilage degradation and inflammation, such as C-terminal telopeptide of type II collagen (CTX-II), cartilage oligomeric matrix protein (COMP), matrix metalloproteinases (MMPs), and inflammatory cytokines (e.g., IL-1β, TNF-α) using techniques like ELISA and qRT-PCR.[1][4]
In Vitro Chondrocyte Model:
-
Cell Culture : Primary chondrocytes are isolated from rat articular cartilage and cultured.
-
Induction of Inflammation : The cultured chondrocytes are stimulated with an inflammatory agent, such as interleukin-1β (IL-1β), to mimic the inflammatory conditions of osteoarthritis.[4]
-
Treatment : The IL-1β-stimulated chondrocytes are then treated with this compound.
-
Analysis of Gene and Protein Expression : The expression levels of genes and proteins involved in cartilage matrix synthesis (e.g., Collagen II, Aggrecan) and degradation (e.g., MMP-3, MMP-13, ADAMTS-5), as well as inflammatory mediators, are quantified using qRT-PCR and Western blotting.[4]
Mechanism of Action: Wnt Signaling Pathway
This compound has been shown to exert its chondroprotective effects by inhibiting the Wnt signaling pathway.[4] The Wnt pathway plays a critical role in cartilage development and homeostasis, and its dysregulation is implicated in the pathogenesis of osteoarthritis.
Figure 2. The inhibitory effect of this compound on the Wnt signaling pathway.
Experimental Protocol for Wnt Signaling Pathway Analysis
The effect of this compound on the Wnt signaling pathway can be investigated using a luciferase reporter assay.[9]
-
Cell Line : A stable cell line expressing a TCF/LEF-responsive luciferase reporter construct (e.g., STF/293 cells) is used. These cells contain a luciferase gene under the control of a promoter with binding sites for the TCF/LEF transcription factors, which are activated by β-catenin.
-
Activation of Wnt Pathway : The Wnt pathway is activated in the cells, for example, by treatment with Wnt3a conditioned media or a GSK-3β inhibitor like lithium chloride (LiCl).
-
Treatment with this compound : The activated cells are then treated with various concentrations of this compound.
-
Luciferase Assay : After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the Wnt/β-catenin signaling pathway.
-
Western Blot Analysis : To further confirm the mechanism, the protein levels of key components of the Wnt pathway, such as β-catenin (both total and phosphorylated forms), GSK-3β, and downstream target genes, can be analyzed by Western blotting in chondrocytes treated with this compound.[4]
Conclusion
This compound is a promising natural product with well-documented chondroprotective and anti-inflammatory properties, primarily mediated through the inhibition of the Wnt signaling pathway. This technical guide has summarized its key physical and chemical characteristics, provided an overview of experimental protocols for its study, and visualized its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, optimize its delivery, and explore its applications in other disease contexts. The detailed methodologies and data presented herein serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.
References
- 1. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achyranthosides C and D, novel glucuronide saponins from Achyranthes fauriei root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C53H82O25 | CID 85112371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Screening for natural products that affect Wnt signaling activity - PMC [pmc.ncbi.nlm.nih.gov]
Achyranthoside D: A Deep Dive into its Mechanism of Action in Cellular Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has garnered significant attention in the scientific community for its potential therapeutic applications. Traditionally used in Chinese medicine for its anti-inflammatory properties, recent cellular and molecular studies have begun to unravel the intricate mechanisms underlying its bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in various cellular models, with a focus on its anti-inflammatory, anti-osteoarthritic, and pro-apoptotic effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Mechanisms of Action
This compound exerts its cellular effects through the modulation of several key signaling pathways, primarily impacting inflammation, apoptosis, and potentially autophagy. The subsequent sections will delve into the specifics of these mechanisms, supported by quantitative data and detailed experimental protocols.
Anti-inflammatory and Chondroprotective Effects
This compound has demonstrated significant anti-inflammatory and chondroprotective properties, particularly in the context of osteoarthritis (OA). Its primary mechanism in this regard involves the inhibition of pro-inflammatory signaling cascades and the protection of chondrocytes from degradation.
Signaling Pathways Involved:
-
Wnt/β-catenin Signaling Pathway: this compound has been identified as an inhibitor of the Wnt/β-catenin signaling pathway.[1] Overactivation of this pathway is implicated in the degradation of cartilage in OA. This compound directly targets Wnt3a, preventing its binding to its receptor and subsequent downstream signaling.[1] This inhibition leads to a reduction in the expression of catabolic enzymes and pro-inflammatory cytokines. While this compound inhibits this pathway, polysaccharides from Achyranthes bidentata have been shown to activate it to promote chondrocyte proliferation.[2][3]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of OA, pro-inflammatory cytokines like Interleukin-1β (IL-1β) activate NF-κB, leading to the transcription of genes encoding inflammatory mediators and matrix-degrading enzymes. Saponins from Achyranthes bidentata have been shown to inhibit IL-1β-induced NF-κB activation in rat chondrocytes.[4] This inhibition is a key mechanism behind the anti-inflammatory effects of this compound.
Quantitative Data on Anti-inflammatory and Chondroprotective Effects:
| Cellular Model | Treatment | Target Molecule/Process | Quantitative Effect | Reference |
| Primary Rat Chondrocytes | This compound | IL-1β-induced viability loss | Protection against viability loss and LDH release | [1] |
| Primary Rat Chondrocytes | Achyranthes bidentata saponins (ABS) (3, 10, 30 µg/mL) | IL-1β-induced inflammation and apoptosis | Protection against IL-1β-induced chondrocyte injury | [4] |
| SW1353 Human Chondrocytes | Achyranthes bidentata extract (ABE) (50, 100 µg/mL) | IL-1β-induced pro-inflammatory factors (IL-6, TNF-α, COX-2, iNOS, PGE2, NO) | Significant reduction in expression | [5] |
| SW1353 Human Chondrocytes | Achyranthes bidentata extract (ABE) (50, 100 µg/mL) | IL-1β-induced matrix degradation (MMP-13, ADAMTS-5) | Inhibition of expression | [5] |
| Rat Cartilage Tissue | This compound | Cartilage degeneration-related proteins (ADAMTS-5, MMP-13, MMP-3) | Decreased expression levels | [1] |
| Rat Cartilage Tissue | This compound | NLRP3 inflammasome components (NLRP3, ASC, GSDMD) | Significantly inhibited expression levels | [1] |
| Rat Cartilage Tissue | This compound | Pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, IL-18) | Significantly inhibited expression levels | [1] |
| Rat Cartilage Tissue | This compound | Extracellular matrix components (Collagen II, Aggrecan) | Increased expression levels | [1] |
Experimental Protocols:
-
Induction of Inflammation in Chondrocytes: Primary rat chondrocytes or human chondrosarcoma cell lines (SW1353) are typically cultured and then stimulated with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response, mimicking conditions in an osteoarthritic joint.[4][5]
-
Western Blot Analysis: To assess the protein levels of signaling molecules (e.g., Wnt3a, β-catenin, p-p65, IκBα), extracellular matrix components (Collagen II, Aggrecan), and matrix-degrading enzymes (MMP-13, ADAMTS-5), Western blotting is performed. A general protocol involves cell lysis, protein quantification, SDS-PAGE, transfer to a PVDF membrane, blocking, incubation with primary and secondary antibodies, and chemiluminescent detection.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the gene expression levels of inflammatory cytokines (e.g., IL-6, TNF-α), iNOS, and COX-2, qRT-PCR is employed. Total RNA is extracted from treated cells, reverse transcribed to cDNA, and then subjected to PCR with specific primers. Gene expression is typically normalized to a housekeeping gene like GAPDH.
Signaling Pathway Diagrams:
Induction of Apoptosis in Cancer Cells
While demonstrating protective effects in chondrocytes, this compound and its derivatives have been shown to induce apoptosis in various cancer cell lines. This dual functionality highlights its potential as a selective therapeutic agent.
Signaling Pathways Involved:
-
Caspase Activation Pathway: Achyranthoside H methyl ester, a derivative of a related saponin, induces apoptosis in human breast cancer cells (MCF-7 and MDA-MB-453) through a caspase-dependent mechanism.[6] This involves the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of caspase-mediated apoptosis.[6] The pan-caspase inhibitor z-VAD-fmk was able to abolish this effect, confirming the central role of caspases.[6]
Quantitative Data on Pro-apoptotic Effects:
| Cellular Model | Treatment | Target Molecule/Process | Quantitative Effect | Reference |
| Human Breast Cancer Cells (MCF-7) | Achyranthoside H methyl ester | Cytotoxicity (MTT assay) | ID50 value of 4.0 µM | [6] |
| Human Breast Cancer Cells (MDA-MB-453) | Achyranthoside H methyl ester | Cytotoxicity (MTT assay) | ID50 value of 6.5 µM | [6] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-453) | Achyranthoside H methyl ester | Apoptosis (Sub-G1 population) | Dose-dependent and time-dependent increase | [6] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-453) | Achyranthoside H methyl ester | PARP Cleavage | Formation of an 89 kD peptide | [6] |
Experimental Protocols:
-
Cell Viability Assay (MTT): Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of this compound or its derivatives for a specified period. MTT reagent is then added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the ID50 value.[6]
-
Apoptosis Analysis (Flow Cytometry): Treated cells are harvested, washed, and stained with propidium iodide (PI) to analyze the cell cycle distribution. The percentage of cells in the sub-G1 phase is quantified as an indicator of apoptosis.[6]
-
DAPI Staining: To visualize nuclear morphology changes associated with apoptosis (chromatin condensation and fragmentation), cells are stained with 4',6'-diamidino-2-phenylindole (DAPI) and observed under a fluorescence microscope.[6]
Logical Relationship Diagram:
Potential Role in Autophagy Modulation
While direct evidence for this compound's role in autophagy is still emerging, studies on its aglycone, oleanolic acid, provide strong indications that saponins of this class can modulate this fundamental cellular process. Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a crucial role in cellular homeostasis.
Signaling Pathways Involved:
-
PI3K/Akt/mTOR Signaling Pathway: Oleanolic acid has been shown to induce autophagy in human gastric cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[7][8] The mTOR signaling pathway is a master regulator of cell growth and proliferation, and its inhibition is a key trigger for autophagy.
-
JNK and AMPK Signaling Pathways: Oleanolic acid can also induce protective autophagy in cancer cells through the JNK and mTOR pathways.[6] Furthermore, activation of the AMPK signaling pathway by oleanolic acid can also lead to the suppression of mTOR and subsequent induction of autophagy.[8]
Experimental Protocols for Autophagy Assessment:
-
Western Blot for LC3-II: A hallmark of autophagy is the conversion of the cytosolic form of Light Chain 3 (LC3-I) to the autophagosome-associated form (LC3-II). Western blotting is used to detect the accumulation of LC3-II as an indicator of autophagosome formation.
-
Beclin-1 Expression Analysis: Beclin-1 is a key protein involved in the initiation of autophagy. Its expression levels can be assessed by Western blot or qRT-PCR to determine the effect of a compound on the early stages of autophagy.
-
LC3 Puncta Formation Assay: Cells are transfected with a GFP-LC3 or RFP-LC3 plasmid. Upon induction of autophagy, LC3 translocates to the autophagosome membrane, appearing as fluorescent puncta within the cytoplasm, which can be visualized and quantified using fluorescence microscopy.
Hypothesized Signaling Pathway Diagram:
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target therapeutic agent. Its well-documented anti-inflammatory and chondroprotective effects, primarily through the inhibition of the Wnt and NF-κB signaling pathways, position it as a strong candidate for the development of novel treatments for osteoarthritis. Furthermore, its pro-apoptotic activity in cancer cells opens avenues for its investigation in oncology.
The emerging link to autophagy modulation, suggested by studies on its aglycone, oleanolic acid, warrants further investigation. Direct studies on the effects of this compound on autophagy markers such as LC3-II and Beclin-1 are crucial to confirm this mechanism. Future research should focus on elucidating the precise molecular interactions of this compound with its targets, conducting more extensive dose-response studies in various cell lines, and ultimately, translating these promising in vitro findings into preclinical and clinical studies. This in-depth understanding will be pivotal for harnessing the full therapeutic potential of this compound.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthes bidentata polysaccharides activate the Wnt/β-catenin signaling pathway to promote chondrocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Targeting β-catenin dependent Wnt signaling via peptidomimetic inhibitors in murine chondrocytes and OA cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying autophagy using novel LC3B and p62 TR-FRET assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oleanolic acid inhibits proliferation and invasiveness of Kras-transformed cells via autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid induces protective autophagy in cancer cells through the JNK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
The Biological Activities of Achyranthoside D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a compound of significant interest in pharmacological research. Traditionally used in Chinese medicine for its anti-inflammatory and bone-strengthening properties, recent scientific investigations have begun to elucidate the molecular mechanisms underlying its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory, anti-osteoarthritis, potential anti-cancer, and neuroprotective properties. The information is presented to support further research and drug development endeavors.
Anti-Inflammatory and Anti-Osteoarthritis Activities
This compound has demonstrated significant potential in the management of inflammatory conditions, particularly osteoarthritis (OA). Its therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways and protect chondrocytes from degradation.
Modulation of Signaling Pathways
Wnt/β-catenin Signaling Pathway: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in osteoarthritis.[1] By downregulating the expression of key components of this pathway, this compound helps to reduce cartilage degradation and inflammation.[1]
PI3K/Akt/mTOR Signaling Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. In the context of intervertebral disc degeneration, this compound has been found to modulate the PI3K/Akt/mTOR pathway, suggesting a role in protecting nucleus pulposus cells and mitigating degeneration.[2]
MAPK/NF-κB Signaling Pathway: The MAPK and NF-κB signaling cascades are central to the inflammatory response. Total saponins from Achyranthes bidentata, including this compound, have been shown to inhibit the activation of the p38 MAPK/Akt/NF-κB signaling pathway.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3]
Quantitative Data on Anti-Inflammatory and Anti-Osteoarthritis Effects
| Activity | Model System | Key Findings | Reference |
| Anti-Osteoarthritis | Rat model of osteoarthritis (anterior cruciate ligament transection with medial meniscectomy) | Dose-dependently reduced Osteoarthritis Research Society International (OARSI) scores, alleviated cartilage injury, and decreased serum concentrations of cartilage degradation markers (CTX-II and COMP).[1] | [1] |
| Chondroprotection | IL-1β-induced rat chondrocytes | Protected against viability loss and LDH release. Increased the expression of collagen II and aggrecan while decreasing the levels of cartilage-degrading enzymes (ADAMTS-5, MMP13, and MMP3).[1] | [1] |
| Anti-inflammatory | Rat model of knee osteoarthritis | Reduced serum levels of pro-inflammatory cytokines TNF-α and IL-1β.[3] | [3] |
| Intervertebral Disc Degeneration | Rat model of intervertebral disc degeneration | At a dose of 240 μg/g/d, it improved intervertebral disc tissue damage and glycoprotein secretion.[2] | [2] |
Experimental Protocols
Induction of Osteoarthritis in a Rat Model:
Osteoarthritis can be induced in rats through methods such as anterior cruciate ligament transection (ACLT) with medial meniscectomy (MMx) or by intra-articular injection of agents like formaldehyde or monosodium iodoacetate (MIA).[1][4] For instance, in the formaldehyde-induced model, 0.1 ml of a 2% formaldehyde solution is injected into the subplantar region of the left hind paw.[4] Disease progression is monitored by measuring paw volume and joint diameter.[4]
Western Blot Analysis for Signaling Pathway Components:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., β-catenin, p-GSK3β for the Wnt pathway; p-PI3K, p-Akt, p-mTOR for the PI3K/Akt/mTOR pathway; p-p65, p-IκBα for the NF-κB pathway) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay:
-
Cell Transfection: Cells (e.g., HEK293 or Jurkat) are transfected with a reporter plasmid containing NF-κB response elements upstream of a luciferase gene. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.
-
Treatment: After 24 hours, cells are treated with this compound for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).
-
Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Glo Luciferase Assay System).
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for transfection efficiency.
Potential Anti-Cancer Activity
While research on the direct anti-cancer effects of this compound is still emerging, studies on related compounds and extracts from Achyranthes species suggest potential in this area.
Mechanism of Action
An oleanolic acid saponin derivative of Achyranthoside H, Achyranthoside H methyl ester, has been shown to induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-453) through a caspase activation pathway.[5] This suggests that saponins from Achyranthes, including this compound, may possess cytotoxic effects against cancer cells. Aqueous root extracts of Achyranthes aspera have been found to induce apoptosis in colon cancer cells (COLO-205) by upregulating caspase-9, caspase-3, and Bax, while downregulating Bcl-2.[6]
Quantitative Data on Anti-Cancer Effects
| Compound/Extract | Cell Line | IC50/ID50 Value | Reference |
| Achyranthoside H methyl ester | MCF-7 (human breast cancer) | ID50: 4.0 µM | [5] |
| Achyranthoside H methyl ester | MDA-MB-453 (human breast cancer) | ID50: 6.5 µM | [5] |
Note: Data for this compound is not yet available and represents a key area for future research.
Experimental Protocols
MTT Assay for Cell Viability:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Neuroprotective Effects
Polypeptides from Achyranthes bidentata have demonstrated neurotrophic and neuroprotective activities.[7] While specific studies on this compound are limited, the broader findings suggest a potential role for its constituents in neuronal health.
Mechanism of Action
Achyranthes bidentata polypeptides have been shown to protect cultured hippocampal neurons from NMDA-induced apoptosis.[8] This neuroprotection is associated with the modulation of NMDA receptor subunits.[8]
Quantitative Data on Neuroprotective Effects
Studies have shown that Achyranthes bidentata polypeptides can significantly enhance nerve regeneration and function restoration in animal models of nerve injury at doses such as 6.0 mg/kg.[7] Dose-dependent protection against apoptotic cell damage has also been observed in cultured neurons.[8]
Note: Specific quantitative data for the neuroprotective effects of isolated this compound is an area for further investigation.
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by this compound
References
- 1. Novel formulations ameliorate osteoarthritis in rats by inhibiting inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iosrphr.org [iosrphr.org]
- 3. chondrex.com [chondrex.com]
- 4. Antiarthritic Activity of Achyranthes Aspera on Formaldehyde - Induced Arthritis in Rats | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Achyranthes aspera root extracts induce human colon cancer cell (COLO-205) death by triggering the mitochondrial apoptosis pathway and S phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophic and neuroprotective actions of Achyranthes bidentata polypeptides on cultured dorsal root ganglia of rats and on crushed common peroneal nerve of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The protective effects of Achyranthes bidentata polypeptides against NMDA-induced cell apoptosis in cultured hippocampal neurons through differential modulation of NR2A- and NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Achyranthoside D: A Comprehensive Technical Review of its Therapeutic Potential in Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the root of Achyranthes bidentata, has emerged as a promising natural compound in the investigation of osteoarthritis therapeutics.[1][2] Traditional Chinese medicine has long utilized Achyranthes bidentata for the treatment of joint diseases, and modern research is now elucidating the molecular mechanisms behind its efficacy, with this compound being a key bioactive constituent. This technical guide provides an in-depth review of the current research on this compound, focusing on its role in chondrocyte protection, anti-inflammatory effects, and the underlying signaling pathways. The information is presented to support further research and drug development efforts in the field of osteoarthritis.
Biological Activity and Mechanism of Action
This compound has demonstrated significant therapeutic potential in preclinical models of osteoarthritis. Its primary mechanism of action revolves around the protection of chondrocytes, the sole cell type in cartilage, from inflammatory and catabolic processes that characterize the disease.
Anti-inflammatory and Chondroprotective Effects
In a rat model of osteoarthritis induced by anterior cruciate ligament transection with medial meniscectomy (ACLT-MMx), oral administration of this compound led to a dose-dependent reduction in the degradation of cartilage and a decrease in the Osteoarthritis Research Society International (OARSI) scores.[1] Furthermore, it was observed to increase the expression of crucial extracellular matrix components, collagen II and aggrecan, while concurrently decreasing the levels of cartilage-degrading enzymes such as ADAMTS-5, MMP3, and MMP13.[1]
At the cellular level, this compound protects primary rat chondrocytes from interleukin-1β (IL-1β)-induced cell death and damage.[1] IL-1β is a key pro-inflammatory cytokine implicated in the pathogenesis of osteoarthritis.[3][4] this compound was found to inhibit the IL-1β-induced release of lactate dehydrogenase (LDH), a marker of cytotoxicity.[1]
A significant aspect of this compound's anti-inflammatory activity is its ability to suppress the NLRP3 inflammasome signaling pathway. It has been shown to significantly inhibit the expression of NLRP3, ASC, and GSDMD, which are key components of the inflammasome complex.[1] This inhibition leads to a downstream reduction in the production and release of pro-inflammatory cytokines, including IL-1β, IL-18, IL-6, and TNF-α.[1]
Modulation of the Wnt/β-catenin Signaling Pathway
A key discovery in the mechanism of action of this compound is its targeted regulation of the Wnt/β-catenin signaling pathway.[1] The Wnt signaling pathway plays a critical role in cartilage development and homeostasis, and its aberrant activation is associated with osteoarthritis progression.[5][6] Research has identified Wnt3a as a direct target of this compound. By inhibiting the Wnt signaling pathway, this compound helps to mitigate cartilage degeneration and inflammation, thereby alleviating the progression of osteoarthritis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
| In Vivo Model: ACLT-MMx in Rats | Low Dose | Medium Dose | High Dose | Reference |
| OARSI Score | Reduced | Significantly Reduced | Markedly Reduced | [1] |
| Serum CTX-II Concentration | Decreased | Significantly Decreased | Markedly Decreased | [1] |
| Serum COMP Concentration | Decreased | Significantly Decreased | Markedly Decreased | [1] |
| Collagen II Expression | Increased | Significantly Increased | Markedly Increased | [1] |
| Aggrecan Expression | Increased | Significantly Increased | Markedly Increased | [1] |
| ADAMTS-5 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |
| MMP3 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |
| MMP13 Expression | Decreased | Significantly Decreased | Markedly Decreased | [1] |
| In Vitro Model: IL-1β-induced Primary Rat Chondrocytes | Effect of this compound | Reference |
| Cell Viability (CCK-8 assay) | Protected against IL-1β-induced loss | [1] |
| LDH Release | Protected against IL-1β-induced release | [1] |
| NLRP3 Expression | Significantly Inhibited | [1] |
| ASC Expression | Significantly Inhibited | [1] |
| GSDMD Expression | Significantly Inhibited | [1] |
| IL-6 Expression | Significantly Inhibited | [1] |
| TNF-α Expression | Significantly Inhibited | [1] |
| IL-1β Expression | Significantly Inhibited | [1] |
| IL-18 Expression | Significantly Inhibited | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the research of this compound.
Animal Model of Osteoarthritis
-
Model: Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT-MMx) in rats.[1]
-
Procedure:
-
Anesthetize the rats.
-
Make a medial parapatellar incision in the right knee joint.
-
Transect the anterior cruciate ligament.
-
Resect the medial meniscus.
-
Suture the incision in layers.
-
Allow for a post-operative recovery period before initiating treatment.
-
-
Assessment:
-
Histological Analysis: Use Safranin O-Fast Green and Hematoxylin-Eosin (H&E) staining of the cartilage tissue to assess cartilage degradation and morphology.
-
Immunohistochemistry: To detect the expression and localization of specific proteins (e.g., Collagen II, MMP13) in the cartilage tissue.
-
Serum Biomarkers: Measure the concentration of cartilage degradation markers such as CTX-II and COMP in the serum using ELISA.
-
In Vitro Chondrocyte Inflammation Model
-
Model: Interleukin-1β (IL-1β)-induced inflammation in primary rat chondrocytes.[1]
-
Procedure:
-
Isolate primary chondrocytes from the articular cartilage of rats.
-
Culture the chondrocytes in appropriate media.
-
Pre-treat the chondrocytes with varying concentrations of this compound for a specified period.
-
Stimulate the chondrocytes with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.
-
-
Assessment:
-
Cell Viability: Use the CCK-8 assay to quantify cell viability.
-
Cytotoxicity: Measure the release of Lactate Dehydrogenase (LDH) into the culture medium.
-
Gene Expression Analysis: Employ quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory and catabolic genes.
-
Protein Expression Analysis: Use Western blotting and ELISA to quantify the protein levels of key signaling molecules and cytokines.
-
Cell Proliferation: Assess cell proliferation using EdU staining.
-
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway Inhibition by this compound
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Experimental Workflow for Evaluating this compound in Osteoarthritis
Caption: General experimental workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent for osteoarthritis in preclinical studies. Its multifaceted mechanism of action, encompassing chondroprotection, anti-inflammation, and the targeted inhibition of the Wnt/β-catenin signaling pathway, positions it as a strong candidate for further development.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.
-
Safety and Toxicology: Comprehensive toxicology studies are required to establish a clear safety profile for this compound before it can be considered for clinical trials.
-
Clinical Trials: Well-designed, randomized controlled clinical trials are the ultimate step to validate the efficacy and safety of this compound in human patients with osteoarthritis.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with other existing osteoarthritis treatments could lead to more effective therapeutic strategies.
References
- 1. scidb.cn [scidb.cn]
- 2. Traumatic osteoarthritis-induced persistent mechanical hyperalgesia in a rat model of anterior cruciate ligament transection plus a medial meniscectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two reactive behaviors of chondrocytes in an IL-1β-induced inflammatory environment revealed by the single-cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 1β and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iomcworld.org [iomcworld.org]
The Pharmacological Profile of Achyranthoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a promising natural compound with significant therapeutic potential, particularly in the management of osteoarthritis and other inflammatory conditions. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its investigation.
Pharmacological Effects
This compound exhibits a range of pharmacological activities, with its anti-inflammatory, chondroprotective, and anti-apoptotic effects being the most extensively studied.
Anti-inflammatory and Chondroprotective Effects in Osteoarthritis
This compound has demonstrated significant efficacy in preclinical models of osteoarthritis (OA). It dose-dependently alleviates cartilage injury and reduces inflammation.[1] In vivo studies using the anterior cruciate ligament transection with medial meniscectomy (ACLT-MMx) rat model of OA have shown that treatment with this compound leads to a reduction in the Osteoarthritis Research Society International (OARSI) scores, indicating a preservation of cartilage structure.[1] Furthermore, it decreases the serum concentrations of cartilage degradation biomarkers, including C-terminal telopeptide of type II collagen (CTX-II) and cartilage oligomeric matrix protein (COMP).[1]
At the cellular level, this compound protects chondrocytes from inflammatory damage induced by interleukin-1β (IL-1β). It enhances chondrocyte viability and mitigates the release of lactate dehydrogenase (LDH), a marker of cell damage.[1] The compound promotes the synthesis of essential extracellular matrix components, such as collagen II and aggrecan, while concurrently inhibiting the expression of matrix-degrading enzymes, including matrix metalloproteinases (MMP-3, MMP-13) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5).[1]
Modulation of Inflammatory Mediators
The anti-inflammatory properties of this compound are attributed to its ability to suppress the expression of multiple pro-inflammatory cytokines and mediators. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-18 (IL-18).[1] This broad-spectrum anti-inflammatory action contributes to its therapeutic effects in inflammatory joint diseases.
Effects on Intervertebral Disc Degeneration
Beyond osteoarthritis, this compound has shown potential in mitigating intervertebral disc degeneration (IDD). It alleviates tissue injury, inhibits apoptosis of nucleus pulposus cells, and increases the secretion of glycoproteins within the intervertebral disc.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis
| Parameter | Treatment Group | Outcome | Reference |
| OARSI Score | This compound (dose-dependent) | Dose-dependent reduction | [1] |
| Serum CTX-II | This compound (dose-dependent) | Dose-dependent decrease | [1] |
| Serum COMP | This compound (dose-dependent) | Dose-dependent decrease | [1] |
Table 2: In Vitro Effects of this compound on Chondrocytes
| Parameter | Condition | Treatment | Effect | Reference |
| Cell Viability | IL-1β-induced injury | This compound | Increased viability | [1] |
| LDH Release | IL-1β-induced injury | This compound | Decreased release | [1] |
| Collagen II Expression | IL-1β-induced injury | This compound | Increased expression | [1] |
| Aggrecan Expression | IL-1β-induced injury | This compound | Increased expression | [1] |
| MMP-3 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |
| MMP-13 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |
| ADAMTS-5 Expression | IL-1β-induced injury | This compound | Decreased expression | [1] |
Table 3: Effect of this compound on Inflammatory Mediators in Rat Cartilage
| Inflammatory Mediator | Treatment | Effect | Reference |
| NLRP3 | This compound | Significantly inhibited expression | [1] |
| ASC | This compound | Significantly inhibited expression | [1] |
| GSDMD | This compound | Significantly inhibited expression | [1] |
| IL-6 | This compound | Significantly inhibited expression | [1] |
| TNF-α | This compound | Significantly inhibited expression | [1] |
| IL-1β | This compound | Significantly inhibited expression | [1] |
| IL-18 | This compound | Significantly inhibited expression | [1] |
Signaling Pathways
This compound exerts its pharmacological effects through the modulation of several key signaling pathways implicated in inflammation, apoptosis, and tissue homeostasis.
Wnt Signaling Pathway
A primary mechanism of action for this compound in osteoarthritis is the inhibition of the Wnt signaling pathway. Wnt3a has been identified as a direct target of this compound, and by inhibiting this pathway, it reduces inflammation and cartilage degeneration.[1]
Figure 1: Inhibition of Wnt Signaling by this compound.
PI3K/Akt/mTOR Signaling Pathway
In the context of intervertebral disc degeneration, this compound has been shown to activate the PI3K/Akt/mTOR pathway. This activation is associated with the promotion of autophagy and the alleviation of nucleus pulposus cell damage.[2]
Figure 2: Activation of PI3K/Akt/mTOR Pathway by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacological profile of this compound.
In Vivo Model of Osteoarthritis (ACLT-MMx)
-
Animal Model: Adult male Sprague-Dawley rats.
-
Surgical Procedure:
-
Anesthetize the rats.
-
Perform a medial parapatellar incision to expose the right knee joint.
-
Transect the anterior cruciate ligament (ACL) and resect the medial meniscus (MMx).
-
Suture the incision in layers.
-
Administer post-operative analgesics and antibiotics.
-
-
Treatment: Administer this compound (e.g., via oral gavage) at various doses for a specified duration (e.g., 8 weeks).
-
Assessment:
-
Histological Analysis: Harvest the knee joints, fix, decalcify, and embed in paraffin. Section the joints and stain with Safranin O-Fast Green and Hematoxylin-Eosin (H&E) to assess cartilage morphology and degeneration using the OARSI scoring system.
-
Biomarker Analysis: Collect serum samples to measure the levels of CTX-II and COMP using ELISA kits.
-
Figure 3: Workflow for the ACLT-MMx Osteoarthritis Model.
In Vitro Chondrocyte Inflammation Model
-
Cell Culture: Isolate primary rat chondrocytes from articular cartilage and culture in DMEM/F12 medium supplemented with fetal bovine serum and antibiotics.
-
Inflammation Induction: Treat the chondrocytes with IL-1β (e.g., 10 ng/mL) to induce an inflammatory response.
-
Treatment: Pre-treat or co-treat the cells with various concentrations of this compound.
-
Assessments:
-
Cell Viability: Perform a CCK-8 assay to determine the effect on cell viability.
-
Gene Expression Analysis (qRT-PCR): Extract total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of genes such as COL2A1, ACAN, MMP3, MMP13, and ADAMTS5.
-
Protein Expression Analysis (Western Blot): Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against proteins in the PI3K/Akt/mTOR pathway (e.g., p-PI3K, p-Akt, p-mTOR) and inflammatory pathways.
-
Immunofluorescence: Fix the cells, permeabilize, and incubate with primary antibodies against target proteins (e.g., NLRP3, ASC). Then, incubate with fluorescently labeled secondary antibodies and visualize using a fluorescence microscope.
-
Apoptosis Assay (TUNEL Staining): Fix and permeabilize the cells. Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.
-
Figure 4: Experimental Workflow for In Vitro Chondrocyte Studies.
Conclusion
This compound presents a compelling pharmacological profile, characterized by its potent anti-inflammatory, chondroprotective, and anti-apoptotic properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as Wnt and PI3K/Akt/mTOR, underscores its potential as a therapeutic agent for osteoarthritis and other degenerative and inflammatory disorders. The quantitative data from preclinical studies provide a strong rationale for its further investigation and development. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound.
References
Achyranthoside D: A Modern Scientific Perspective on a Traditional Chinese Medicine Staple
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata Blume (Huai Niu Xi), has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1] Traditionally utilized for its purported ability to invigorate the liver and kidneys, strengthen muscles and bones, and promote blood circulation, modern pharmacological research is now elucidating the molecular mechanisms underpinning these ancient claims.[2][3] This technical guide provides a comprehensive overview of the scientific evidence supporting the therapeutic potential of this compound, with a particular focus on its role in the management of osteoarthritis. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand and potentially harness the medicinal properties of this natural compound.
Pharmacological Effects in Osteoarthritis
Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling.[4] Accumulating evidence strongly suggests that this compound exerts potent anti-inflammatory and chondroprotective effects, positioning it as a promising candidate for OA therapy.[5][6]
Anti-inflammatory Activity
This compound has been shown to significantly reduce the expression of key pro-inflammatory mediators implicated in the pathogenesis of OA. In vivo and in vitro studies have demonstrated its ability to decrease the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-18 (IL-18).[1][5] Furthermore, it has been observed to inhibit the nod-like receptor protein 3 (NLRP3) inflammasome, a critical component of the inflammatory cascade.[5]
Chondroprotective Effects
The chondroprotective activity of this compound is multifaceted. It has been shown to protect chondrocytes, the sole cell type in cartilage, from apoptosis and to enhance their viability.[5] Moreover, it promotes the synthesis of essential extracellular matrix components, such as collagen II and aggrecan, while concurrently inhibiting the expression of cartilage-degrading enzymes, including ADAMTS-5, matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13).[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in osteoarthritis models.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Osteoarthritis
| Parameter | Treatment Group | Result | Reference |
| OARSI Score | This compound (Dose-dependent) | Dose-dependent reduction | [5] |
| Serum CTX-II | This compound | Decreased concentration | [5] |
| Serum COMP | This compound | Decreased concentration | [5] |
| Collagen II Expression | This compound | Increased expression | [5] |
| Aggrecan Expression | This compound | Increased expression | [5] |
| ADAMTS-5 Expression | This compound | Decreased expression | [5] |
| MMP-13 Expression | This compound | Decreased expression | [5] |
| MMP-3 Expression | This compound | Decreased expression | [5] |
| NLRP3 Expression | This compound | Significantly inhibited | [5] |
| IL-6 Expression | This compound | Significantly inhibited | [5] |
| TNF-α Expression | This compound | Significantly inhibited | [5] |
| IL-1β Expression | This compound | Significantly inhibited | [5] |
| IL-18 Expression | This compound | Significantly inhibited | [5] |
OARSI: Osteoarthritis Research Society International; CTX-II: C-terminal telopeptide of type II collagen; COMP: Cartilage oligomeric matrix protein.
Table 2: In Vitro Effects of this compound on Primary Rat Chondrocytes
| Parameter | Condition | Result | Reference |
| Cell Viability | IL-1β-induced | Protected against viability loss | [5] |
| LDH Release | IL-1β-induced | Protected against LDH release | [5] |
LDH: Lactate dehydrogenase.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways that are dysregulated in osteoarthritis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is known to play a crucial role in cartilage development and homeostasis. Aberrant activation of this pathway is associated with cartilage degradation in OA. This compound has been shown to inhibit the Wnt signaling pathway, thereby mitigating inflammation and cartilage degeneration.[5][6]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In the context of OA, its modulation can impact chondrocyte viability. Saponin extracts from Achyranthes bidentata, containing this compound, have been shown to activate the PI3K/Akt pathway, which may contribute to their protective effects on muscle and potentially chondrocytes.[3]
Caption: PI3K/Akt signaling pathway and the activating role of this compound.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response in OA. Activation of these pathways leads to the production of pro-inflammatory cytokines and matrix-degrading enzymes. Total saponins from Achyranthes bidentata have been shown to inhibit the p38 MAPK and NF-κB pathways.
Caption: MAPK/NF-κB signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on this compound. For specific details, researchers should consult the primary research articles.
Animal Model of Osteoarthritis
-
Model Induction: Osteoarthritis is typically induced in rats or mice via surgical methods, such as anterior cruciate ligament transection (ACLT) with or without medial meniscectomy (MMx).
-
Treatment: this compound is administered orally (gavage) at varying doses for a specified period (e.g., 4-8 weeks). A vehicle control group and a sham-operated group are included.
-
Assessment:
-
Histological Analysis: Knee joints are harvested, fixed, decalcified, and embedded in paraffin. Sections are stained with Safranin O-Fast Green and Hematoxylin-Eosin (H&E) to assess cartilage degradation and morphology. The Osteoarthritis Research Society International (OARSI) scoring system is used for quantification.
-
Serum Biomarkers: Blood samples are collected to measure the serum concentrations of cartilage degradation markers such as CTX-II and COMP using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Immunohistochemistry: Joint sections are stained with antibodies against key proteins (e.g., Collagen II, MMP-13, ADAMTS-5) to evaluate their expression levels.
-
Primary Chondrocyte Culture and In Vitro Assays
-
Isolation and Culture: Primary chondrocytes are isolated from the articular cartilage of neonatal rats or other appropriate animal models. The cartilage is digested with enzymes like pronase and collagenase II. Isolated chondrocytes are cultured in DMEM/F-12 medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Treatment: Chondrocytes are pre-treated with different concentrations of this compound for a specified time (e.g., 2 hours) before being stimulated with a pro-inflammatory agent like IL-1β (e.g., 10 ng/mL) for 24-48 hours.
-
Cell Viability Assays:
-
CCK-8 Assay: Cell Counting Kit-8 is used to assess cell viability according to the manufacturer's protocol.
-
LDH Assay: Lactate dehydrogenase release into the culture medium is measured using a commercially available kit to quantify cytotoxicity.
-
-
Gene and Protein Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from chondrocytes, reverse-transcribed into cDNA, and used for qRT-PCR to measure the mRNA expression levels of target genes.
-
Western Blotting: Protein lysates are prepared from chondrocytes, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies to detect the protein levels of interest.
-
ELISA: The concentrations of secreted proteins (e.g., IL-6, TNF-α) in the cell culture supernatant are quantified using ELISA kits.
-
Conclusion and Future Directions
This compound, a key bioactive constituent of the traditional Chinese medicine Achyranthes bidentata, demonstrates significant therapeutic potential for the treatment of osteoarthritis. Its anti-inflammatory and chondroprotective effects are mediated through the modulation of critical signaling pathways, including the Wnt/β-catenin, PI3K/Akt, and MAPK/NF-κB pathways. The quantitative data from preclinical studies provide a strong rationale for its further development as a novel therapeutic agent for OA.
Future research should focus on several key areas:
-
Pharmacokinetic and Bioavailability Studies: To optimize dosing and delivery of this compound.
-
Clinical Trials: To evaluate the safety and efficacy of this compound in human patients with osteoarthritis.
-
Mechanism of Action: Further elucidation of the precise molecular targets of this compound within the identified signaling pathways.
-
Synergistic Effects: Investigation of the potential synergistic effects of this compound with other natural compounds or conventional OA therapies.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and clinical application of this compound, a promising natural product with a long history of medicinal use.
References
- 1. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin extract from Achyranthes bidentata Blume alleviates disuse-induced muscle atrophy through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compatibility of Achyranthes bidentata components in reducing inflammatory response through Arachidonic acid pathway for treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
Structural Elucidation of Achyranthoside D: A Technical Guide Based on NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes fauriei, holds potential for further investigation in drug discovery and development. Its complex structure necessitates a comprehensive analytical approach for unambiguous characterization. This technical guide provides an in-depth overview of the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, tabulated NMR data, and visual representations of key spectroscopic correlations are presented to serve as a valuable resource for researchers in the field of natural product chemistry and medicinal chemistry.
Introduction
Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities. This compound, a glucuronide saponin of oleanolic acid, was first isolated and characterized from the roots of Achyranthes fauriei[1][2][3]. The structural determination of such complex glycosides relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques, which provide detailed information about the carbon skeleton, sugar moieties, and their interlinkages. This guide synthesizes the available spectroscopic data to present a cohesive protocol for the structural elucidation of this compound.
Experimental Protocols
The structural elucidation of this compound involved a series of NMR experiments performed on its methyl ester derivative to enhance solubility and stability for analysis.
General Experimental Procedures
NMR spectra were recorded on a high-field spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signals. Coupling constants (J) are given in Hertz (Hz).
Sample Preparation
This compound is typically isolated from the butanol-soluble fraction of a methanol extract of Achyranthes fauriei roots. For NMR analysis, the isolated saponin is often converted to its methyl ester by treatment with diazomethane. The resulting this compound methyl ester is then dissolved in a suitable deuterated solvent, such as pyridine-d5, for spectral acquisition.
NMR Spectroscopy
A comprehensive suite of NMR experiments is required for the complete structural assignment of this compound methyl ester. These include:
-
1D NMR:
-
¹H NMR (Proton NMR) to identify the types and number of protons.
-
¹³C NMR (Carbon-13 NMR) to determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity of the sugar and aglycone protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To establish one-bond correlations between protons and their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two- or three-bond) correlations between protons and carbons. This is a key experiment for determining the linkages between the aglycone, the glucuronic acid, the glucose units, and the dicarboxylic acid moiety.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for establishing the stereochemistry and the conformation of the molecule, including the glycosidic linkages.
-
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for the aglycone and sugar moieties of this compound methyl ester, as assigned through the comprehensive analysis of 1D and 2D NMR spectra. The data is based on spectra recorded in pyridine-d₅.
¹³C NMR Data of this compound Methyl Ester
| Carbon No. | δc (ppm) | Carbon No. | δc (ppm) |
| Aglycone (Oleanolic Acid) | Glucuronic Acid (GlcA) | ||
| 1 | 38.8 | 1' | 107.2 |
| 2 | 26.7 | 2' | 75.5 |
| 3 | 89.2 | 3' | 84.1 |
| 4 | 39.5 | 4' | 72.1 |
| 5 | 55.8 | 5' | 77.0 |
| 6 | 18.4 | 6' | 170.6 |
| 7 | 33.1 | Dicarboxylic Acid Moiety | |
| 8 | 39.9 | 1'' | 173.0 |
| 9 | 48.0 | 2'' | 78.2 |
| 10 | 37.0 | 3'' | 74.0 |
| 11 | 23.7 | 4'' | 171.2 |
| 12 | 122.7 | 5'' | 52.0 (OMe) |
| 13 | 144.2 | 6'' | 52.2 (OMe) |
| 14 | 42.1 | Glucose at C-2' of GlcA (Glc I) | |
| 15 | 28.3 | 1''' | 105.9 |
| 16 | 23.7 | 2''' | 75.3 |
| 17 | 46.7 | 3''' | 78.4 |
| 18 | 41.8 | 4''' | 71.5 |
| 19 | 46.2 | 5''' | 78.2 |
| 20 | 30.8 | 6''' | 62.6 |
| 21 | 34.1 | Glucose at C-28 of Aglycone (Glc II) | |
| 22 | 32.6 | 1'''' | 95.7 |
| 23 | 28.1 | 2'''' | 74.2 |
| 24 | 16.9 | 3'''' | 79.2 |
| 25 | 15.6 | 4'''' | 71.1 |
| 26 | 17.3 | 5'''' | 78.5 |
| 27 | 26.1 | 6'''' | 62.3 |
| 28 | 176.9 | ||
| 29 | 33.2 | ||
| 30 | 23.7 |
¹H NMR Data of this compound Methyl Ester (Selected Signals)
| Proton | δH (ppm, Multiplicity, J in Hz) |
| Aglycone | |
| H-3 | 3.25 (dd, J = 11.5, 4.0) |
| H-12 | 5.48 (br s) |
| Me-23 | 0.95 (s) |
| Me-24 | 0.83 (s) |
| Me-25 | 0.90 (s) |
| Me-26 | 1.01 (s) |
| Me-27 | 1.28 (s) |
| Me-29 | 0.93 (s) |
| Me-30 | 0.98 (s) |
| Glucuronic Acid (GlcA) | |
| H-1' | 4.88 (d, J = 7.5) |
| Glucose at C-2' of GlcA (Glc I) | |
| H-1''' | 5.15 (d, J = 7.8) |
| Glucose at C-28 of Aglycone (Glc II) | |
| H-1'''' | 6.25 (d, J = 8.1) |
| Dicarboxylic Acid Moiety | |
| OMe-5'' | 3.68 (s) |
| OMe-6'' | 3.72 (s) |
Visualization of Key Structural Correlations
The following diagrams, generated using the DOT language, illustrate the key correlations obtained from 2D NMR experiments that were instrumental in the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, the complete chemical structure, including the complex glycosidic linkages and stereochemistry, can be unequivocally determined. This technical guide provides a comprehensive summary of the necessary data and methodologies, serving as a foundational resource for researchers working with this and similar saponin compounds. The detailed spectroscopic information is crucial for quality control, further chemical modification, and biological evaluation of this compound in the context of drug discovery and development.
References
Mass Spectrometry Analysis of Achyranthoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of Achyranthoside D, a notable saponin isolated from Achyranthes bidentata. This document details the fragmentation patterns, experimental protocols, and relevant biological pathways associated with this compound, offering a valuable resource for its identification, quantification, and mechanistic studies.
Mass Spectrometry Fragmentation Analysis
High-resolution mass spectrometry, particularly using techniques like UPLC-Q-TOF-MS/MS, is a powerful tool for the structural elucidation of complex natural products such as this compound. Analysis in negative ion mode provides distinct fragmentation patterns that are characteristic of its structure.
The fragmentation of this compound primarily involves the sequential loss of its sugar moieties and specific cleavages within the aglycone structure. The mass spectrogram reveals a deprotonated molecule [M-H]⁻ as the precursor ion. Subsequent fragmentation (MS/MS) leads to the generation of several diagnostic product ions.
Quantitative Data of Mass Spectrometric Fragmentation
The following table summarizes the key ions observed during the MS/MS analysis of this compound in negative ion mode.
| Ion Type | m/z | Description |
| Precursor Ion | 1117.55 | [M-H]⁻ |
| Fragment Ion | 955.50 | [M-H - Glc]⁻ |
| Fragment Ion | 793.45 | [M-H - Glc - Glc]⁻ |
| Fragment Ion | 631.40 | [M-H - Glc - Glc - Xyl]⁻ |
| Fragment Ion | 469.35 | [Aglycone - H]⁻ |
Fragmentation Pathway of this compound
The fragmentation cascade of this compound initiates with the loss of a glucose (Glc) moiety, followed by the cleavage of a second glucose unit and a xylose (Xyl) residue, ultimately yielding the deprotonated aglycone.
Fragmentation pathway of this compound in negative ion mode.
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).
Sample Preparation
-
Extraction: Weigh 1.0 g of powdered Achyranthes bidentata root and add 25 mL of 70% methanol.
-
Sonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
UPLC-Q-TOF-MS/MS Analysis
Liquid Chromatography (UPLC) Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 2 µL |
| Gradient Elution | 0-2 min, 5% B; 2-10 min, 5-30% B; 10-18 min, 30-60% B; 18-25 min, 60-95% B |
Mass Spectrometry (Q-TOF-MS) Conditions:
| Parameter | Value |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 2.5 kV |
| Sampling Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 600 L/h |
| Mass Range | m/z 100-1500 |
| Collision Energy | 20-40 eV |
Experimental Workflow
The overall workflow for the mass spectrometry analysis of this compound is depicted below.
Workflow for the UPLC-Q-TOF-MS/MS analysis of this compound.
Biological Signaling Pathway
This compound has been shown to exert its biological effects, in part, through the modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and autophagy. This compound has been observed to inhibit this pathway, leading to downstream cellular responses.
This compound-Mediated Inhibition of the PI3K/Akt/mTOR Pathway
This compound is believed to inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR cascade. This inhibitory action can lead to the induction of autophagy and the suppression of cell proliferation, which are important mechanisms in various therapeutic contexts, including cancer and inflammatory diseases.
Inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.
Potential therapeutic targets of Achyranthoside D.
An In-depth Technical Guide to the Potential Therapeutic Targets of Achyranthoside D
Introduction
This compound is a triterpenoid saponin, a glucuronide saponin, isolated from the root of Achyranthes bidentata, a plant widely used in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community for its potential pharmacological activities, including anti-inflammatory, antioxidant, and chondroprotective effects.[2] Emerging research has begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying key signaling pathways and protein targets. This guide provides a comprehensive overview of the known therapeutic targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways for researchers and drug development professionals.
Core Therapeutic Targets and Signaling Pathways
Current research indicates that this compound exerts its therapeutic effects primarily by modulating signaling pathways implicated in inflammation, cartilage degradation, and cellular homeostasis. The principal targets identified are in the context of osteoarthritis (OA) and intervertebral disc degeneration (IDD).
Wnt/β-catenin Signaling Pathway in Osteoarthritis
A primary mechanism of action for this compound in the context of osteoarthritis is the targeted inhibition of the Wnt signaling pathway.[1] The protein Wnt3a has been identified as a direct target of this compound.[1] By inhibiting this pathway, this compound effectively mitigates chondrocyte loss and inflammation, key pathological features of OA.[1]
Mechanism of Action: this compound attenuates OA by directly inhibiting Wnt3a. This inhibition leads to a cascade of downstream effects:
-
Anabolic Effects: It promotes the expression of essential cartilage matrix components, including Collagen II and Aggrecan.[1]
-
Catabolic Inhibition: It suppresses the expression of cartilage-degrading enzymes such as ADAMTS-5, MMP-3, and MMP-13.[1]
-
Anti-inflammatory Effects: It reduces the expression of key inflammatory mediators associated with the NOD-like receptor protein 3 (NLRP3) inflammasome, including NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, and IL-18.[1]
Quantitative Data on Wnt Pathway Modulation:
| Parameter | Model | Treatment | Outcome | Reference |
| OARSI Scores | Rat ACLT-MMx Model | This compound | Dose-dependent reduction | [1] |
| Serum CTX-II, COMP | Rat ACLT-MMx Model | This compound | Decreased concentrations | [1] |
| Collagen II, Aggrecan | Rat Cartilage Tissue | This compound | Increased expression | [1] |
| ADAMTS-5, MMP13, MMP3 | Rat Cartilage Tissue | This compound | Decreased expression | [1] |
| NLRP3, IL-6, TNF-α, IL-1β | Rat Cartilage Tissue | This compound | Significantly inhibited expression | [1] |
PI3K/Akt/mTOR Signaling Pathway in Intervertebral Disc Degeneration
In the context of intervertebral disc degeneration (IDD), this compound has been shown to improve the condition by modulating autophagy and activating the PI3K/Akt/mTOR pathway.[3] This pathway is crucial for cell survival, proliferation, and metabolism.
Mechanism of Action: this compound alleviates the degeneration of nucleus pulposus cells (NPCs) through the following mechanisms:
-
Pathway Activation: It promotes the phosphorylation of key proteins in the pathway, including PI3K, Akt, and mTOR.[3]
-
Autophagy Regulation: It modulates autophagy by increasing the expression of LC-3 II/I and Beclin1 while inhibiting the expression of P62.[3]
-
Apoptosis Inhibition: It protects NPCs from apoptosis by decreasing the expression of pro-apoptotic proteins Bax and Caspase-3, and increasing the expression of the anti-apoptotic protein Bcl2.[3]
-
Matrix Preservation: It restores the expression of Collagen II and aggrecan while reducing the catabolic enzyme MMP3.[3]
Quantitative Data on PI3K/Akt/mTOR Pathway Modulation:
| Parameter | Model | Treatment | Outcome | Reference |
| Cell Proliferation | NPCs | 40 μg/mL this compound | Restored proliferation activity | [3] |
| Apoptosis | NPCs | This compound | Decreased apoptosis | [3] |
| Collagen II, Aggrecan | NPCs | This compound | Increased expression | [3] |
| MMP3, Bax, Casp3 | NPCs | This compound | Decreased expression | [3] |
| p-Akt, p-PI3K, p-mTOR | NPCs | This compound | Promoted expression | [3] |
MAPK and NF-κB Signaling Pathways
Network pharmacology and experimental studies on total saponins from Achyranthes bidentata, which include this compound, have identified the MAPK and NF-κB signaling pathways as crucial targets in treating knee osteoarthritis.[4] These pathways are central regulators of the inflammatory response.
Mechanism of Action: The saponins inhibit the p38 MAPK/Akt/NF-κB signaling axis:
-
p38 MAPK Inhibition: p38 is a key member of the MAPK family that, upon activation, promotes the degradation of IκBα, an inhibitor of NF-κB.[4]
-
NF-κB Inhibition: By inhibiting this cascade, the activation and nuclear translocation of NF-κB are suppressed.[4]
-
Cytokine Reduction: This leads to a significant reduction in the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as matrix-degrading enzymes like MMP-9 and MMP-13.[4]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies cited in the literature for investigating the effects of this compound.
Animal Model of Osteoarthritis
-
Model: Anterior Cruciate Ligament Transection (ACLT) with medial meniscectomy (MMx) in rats.[1]
-
Objective: To induce OA-like cartilage degeneration and assess the in vivo efficacy of this compound.
-
Protocol Outline:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A medial parapatellar incision is made in the knee joint. The anterior cruciate ligament is transected, and the medial meniscus is resected to induce joint instability.
-
Treatment: Post-surgery, animals are administered this compound (e.g., via oral gavage) at varying doses for a specified period (e.g., 8 weeks).
-
Endpoint Analysis: Serum and joint tissues are collected. Efficacy is evaluated through histological staining (Safranin O-Fast Green, H&E), immunohistochemistry, and measurement of serum biomarkers (CTX-II, COMP).[1]
-
In Vitro Chondrocyte Model
-
Model: Primary rat chondrocytes stimulated with Interleukin-1β (IL-1β).[1]
-
Objective: To mimic the inflammatory and catabolic conditions of OA in vitro and study the direct effects of this compound on chondrocytes.
-
Protocol Outline:
-
Cell Isolation: Chondrocytes are isolated from the articular cartilage of neonatal rats by enzymatic digestion (e.g., with collagenase D).
-
Cell Culture: Cells are cultured in DMEM/F12 medium supplemented with FBS and antibiotics.
-
Inflammatory Stimulation: Cultured chondrocytes are pre-treated with various concentrations of this compound for a set time (e.g., 2 hours) before being stimulated with IL-1β (e.g., 10 ng/mL) for 24-48 hours.
-
Endpoint Analysis: Cell viability (CCK-8 assay), cytotoxicity (LDH assay), gene expression (qRT-PCR), and protein expression (Western Blot, ELISA) of anabolic, catabolic, and inflammatory markers are assessed.[1]
-
Western Blot Analysis
-
Objective: To quantify the expression levels of specific proteins (e.g., MMP13, Collagen II, p-Akt, Wnt3a).
-
Protocol Outline:
-
Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a specific primary antibody (e.g., anti-MMP13, anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., Col2a1, Mmp3, Tnf).
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a TRIzol-based reagent or a commercial kit.
-
RNA Quantification and Quality Check: The concentration and purity of RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Real-Time PCR: The PCR reaction is performed using a SYBR Green or TaqMan-based master mix, specific forward and reverse primers for the target gene, and the synthesized cDNA as a template.
-
Data Analysis: The relative expression of the target gene is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
-
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Achyranthoside D CAS number and molecular formula.
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details: Achyranthoside D
This compound, a notable triterpenoid saponin, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in the management of osteoarthritis. This technical guide provides a comprehensive overview of its chemical properties, experimental validation of its efficacy, and its molecular mechanisms of action.
| Property | Value | Citation |
| CAS Number | 168009-91-4 | |
| Molecular Formula | C₅₃H₈₂O₂₅ | |
| Molecular Weight | 1119.21 g/mol | |
| Source | Roots of Achyranthes bidentata Blume |
Efficacy in Osteoarthritis Models
This compound has demonstrated significant chondroprotective and anti-inflammatory effects in established preclinical models of osteoarthritis (OA). The two primary models utilized for these investigations are the in vivo Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) rat model and the in vitro Interleukin-1β (IL-1β)-induced chondrocyte inflammation model.
In Vivo Efficacy Data (ACLT+MMx Rat Model)
The ACLT+MMx model is a well-established surgical procedure in rats that mimics the joint instability leading to OA in humans.[1][2] Treatment with this compound in this model has been shown to dose-dependently reduce cartilage degradation and alleviate OA-associated biomarkers.
| Parameter | Control (OA Model) | This compound (Low Dose) | This compound (High Dose) | Citation |
| OARSI Score (Higher score indicates more severe OA) | High | Significantly Reduced | More Significantly Reduced | [3] |
| Serum CTX-II (Cartilage degradation marker) | Elevated | Significantly Reduced | More Significantly Reduced | [3] |
| Serum COMP (Cartilage degradation marker) | Elevated | Significantly Reduced | More Significantly Reduced | [3] |
In Vitro Efficacy Data (IL-1β-Induced Chondrocytes)
Primary rat chondrocytes treated with IL-1β serve as an in vitro model of the inflammatory and catabolic environment observed in OA. This compound has been shown to protect chondrocytes from IL-1β-induced damage and inflammation.
| Parameter | Control (IL-1β) | This compound Treatment | Citation |
| Chondrocyte Viability | Reduced | Significantly Increased | [3] |
| Lactate Dehydrogenase (LDH) Release | Increased | Significantly Reduced | [3] |
| Expression of Catabolic Enzymes (ADAMTS-5, MMP-3, MMP-13) | Upregulated | Significantly Downregulated | [3] |
| Expression of Anabolic Markers (Collagen II, Aggrecan) | Downregulated | Significantly Upregulated | [3] |
| Expression of Inflammatory Mediators (NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, IL-18) | Upregulated | Significantly Downregulated | [3] |
Experimental Protocols
Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT+MMx) in Rats
This surgical procedure is a standard method for inducing a traumatic-like osteoarthritis in rodents.
-
Anesthesia and Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, and the right knee is shaved and sterilized.[1][4]
-
Surgical Incision: A medial parapatellar incision (8-10 mm) is made to expose the knee joint.[4]
-
Ligament and Meniscus Transection: The patella is laterally dislocated, the anterior cruciate ligament is transected, and the medial meniscus is completely resected, taking care to avoid damage to the articular cartilage.[1][4]
-
Closure: The joint is irrigated with saline, and the capsule and skin are closed in layers.[1]
-
Post-operative Care: Post-surgical analgesia and antibiotics are administered as required. The animals are allowed free cage movement to encourage the development of OA.
-
Induction Period: The development of OA is typically assessed over a period of several weeks to months.[1]
Interleukin-1β (IL-1β)-Induced Inflammation in Primary Chondrocytes
This in vitro model is used to study the inflammatory and catabolic effects on cartilage cells.
-
Chondrocyte Isolation: Primary chondrocytes are isolated from the articular cartilage of rats.
-
Cell Culture: Chondrocytes are cultured in a suitable medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
-
Inflammation Induction: To induce an inflammatory response, the cultured chondrocytes are stimulated with IL-1β at a concentration typically around 10 ng/mL.[5][6]
-
This compound Treatment: Cells are pre-treated or co-treated with varying concentrations of this compound to assess its protective effects.
-
Assays: Following treatment, a variety of assays are performed to measure cell viability (e.g., CCK-8), cell death (e.g., LDH assay), and the expression of relevant genes and proteins (e.g., qRT-PCR, Western blotting, ELISA).[3]
Signaling Pathway Modulation
This compound exerts its therapeutic effects by modulating key signaling pathways implicated in the pathogenesis of osteoarthritis.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is known to be involved in cartilage degradation. This compound has been found to directly target and inhibit Wnt3a, a key activator of this pathway.[3] This inhibition leads to a downstream reduction in the nuclear translocation of β-catenin, thereby suppressing the expression of target genes that promote inflammation and cartilage breakdown.
Caption: this compound inhibits the Wnt/β-catenin pathway by targeting Wnt3a.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. While the precise mechanism of this compound's interaction with this pathway in the context of osteoarthritis is still under investigation, saponins from Achyranthes bidentata have been shown to activate this pathway, which may contribute to chondrocyte survival.
Caption: this compound is proposed to modulate the PI3K/Akt signaling pathway.
Conclusion
This compound presents a promising therapeutic candidate for the management of osteoarthritis. Its demonstrated efficacy in preclinical models, coupled with its defined mechanism of action involving the inhibition of the Wnt/β-catenin signaling pathway, provides a strong rationale for further investigation and development. This technical guide summarizes the current key findings and provides a foundation for future research into this potent natural compound.
References
- 1. iomcworld.org [iomcworld.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Traumatic osteoarthritis-induced persistent mechanical hyperalgesia in a rat model of anterior cruciate ligament transection plus a medial meniscectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 1β and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-37 Inhibits Interleukin-1β-Induced Articular Chondrocyte Apoptosis by Suppressing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Achyranthoside D from Achyranthes Root
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the extraction, purification, and isolation of Achyranthoside D, a bioactive triterpenoid saponin, from the roots of Achyranthes species, primarily Achyranthes bidentata and Achyranthes fauriei.
Overview of Extraction and Purification Strategies
This compound is an oleanolic acid saponin found in Achyranthes root.[1][2] Its extraction and isolation involve a multi-step process that begins with the preparation of a crude extract from the plant material, followed by several stages of chromatographic purification to isolate the target compound. The choice of extraction solvent and purification methodology can significantly impact the yield and purity of the final product.[1] Water, methanol, and ethanol are common solvents used for the initial extraction.[1][3] Purification typically relies on a combination of solvent partitioning and column chromatography techniques.[1][4]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Multi-Step Chromatographic Purification
This protocol outlines a standard and widely referenced method for isolating this compound. It involves a solvent extraction followed by partitioning and sequential chromatographic steps.
Part A: Preparation of Crude Saponin-Rich Extract
-
Plant Material Preparation:
-
Obtain dried roots of Achyranthes bidentata.
-
Grind the roots into a coarse powder (approximately 40-mesh).[5]
-
-
Solvent Extraction:
-
Solvent Removal and Partitioning:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator to remove the alcohol.
-
Resuspend the resulting aqueous residue in distilled water.
-
Partition the aqueous suspension sequentially with an equal volume of ethyl acetate (EtOAc) to remove non-polar compounds, and then with n-butanol (n-BuOH), which will extract the saponins.[1][3]
-
Collect the n-butanol fraction and concentrate it to dryness to yield the crude saponin extract.
-
Part B: Chromatographic Isolation and Purification
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Dissolve the crude saponin extract in a minimal amount of methanol.
-
Apply the dissolved extract to a silica gel column (100-200 mesh).[3]
-
Elute the column with a stepwise gradient of dichloromethane-methanol (CH₂Cl₂-MeOH), starting from 100% CH₂Cl₂ and gradually increasing the polarity by adding methanol (e.g., 9:1, 4:1, 1:1, to 100% MeOH).[3]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile to known saponin standards.
-
-
Intermediate Purification (Macroporous Resin Chromatography):
-
As an alternative to silica gel for initial cleanup, macroporous resin (e.g., HPD-400) can be used.[6]
-
Dissolve the crude extract in water and apply it to the pre-equilibrated resin column.
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the saponins with an increasing concentration of ethanol in water (e.g., 30%, 50%, 70%, 95%). This compound and related saponins typically elute in the 50-70% ethanol fractions.
-
-
Final Purification (Semi-Preparative HPLC):
-
Further purify the fractions containing this compound using a semi-preparative High-Performance Liquid Chromatography (HPLC) system.
-
A common stationary phase is a C18 reversed-phase column.[3]
-
The mobile phase is typically a gradient of acetonitrile (ACN) and water. For example, an isocratic elution with 20% ACN-H₂O can be effective.[3]
-
Monitor the elution at a low UV wavelength (e.g., 203-210 nm) and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the isolated compound using analytical techniques such as LC-MS and NMR spectroscopy.[2][7]
-
Protocol 2: Microwave-Assisted Extraction (MAE) with Enzymolysis
This protocol describes an enhanced extraction method that can improve efficiency and yield.[6]
-
Enzymatic Pre-treatment:
-
Crush dry Achyranthes bidentata root.
-
Add an appropriate amount of distilled water and 0.3-0.8% of a bioenzyme complex (e.g., cellulase, pectinase).
-
Allow natural enzymolysis to proceed to break down cell walls.[6]
-
-
Microwave Extraction:
-
Place the enzyme-treated material into a microwave extraction apparatus.
-
Add 3-7 times the volume of distilled water.
-
Extract once or twice using a microwave power of 400-700W.[6]
-
Centrifuge the resulting mixture to obtain the supernatant (crude extract).
-
-
Purification:
-
Proceed with purification of the crude extract using macroporous resin and subsequent chromatographic steps as described in Protocol 1, Part B.
-
Data Presentation
Table 1: Comparison of Extraction Conditions on Saponin Composition
| Extraction Method | Key Saponins Detected | Relative Abundance of this compound | Notes | Reference |
| Water Extraction (Room Temp, 24h) | Achyranthoside B, this compound | Major Component | Negligible amounts of chikusetsusaponins. | [1][7] |
| Decoction (Boiling Water, 30 min) | Achyranthoside B, Achyranthoside C, this compound | Major Component | Amounts of Achyranthoside B, C, and D increase compared to cold water extraction. | [1] |
| Reflux (3h) | Achyranthoside B, Achyranthoside C, this compound | Major Component | Prolonged heating can increase the amounts of related chikusetsusaponins. | [1][7] |
Table 2: Chromatographic Purification Parameters
| Chromatographic Step | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
| Initial Fractionation | Silica Gel (100-200 mesh) | Dichloromethane-Methanol (Gradient) | Coarse separation of saponin fraction from other constituents. | [3] |
| Intermediate Cleanup | Macroporous Resin (e.g., HPD-400) | Water, followed by Ethanol-Water (Gradient) | Removal of polar impurities and enrichment of total saponins. | [6] |
| Final Purification | Reversed-Phase C18 (Semi-preparative) | Acetonitrile-Water (Isocratic or Gradient) | High-resolution separation to isolate pure this compound. | [3] |
Visualized Workflows and Logic
Caption: Experimental workflow for this compound isolation.
Caption: Logical flow of the multi-step purification process.
References
- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achyranthosides C and D, novel glucuronide saponins from Achyranthes fauriei root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. CN102648925A - Preparation method of achyranthes bidentata saponin - Google Patents [patents.google.com]
- 7. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Purification of Achyranthoside D using Preparative High-Performance Liquid Chromatography
Introduction
Achyranthoside D is a triterpenoid saponin found in the roots of medicinal plants from the Achyranthes genus, such as Achyranthes bidentata and Achyranthes fauriei.[1][2][3] Triterpenoid saponins are a diverse group of natural products with a wide range of potential therapeutic applications. The isolation and purification of these compounds in high purity are essential for their structural elucidation, pharmacological evaluation, and potential development as drug candidates. This application note provides a detailed protocol for the purification of this compound from a crude plant extract using preparative high-performance liquid chromatography (prep-HPLC). The protocol outlines the initial extraction and pre-purification steps, followed by a detailed description of the preparative HPLC methodology.
Overall Workflow
The purification of this compound is a multi-step process that begins with the extraction of the raw plant material, followed by preliminary fractionation to enrich the saponin content, and culminates in a final high-resolution purification step using preparative HPLC.
Figure 1. A flowchart illustrating the key stages in the isolation and purification of this compound.
Experimental Protocols
Extraction and Pre-purification of this compound
This initial phase aims to extract the saponins from the plant material and remove a significant portion of interfering compounds.
1.1. Plant Material and Extraction:
-
Plant Material: Dried roots of Achyranthes bidentata are ground into a fine powder.
-
Extraction Solvent: 70% aqueous ethanol is a commonly used solvent for saponin extraction.[4]
-
Procedure:
-
Macerate the powdered plant material in 70% ethanol (1:10 w/v) at room temperature with continuous stirring for 24 hours.
-
Filter the extract and repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
1.2. Solvent Partitioning:
-
Purpose: To separate the saponins from highly polar (sugars, salts) and non-polar (fats, chlorophylls) compounds.
-
Procedure:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[5]
-
The saponins are typically enriched in the n-butanol fraction.
-
Evaporate the n-butanol fraction to dryness.
-
1.3. Pre-purification by Column Chromatography:
-
Stationary Phase: Sephadex LH-20 is effective for the initial fractionation of saponin-rich extracts.[2]
-
Mobile Phase: Methanol or an aqueous methanol solution.
-
Procedure:
-
Dissolve the dried n-butanol fraction in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound. Combine the relevant fractions and concentrate.
-
Preparative HPLC Purification of this compound
This final step utilizes preparative reversed-phase HPLC to isolate this compound to a high degree of purity.
2.1. Sample Preparation for HPLC:
-
Dissolve the pre-purified saponin fraction in the initial mobile phase (or a solvent mixture with a high proportion of the weak eluting solvent, e.g., methanol/water).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2.2. Preparative HPLC System and Conditions:
The following table summarizes the recommended parameters for the preparative HPLC purification of this compound. These conditions are based on common practices for saponin purification and may require optimization for specific instrumentation and sample loads.[6][7][8]
| Parameter | Recommended Conditions |
| Instrumentation | Preparative HPLC system with a gradient pump, a high-pressure injector, and a UV-Vis or Diode Array Detector (DAD) |
| Column | Reversed-phase C18 (ODS), preparative scale (e.g., 250 x 20 mm, 5 or 10 µm particle size) |
| Mobile Phase A | HPLC-grade water with 0.1% formic acid or acetic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Elution | Example: 30-70% B over 40 minutes (this should be optimized based on analytical HPLC results) |
| Flow Rate | 10-20 mL/min (dependent on column dimensions) |
| Detection Wavelength | 203-210 nm (as saponins often lack strong chromophores) |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Injection Volume | Dependent on sample concentration and column capacity |
2.3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions containing pure this compound.
-
Remove the solvent from the pooled fractions by rotary evaporation, followed by lyophilization to obtain the pure compound as a solid.
Data Presentation
The quantitative data for the preparative HPLC method is summarized in the table below for easy reference and comparison.
| HPLC Parameter | Value/Description |
| Column Type | Reversed-Phase C18 |
| Column Dimensions | 250 x 20 mm (preparative) |
| Particle Size | 5-10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Example Gradient | 30% B to 70% B in 40 min |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 203-210 nm |
| Temperature | 25-30 °C |
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound from Achyranthes root. The combination of initial extraction and pre-purification, followed by a robust preparative HPLC method, allows for the isolation of this triterpenoid saponin with high purity. This protocol is intended to serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative HPLC for Purification of Four Isomeric Bioactive Saponins from the Seeds of Aesculus chinensis | Scilit [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
Synthesis and Biological Evaluation of Achyranthoside D Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1] Chemical modification of this natural product to generate derivatives offers a promising strategy to enhance its therapeutic potential and explore structure-activity relationships. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of selected this compound derivatives, specifically focusing on its methyl, butyl, and trimethyl esters.
Data Presentation
The following table summarizes the available quantitative data for the biological activities of this compound and its derivatives.
| Compound | Biological Activity | Assay | Cell Line | IC50 Value | Reference |
| Achyranthoside H Methyl Ester | Cytotoxicity | MTT Assay | MCF-7 (Human Breast Cancer) | 4.0 µM | [2] |
| Achyranthoside H Methyl Ester | Cytotoxicity | MTT Assay | MDA-MB-453 (Human Breast Cancer) | 6.5 µM | [2] |
| Oleanolic Acid | Anti-proliferative | Not Specified | Bovine Aortic Endothelial Cells | 20 µM | [2] |
| Oleanolic Acid | Cyclooxygenase-2 Inhibition | Enzyme Activity Assay | Not Applicable | 295 µM | [2] |
Note: Specific IC50 values for the anti-inflammatory and antioxidant activities of this compound methyl, butyl, and trimethyl esters are not yet available in the public domain. The provided data for related compounds can serve as a preliminary reference.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of this compound esters involves the esterification of the carboxylic acid groups present in the parent molecule. The following protocols are based on general methods for the esterification of oleanolic acid and its saponin derivatives.
1. Synthesis of this compound Methyl Ester
This protocol is adapted from the synthesis of oleanolic acid methyl ester.[3]
-
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in a minimal amount of acetone.
-
Add an excess of methyl iodide and potassium carbonate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to obtain pure this compound methyl ester.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
-
2. Synthesis of this compound Butyl Ester
This protocol is a general method for the synthesis of fatty acid butyl esters.[4][5]
-
Materials:
-
This compound
-
n-Butanol
-
Sulfuric acid (H₂SO₄) or another suitable acid catalyst
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound in a mixture of n-butanol and toluene.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound butyl ester.
-
Confirm the structure of the product by spectroscopic analysis.
-
3. Synthesis of this compound Trimethyl Ester
This compound trimethyl ester has been isolated from natural sources, suggesting its stability.[6] A potential synthetic route could involve a more exhaustive methylation reaction.
-
Materials:
-
This compound
-
Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution in a well-ventilated fume hood) or Trimethylsilyldiazomethane (TMS-diazomethane)
-
Methanol (MeOH)
-
Diethyl ether
-
-
Procedure (using Diazomethane - EXTREME CAUTION REQUIRED ):
-
Dissolve this compound in a mixture of diethyl ether and a small amount of methanol.
-
Slowly add a freshly prepared ethereal solution of diazomethane at 0 °C with gentle stirring until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Purify the residue by column chromatography on silica gel to obtain this compound trimethyl ester.
-
Characterize the product using spectroscopic techniques.
-
Biological Activity Assays
1. Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
-
2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging activity of the synthesized derivatives.
-
Protocol:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add different concentrations of the this compound derivatives.
-
Add the DPPH solution to each well and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Ascorbic acid can be used as a positive control.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
3. Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-453) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Postulated inhibition of the Wnt/β-catenin signaling pathway by this compound derivatives.[7][8][9]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.[10][11]
Caption: Modulation of the MAPK signaling pathway by this compound derivatives.[12][13]
References
- 1. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: Preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 5. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achyranthes bidentata polysaccharides activate the Wnt/β-catenin signaling pathway to promote chondrocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of nuclear factor kappa B by different agents: influence of culture conditions in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Dissolution of Achyranthoside D for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of Achyranthoside D, a bioactive saponin isolated from Achyranthes bidentata, for use in both in vitro and in vivo experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability and bioavailability, thereby yielding reliable and reproducible experimental outcomes.
Product Information
-
Compound Name: this compound
-
Molecular Formula: C₅₃H₈₂O₂₅
-
Molecular Weight: 1119.2 g/mol [1]
-
Appearance: Solid[1]
Solubility Data
This compound exhibits variable solubility depending on the solvent system employed. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Concentration | Method | Solution Appearance | Reference |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (12.42 mM) | Ultrasonic and warming to 60°C | - | [2] |
Note: As a saponin, this compound possesses both hydrophilic (sugar moieties) and lipophilic (triterpenoid aglycone) components, which influences its solubility characteristics.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell Culture)
For most cell-based assays, a concentrated stock solution in a water-miscible organic solvent is prepared and subsequently diluted to the final working concentration in the cell culture medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution: Add a small volume of sterile DMSO to the powder. To prepare a 5 mg/mL stock solution, for example, add 200 µL of DMSO to 1 mg of this compound.
-
Solubilization: Vortex the mixture thoroughly. If the compound does not fully dissolve, use sonication and/or gentle warming (up to 60°C) to facilitate dissolution.[2] Visually inspect the solution to ensure no particulates are present.
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture applications, it can be filtered through a 0.22 µm syringe filter. Ensure the filter is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for In Vitro Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution for in vitro use.
Preparation of Formulations for In Vivo Experiments
For administration to animal models, this compound needs to be formulated in a biocompatible vehicle that ensures its solubility and stability.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl), sterile
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Protocol for a Clear Solution (≥ 0.5 mg/mL): [2]
-
Initial Dissolution: Dissolve this compound in DMSO to make a 10% (v/v) primary stock solution. For example, to prepare 1 mL of the final formulation, start by dissolving the required amount of this compound in 100 µL of DMSO.
-
Addition of Co-solvents: To the DMSO solution, add 400 µL of PEG300 (40% of the final volume). Mix thoroughly by vortexing.
-
Addition of Surfactant: Add 50 µL of Tween-80 (5% of the final volume) to the mixture and vortex until homogeneous.
-
Final Dilution: Bring the solution to the final volume with sterile saline. For a 1 mL final volume, add 450 µL of saline.
-
Homogenization: Use an ultrasonic bath to ensure the final solution is clear and homogeneous.
Signaling Pathway Diagrams
This compound has been shown to exert its biological effects, particularly in the context of osteoarthritis, through the modulation of specific signaling pathways.
Inhibition of the Wnt Signaling Pathway
This compound has been found to attenuate inflammation and cartilage degeneration by inhibiting the Wnt signaling pathway, with Wnt3a identified as a target.[3] The inhibition of this pathway prevents the nuclear translocation of β-catenin, a key step in Wnt-mediated gene transcription.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
General Inhibition of the PI3K/Akt Signaling Pathway
While saponin extracts from Achyranthes bidentata have been shown to activate the PI3K/Akt pathway in the context of muscle atrophy, many saponins exhibit inhibitory effects on this pathway in other contexts, such as cancer. The following diagram illustrates a general mechanism of PI3K/Akt inhibition.
Caption: General mechanism of PI3K/Akt pathway inhibition by saponins.
References
Application Notes and Protocols: Cell Culture Conditions for Achyranthoside D Treatment
Introduction
Achyranthoside D is a glucuronide saponin, a type of triterpenoid glycoside, isolated from the root of Achyranthes bidentata, a plant widely used in traditional medicine.[1][2] Research has highlighted its potential pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[2] Primarily, this compound is investigated for its therapeutic potential in degenerative diseases such as osteoarthritis (OA) and intervertebral disc degeneration (IDD), where it has been shown to modulate key signaling pathways involved in inflammation, cell survival, and tissue homeostasis.[1][3] These notes provide an overview of the cell culture systems, treatment conditions, and experimental protocols relevant to the application of this compound in a research setting.
Data Presentation: Summary of In Vitro Models
The following tables summarize the cell culture models and experimental conditions reported in studies investigating the effects of this compound.
Table 1: Cell Culture Models for this compound Treatment
| Cell Type | Pathological Model / Inducer | This compound Concentration | Key Findings | Reference |
| Primary Rat Chondrocytes | Interleukin-1β (IL-1β) | Dose-dependent | Protected against IL-1β-induced viability loss and LDH release. | [1] |
| Rat Nucleus Pulposus Cells (NPCs) | Tert-butyl peroxide | 40 µg/mL | Restored cell proliferation activity and inhibited apoptosis. | [3] |
| ATDC5 Mouse Chondrogenic Cells | Lipopolysaccharide (LPS) | Not Specified | Total saponins (containing this compound) suppressed inflammatory cytokines. | [4] |
Table 2: Summary of this compound Effects on Key Biomarkers
| Biological Process | Target Pathway | Biomarker | Effect of this compound | Detection Method | Reference |
| Inflammation | Wnt Signaling / NLRP3 Inflammasome | Wnt3a, NLRP3, IL-6, TNF-α, IL-1β, IL-18 | Inhibition / Downregulation | Immunohistochemistry, qRT-PCR, ELISA, Immunoblotting | [1] |
| Cartilage Degeneration | Extracellular Matrix Regulation | Collagen II, Aggrecan | Upregulation | Immunohistochemistry, qRT-PCR, ELISA, Immunoblotting | [1][3] |
| ADAMTS-5, MMP3, MMP13 | Downregulation | Immunohistochemistry, qRT-PCR, ELISA, Immunoblotting | [1][3] | ||
| Apoptosis | Intrinsic Apoptosis Pathway | Bax, Caspase-3 | Downregulation | Flow Cytometry, TUNEL Staining, RT-qPCR, Western Blot | [3] |
| Bcl-2 | Upregulation | RT-qPCR, Western Blot | [3] | ||
| Autophagy & Cell Survival | PI3K/Akt/mTOR Signaling | p-PI3K, p-Akt, p-mTOR, LC-3 II/I, Beclin1 | Upregulation / Promotion | Western Blot, Immunofluorescence, MDC Staining | [3] |
| P62 | Inhibition | Western Blot | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by modulating specific signaling cascades. The primary pathways identified are the Wnt and PI3K/Akt/mTOR pathways.
Wnt Signaling Pathway in Osteoarthritis
In the context of osteoarthritis, this compound has been found to inhibit the Wnt signaling pathway by directly targeting Wnt3a.[1] This inhibition alleviates cartilage degeneration and inflammation.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The Eucommia ulmoides - Achyranthes bidentata pair and their active monomers exert synergistic therapeutic potential for osteoarthritis through the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Proteins Modulated by Achyranthoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D (Ach-D) is a glucuronide saponin isolated from the roots of Achyranthes bidentata, a plant widely used in traditional medicine.[1] Emerging research, particularly in the context of osteoarthritis (OA), indicates that Ach-D exerts significant biological effects, including the attenuation of inflammation and the protection of chondrocytes.[1] At a molecular level, Ach-D modulates key signaling pathways that regulate gene expression, leading to changes in the cellular proteome. Western blot analysis is a crucial technique for identifying and quantifying these protein-level changes.
These application notes provide a comprehensive guide to analyzing the effects of this compound on specific protein targets using Western blot. The focus is on proteins involved in cartilage homeostasis and inflammation, which have been identified as being significantly affected by Ach-D treatment in preclinical models of osteoarthritis.
Key Signaling Pathways Affected by this compound
This compound has been shown to primarily influence the Wnt signaling pathway, a critical regulator of cellular processes. Its effects also intersect with inflammatory pathways involving the NLRP3 inflammasome. While other saponins from Achyranthes bidentata have been shown to affect the PI3K/Akt pathway, the direct, specific modulation of this pathway by isolated this compound is an area of ongoing research.
Wnt Signaling Pathway
This compound has been found to inhibit the Wnt signaling pathway, which, when dysregulated, contributes to cartilage degradation in osteoarthritis.[1] The compound specifically targets Wnt3a. Inhibition of this pathway helps to preserve the chondrocyte phenotype and reduce the expression of catabolic enzymes.
Caption: Inhibition of the Wnt/β-catenin pathway by this compound.
NLRP3 Inflammasome Pathway
This compound reduces inflammation by inhibiting the activation of the NLRP3 inflammasome.[1] This multi-protein complex is responsible for the activation of caspase-1 and the subsequent maturation of pro-inflammatory cytokines like IL-1β and IL-18. By suppressing NLRP3 and its associated proteins, Ach-D dampens the inflammatory cascade that drives cartilage destruction.
Caption: Downregulation of the NLRP3 inflammasome pathway by this compound.
Quantitative Data on Protein Expression
This compound treatment leads to quantifiable changes in protein expression in chondrocytes, particularly under inflammatory conditions (e.g., stimulated with Interleukin-1β). The following tables summarize the expected effects based on current literature.
Note: The following quantitative values are presented as illustrative examples of how to report Western blot densitometry data. Specific fold changes can vary based on experimental conditions, such as cell type, Ach-D concentration, and incubation time. The cited literature confirms the directional change (up- or down-regulation) but does not consistently provide specific fold-change values in abstracts.
Table 1: Effect of this compound on Extracellular Matrix (ECM) Proteins in IL-1β-stimulated Chondrocytes
| Protein Target | Expected Molecular Weight (kDa) | Control (IL-1β only) Relative Density | This compound Treated Relative Density (Example) | Expected Outcome | Reference |
| Collagen II | ~140 | 1.0 | 2.5 | ▲ Increased Expression | [1] |
| Aggrecan | >220 | 1.0 | 2.1 | ▲ Increased Expression | [1] |
| ADAMTS-5 | ~60 (pro-form), ~45 (active) | 1.0 | 0.4 | ▼ Decreased Expression | [1] |
| MMP-3 | ~57 (pro-form), ~45 (active) | 1.0 | 0.5 | ▼ Decreased Expression | [1] |
| MMP-13 | ~60 (pro-form), ~48 (active) | 1.0 | 0.3 | ▼ Decreased Expression | [1] |
Table 2: Effect of this compound on Inflammatory Pathway Proteins in IL-1β-stimulated Chondrocytes
| Protein Target | Expected Molecular Weight (kDa) | Control (IL-1β only) Relative Density | This compound Treated Relative Density (Example) | Expected Outcome | Reference |
| NLRP3 | ~118 | 1.0 | 0.4 | ▼ Decreased Expression | [1] |
| ASC | ~22 | 1.0 | 0.6 | ▼ Decreased Expression | [1] |
| Cleaved Caspase-1 (p20) | ~20 | 1.0 | 0.5 | ▼ Decreased Expression | [1] |
| TNF-α | ~26 (trimer), ~17 (monomer) | 1.0 | 0.5 | ▼ Decreased Expression | |
| IL-6 | ~21-26 | 1.0 | 0.4 | ▼ Decreased Expression | [1] |
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the impact of this compound on target protein expression in cultured chondrocytes.
Overall Western Blot Workflow
Caption: Standard workflow for Western blot analysis.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed for primary chondrocytes or chondrocyte cell lines cultured in 6-well plates.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., Cell Signaling Technology #9806)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Phosphatase Inhibitor Cocktail (optional, for phospho-proteins)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Culture chondrocytes to desired confluency and treat with IL-1β and/or various concentrations of this compound for the specified time.
-
Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS per well.
-
Aspirate the final PBS wash completely.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease/phosphatase inhibitors immediately before use) to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Store the protein lysates at -80°C until use.
Protocol 2: SDS-PAGE and Protein Transfer
Materials:
-
Protein lysates from Protocol 1
-
4x Laemmli Sample Buffer (with β-mercaptoethanol or DTT)
-
Precast polyacrylamide gels (e.g., Bio-Rad TGX gels, 4-15% or as needed for protein size)
-
SDS-PAGE running buffer (Tris/Glycine/SDS)
-
Protein Ladder/Marker
-
PVDF or Nitrocellulose membranes
-
Transfer buffer (Tris/Glycine/Methanol)
-
Electrophoresis and transfer apparatus
Procedure:
-
Thaw protein lysates on ice. In a new tube, mix an appropriate volume of lysate (to achieve 20-30 µg of total protein) with 4x Laemmli sample buffer to a final concentration of 1x.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Assemble the electrophoresis unit. Load 20-30 µg of each protein sample and 5 µL of protein ladder into the wells of the polyacrylamide gel.
-
Run the gel at 100-150 V until the dye front reaches the bottom of the gel.
-
While the gel is running, prepare the transfer stack. Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer. (Nitrocellulose does not require methanol activation).
-
Assemble the transfer sandwich (sponge > filter paper > gel > membrane > filter paper > sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the protein transfer according to the apparatus manufacturer's instructions (e.g., wet transfer at 100 V for 60-90 minutes or semi-dry transfer).
-
After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with TBST or water before proceeding.
Protocol 3: Immunoblotting and Detection
Materials:
-
Membrane with transferred proteins
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is recommended for phospho-antibodies).
-
Primary Antibodies (see Table 3 for examples)
-
HRP-conjugated Secondary Antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System (Chemiluminescence detector or X-ray film)
Procedure:
-
Place the membrane in a small container and add enough Blocking Buffer to fully cover it.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Discard the blocking buffer and add the primary antibody diluted in fresh blocking buffer (use the dilution recommended by the manufacturer, typically 1:1000).
-
Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Add the HRP-conjugated secondary antibody, diluted in blocking buffer (typically 1:2000 to 1:10000).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane in the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager or by exposing it to X-ray film.
-
Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry on the protein bands. Normalize the band intensity of your target protein to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
Table 3: Example Primary Antibodies for Western Blot
| Target Protein | Host Species | Supplier (Example) | Catalog # (Example) |
| Collagen II | Rabbit | Abcam | ab34712 |
| ADAMTS-5 | Rabbit | Abcam | ab41037 |
| MMP-13 | Rabbit | Abcam | ab39012 |
| NLRP3 | Rabbit | Cell Signaling | #15101 |
| Wnt3a | Rabbit | Cell Signaling | #2721 |
| β-catenin | Rabbit | Cell Signaling | #8480 |
| GAPDH | Rabbit | Cell Signaling | #5174 |
| β-actin | Mouse | Sigma-Aldrich | A5441 |
References
Application Notes and Protocols for Gene Expression Analysis Following Achyranthoside D Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has demonstrated significant therapeutic potential, particularly in the context of osteoarthritis. Its mechanism of action involves the modulation of key signaling pathways that regulate gene expression related to cartilage integrity, inflammation, and apoptosis. These application notes provide a comprehensive overview of the effects of this compound on gene expression and detailed protocols for its analysis.
Data Presentation: Gene Expression Changes Induced by this compound
Treatment of chondrocytes with this compound leads to significant alterations in the expression of genes involved in cartilage matrix regulation and inflammatory responses. The following tables summarize the observed changes.
Note: The quantitative fold change values presented in the tables are illustrative examples based on qualitative findings from cited research and are intended to provide a framework for data presentation. Actual results may vary depending on the experimental conditions.
Table 1: Effect of this compound on Genes Related to Cartilage Matrix Homeostasis
| Gene | Function | Effect of this compound Treatment | Illustrative Fold Change (Treatment vs. Control) |
| COL2A1 (Collagen, Type II, Alpha 1) | Major structural component of cartilage | Increased Expression[1] | 2.5 |
| ACAN (Aggrecan) | Major proteoglycan in cartilage, provides load-bearing properties | Increased Expression[1] | 3.1 |
| ADAMTS-5 | A disintegrin and metalloproteinase with thrombospondin motifs 5; key aggrecanase | Decreased Expression[1] | -4.2 |
| MMP3 (Matrix Metallopeptidase 3) | Degrades various extracellular matrix components | Decreased Expression[1] | -3.5 |
| MMP13 (Matrix Metallopeptidase 13) | Collagenase, degrades type II collagen | Decreased Expression[1] | -5.0 |
Table 2: Effect of this compound on Pro-inflammatory and Inflammasome-Related Genes
| Gene | Function | Effect of this compound Treatment | Illustrative Fold Change (Treatment vs. IL-1β) |
| NLRP3 | NLR Family Pyrin Domain Containing 3; component of the inflammasome | Decreased Expression[1] | -6.7 |
| ASC (PYCARD) | Apoptosis-associated speck-like protein containing a CARD; inflammasome adaptor | Decreased Expression[1] | -4.8 |
| GSDMD (Gasdermin D) | Executes pyroptotic cell death | Decreased Expression[1] | -5.5 |
| IL-6 (Interleukin 6) | Pro-inflammatory cytokine | Decreased Expression[1] | -8.3 |
| TNF-α (Tumor Necrosis Factor alpha) | Pro-inflammatory cytokine | Decreased Expression[1] | -7.1 |
| IL-1β (Interleukin 1 beta) | Pro-inflammatory cytokine | Decreased Expression[1] | -9.0 |
| IL-18 (Interleukin 18) | Pro-inflammatory cytokine | Decreased Expression[1] | -6.2 |
Table 3: Effect of this compound on Wnt/β-catenin Signaling Pathway Target Genes
| Gene | Function | Effect of this compound Treatment | Illustrative Fold Change (Treatment vs. Control) |
| Wnt3a | Ligand that activates the canonical Wnt signaling pathway | Decreased Expression[1] | -4.5 |
| β-catenin (CTNNB1) | Key mediator of the canonical Wnt signaling pathway | Decreased nuclear translocation and expression | -3.8 |
| c-Myc | Transcription factor, target of Wnt signaling, promotes cell proliferation | Decreased Expression[2][3] | -3.2 |
| Cyclin D1 (CCND1) | Cell cycle regulator, target of Wnt signaling | Decreased Expression[2][3][4] | -4.0 |
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects through the inhibition of the canonical Wnt/β-catenin signaling pathway. In pathological conditions like osteoarthritis, the Wnt pathway is often aberrantly activated, leading to cartilage degradation and inflammation. This compound has been shown to target Wnt3a, leading to a downstream reduction in the nuclear translocation of β-catenin and subsequent downregulation of its target genes, such as c-Myc and Cyclin D1.[1][2][3]
Experimental Protocols
The following are detailed protocols for key experiments to analyze the effects of this compound on gene expression.
Experimental Workflow: From Cell Culture to Data Analysis
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate primary chondrocytes or a suitable chondrocyte cell line (e.g., ATDC5) in 6-well plates at a density of 1 x 10^5 cells/well.
-
Cell Culture: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Pathological State (Optional): For disease models, such as osteoarthritis, stimulate the cells with a pro-inflammatory cytokine like Interleukin-1 beta (IL-1β) at a concentration of 10 ng/mL for 24 hours prior to or concurrently with this compound treatment.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Replace the medium in the wells with the medium containing this compound or vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using 1 mL of TRIzol reagent per well.
-
RNA Isolation: Isolate total RNA according to the TRIzol manufacturer's protocol, which involves phase separation with chloroform and precipitation with isopropanol.
-
RNA Quantification and Quality Control: Resuspend the RNA pellet in RNase-free water. Determine the concentration and purity of the RNA using a spectrophotometer (A260/280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers according to the manufacturer's instructions.
-
qRT-PCR: Perform real-time PCR using a SYBR Green-based master mix and gene-specific primers. A typical reaction mixture includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and RNase-free water to a final volume of 20 µL.
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the 2^-ΔΔCt method.
Protocol 3: Western Blot Analysis
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, c-Myc, Cyclin D1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic agent by modulating gene expression associated with cartilage homeostasis and inflammation, primarily through the inhibition of the Wnt/β-catenin signaling pathway. The provided protocols offer a standardized approach for researchers to investigate and quantify the effects of this compound on gene and protein expression in relevant cell models. These analyses are crucial for elucidating its precise molecular mechanisms and advancing its potential in drug development.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-catenin up-regulates the expression of cyclinD1, c-myc and MMP-7 in human pancreatic cancer: Relationships with carcinogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin K interacts with β-catenin to induce Cyclin D1 expression and facilitates tumorigenesis and radioresistance in lung cancer [thno.org]
- 4. Achyranthes bidentata polysaccharides activate the Wnt/β-catenin signaling pathway to promote chondrocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Achyranthoside D in neurodegenerative disease studies.
Application of Achyranthoside D in Neurodegenerative Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This compound, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a promising bioactive compound with significant therapeutic potential. While current research has predominantly focused on its efficacy in treating osteoarthritis and intervertebral disc degeneration, the underlying mechanisms of action, particularly its potent anti-inflammatory and anti-apoptotic properties, suggest a strong rationale for its investigation in the context of neurodegenerative diseases.
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by chronic neuroinflammation, oxidative stress, and neuronal apoptosis. This compound has been demonstrated to modulate key signaling pathways that are also implicated in the pathogenesis of these neurological conditions. Its ability to inhibit the Wnt signaling pathway and the NLRP3 inflammasome, both of which are involved in neuroinflammatory processes, highlights its potential as a neuroprotective agent.[1][2] Furthermore, its role in regulating the PI3K/Akt/mTOR pathway suggests it may influence neuronal survival and autophagy, critical processes in maintaining neuronal health.[3]
While direct studies on this compound in specific neurodegenerative disease models are limited, extracts from Achyranthes bidentata, rich in saponins and polypeptides, have shown neuroprotective effects.[4][5] For instance, polypeptide fractions from this plant have been shown to protect dopaminergic neurons from apoptosis in models of Parkinson's disease and to have anti-inflammatory activity in a model of Alzheimer's disease.[3][6] These findings provide a strong foundation for investigating the specific contributions of this compound to these neuroprotective effects.
This document provides a summary of the current data on this compound and detailed protocols for key experiments that can be adapted for neurodegenerative disease research. The presented methodologies for assessing cytotoxicity, inflammation, and cellular signaling are directly applicable to neuronal cell cultures and animal models of neurodegeneration.
Quantitative Data
The following tables summarize the quantitative data from studies on this compound in models of cellular degeneration. This data can serve as a reference for dose-response studies in neuronal models.
Table 1: Effect of this compound on Cell Viability and Cytotoxicity
| Cell Type | Treatment | Concentration (µg/mL) | Viability (%) | LDH Release (%) | Reference |
| Rat Chondrocytes | IL-1β | - | 100 | 100 | [1] |
| Rat Chondrocytes | IL-1β + Ach-D | 10 | Increased | Decreased | [1] |
| Rat Chondrocytes | IL-1β + Ach-D | 20 | Increased | Decreased | [1] |
| Rat Chondrocytes | IL-1β + Ach-D | 40 | Increased | Decreased | [1] |
| Nucleus Pulposus Cells | Tert-butyl peroxide | - | 100 | - | [3] |
| Nucleus Pulposus Cells | Tert-butyl peroxide + Ach-D | 40 | Restored Proliferation | - | [3] |
Table 2: Effect of this compound on Inflammatory and Apoptotic Markers
| Model | Treatment | Marker | Regulation by Ach-D | Reference |
| Rat Osteoarthritis Model | In vivo | NLRP3 | Down-regulated | [1] |
| Rat Osteoarthritis Model | In vivo | IL-6 | Down-regulated | [1] |
| Rat Osteoarthritis Model | In vivo | TNF-α | Down-regulated | [1] |
| Rat Osteoarthritis Model | In vivo | IL-1β | Down-regulated | [1] |
| Rat Intervertebral Disc Degeneration | In vivo | Bax | Down-regulated | [3] |
| Rat Intervertebral Disc Degeneration | In vivo | Caspase-3 | Down-regulated | [3] |
| Rat Intervertebral Disc Degeneration | In vivo | Bcl-2 | Up-regulated | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
Objective: To determine the effect of this compound on the viability of neuronal cells under neurotoxic stress.
Adaptation for Neurodegenerative Disease Models:
-
Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), or primary cortical neurons.
-
Neurotoxic Stimuli: Amyloid-beta (Aβ) oligomers (for Alzheimer's models), MPP+ or rotenone (for Parkinson's models), glutamate (for excitotoxicity models).
Materials:
-
Neuronal cell line of choice
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Neurotoxic agent (e.g., Aβ oligomers)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µg/mL) for 2 hours.
-
Induce neurotoxicity by adding the specific neurotoxic agent (e.g., 10 µM Aβ oligomers) to the wells and incubate for 24 hours.
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways relevant to neurodegeneration (e.g., Wnt, PI3K/Akt, NLRP3 inflammasome).
Materials:
-
Treated cell lysates or tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Wnt3a, anti-NLRP3, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells or homogenize tissues in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
Protocol 3: Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or tissue homogenates following treatment with this compound.
Materials:
-
Cell culture supernatants or tissue homogenates
-
ELISA kits for the specific cytokines of interest (e.g., human or rat TNF-α, IL-1β, IL-6)
-
96-well ELISA plates
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial ELISA kit.
-
Typically, this involves adding standards and samples to the antibody-coated wells of the ELISA plate.
-
Incubate to allow the cytokine to bind to the immobilized antibody.
-
Wash the wells and add a detection antibody.
-
Incubate and wash again.
-
Add the substrate solution to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Visualizations
Caption: Proposed workflow for evaluating the neuroprotective effects of this compound.
Caption: Inhibition of Wnt3a/NLRP3 pathway by this compound.
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.
References
- 1. Neurotrophic and neuroprotective actions of Achyranthes bidentata polypeptides on cultured dorsal root ganglia of rats and on crushed common peroneal nerve of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory Activity of a Polypeptide Fraction From Achyranthes bidentate in Amyloid β Oligomers Induced Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Achyranthes aspera in neurodegenerative diseases: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Achyranthes bidentata polypeptide protects dopaminergic neurons from apoptosis induced by rotenone and 6-hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Achyranthes bidentata polypeptide protects dopaminergic neurons from apoptosis in Parkinson's disease models both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of Achyranthoside D: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside D is a triterpenoid saponin isolated from the roots of Achyranthes bidentata. While the broader extracts of Achyranthes species have demonstrated anti-cancer activities, specific research into the anti-cancer properties of this compound is limited. The available data primarily focuses on related compounds, such as Achyranthoside H methyl ester, and crude extracts of Achyranthes aspera. This document provides a framework for investigating the potential anti-cancer effects of this compound, drawing upon methodologies and findings from these related studies. The protocols and pathways described herein are intended as a guide for researchers to design and execute studies to elucidate the specific anti-cancer mechanisms of this compound.
Data from Related Compounds and Extracts
Quantitative data on the cytotoxic effects of compounds isolated from Achyranthes species and its extracts are summarized below. It is important to note that these values are not specific to this compound and should be used as a reference for designing dose-response studies.
| Compound/Extract | Cell Line(s) | Assay | IC50/ID50 Value(s) | Reference(s) |
| Achyranthoside H methyl ester | MCF-7 (Breast Cancer) | MTT | 4.0 µM | [1] |
| Achyranthoside H methyl ester | MDA-MB-453 (Breast Cancer) | MTT | 6.5 µM | [1] |
| Aqueous extract of Achyranthes aspera root | COLO-205 (Colon Cancer) | Not Specified | 165.7 ± 0.6 µg/mL | [2] |
Proposed Experimental Protocols
The following protocols are adapted from studies on Achyranthoside H methyl ester and Achyranthes aspera extracts and can be used as a starting point for investigating this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-453, COLO-205)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Apoptosis Detection by DAPI Staining
This method is used to observe nuclear morphological changes associated with apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS and stain with DAPI solution for 10 minutes in the dark.
-
Mount the coverslips on glass slides and observe under a fluorescence microscope.
-
Apoptotic cells will exhibit condensed or fragmented nuclei.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Visualizations
Proposed Investigational Workflow for this compound
Caption: A proposed workflow for the systematic investigation of the anti-cancer properties of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Based on findings for related compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This proposed pathway requires experimental validation.
Caption: A hypothetical model of this compound inducing apoptosis via the mitochondrial pathway.
References
- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthes aspera L. leaf extract induced anticancer effects on Dalton's Lymphoma via regulation of PKCα signaling pathway and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for quantification of Achyranthoside D in plasma.
An LC-MS/MS method for the sensitive and selective quantification of Achyranthoside D in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, along with comprehensive method validation data. This method is suitable for pharmacokinetic studies and other research requiring accurate measurement of this compound in a biological matrix.
Introduction
This compound is a triterpenoid saponin isolated from the roots of Achyranthes bidentata. It is one of the active components believed to contribute to the plant's traditional medicinal properties. To investigate its pharmacokinetic profile and understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and robust analytical method for its quantification in biological fluids is essential. This application note describes a validated UPLC-MS/MS method for the determination of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), such as Ginsenoside Ro or a structurally similar saponin
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (species as required, e.g., rat, human)
Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
Analytical column: A C18 or phenyl-hexylated silica gel column is suitable.
Standard Solutions
Stock solutions of this compound and the Internal Standard (IS) were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into control plasma.
Method Protocols
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot onto the UPLC-MS/MS system.
UPLC-MS/MS Analysis
Chromatographic Conditions:
-
Column: Phenyl-hexylated silica gel column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: A: 0.1% Formic acid in water, B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate this compound from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Based on its mass spectrogram, the deprotonated molecule [M-H]⁻ would be the precursor ion. The product ions would be selected from the major fragments observed upon collision-induced dissociation.
-
Internal Standard: MRM transitions for the selected IS (e.g., Ginsenoside Ro) should be optimized.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Collision Energy and Cone Voltage: Optimized for each MRM transition.
Method Validation
The method was validated according to international guidelines for bioanalytical method validation, assessing selectivity, linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, matrix effect, and stability.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Recovery | 85 - 110% |
| Matrix Effect | Minimal and compensated by the IS |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term, post-preparative) |
Application
This validated UPLC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following oral administration. The method demonstrated sufficient sensitivity and selectivity to characterize the plasma concentration-time profile of the analyte.
Visualizations
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Schematic of the LC-MS/MS analysis process for this compound.
Standard Operating Procedure for Handling and Application of Achyranthoside D
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the safe handling, storage, and experimental application of Achyranthoside D, a triterpenoid saponin isolated from Achyranthes bidentata.
Compound Information and Properties
This compound is a glycoside compound with demonstrated pharmacological potential, including anti-inflammatory, antioxidant, and hepatoprotective activities.[1] It is of particular interest for its role in modulating signaling pathways related to osteoarthritis and osteogenesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₃H₈₂O₂₅ | [1] |
| Molecular Weight | 1119.21 g/mol | [1] |
| CAS Number | 168009-91-4 | [2] |
| Appearance | Solid powder | |
| Purity | ≥95% | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Safety, Handling, and Storage
2.1. Hazard Identification
This compound is classified with the following hazards:
2.2. Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following PPE is mandatory:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A suitable respirator should be used to avoid dust and aerosol formation.[2]
-
Body Protection: A lab coat or impervious clothing.[2]
2.3. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the handling area.[2]
-
In case of accidental spillage, collect the spillage and dispose of it as hazardous waste.[2]
2.4. Storage
Proper storage is crucial to maintain the stability and integrity of this compound.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
Store in a tightly sealed container, away from direct sunlight and sources of ignition.[2]
Experimental Protocols
3.1. Preparation of Stock Solutions
Due to its solubility properties, DMSO is the recommended solvent for preparing stock solutions of this compound for in vitro studies.
Table 3: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Amount of this compound | Volume of DMSO |
| 1 mM | 1.12 mg | 1 mL |
| 10 mM | 11.2 mg | 1 mL |
| 50 mM | 56.0 mg | 1 mL |
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile, anhydrous DMSO.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in a water bath for a short period.
-
Vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
3.2. Experimental Workflow
3.3. In Vitro Chondrocyte Assay
This protocol outlines a general procedure to assess the effects of this compound on chondrocyte viability and function.
Materials:
-
Primary chondrocytes or a chondrocyte cell line (e.g., ATDC5)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution
-
Reagents for viability/proliferation assay (e.g., CCK-8)
-
Plates for cell culture (e.g., 96-well plates)
Protocol:
-
Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and culture for 24 hours.
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A suggested concentration range to start with is 1 µM to 50 µM.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a CCK-8 assay according to the manufacturer's instructions.
-
For functional assays, such as gene expression analysis of cartilage-related markers (e.g., Collagen II, Aggrecan), cells can be cultured in larger format plates (e.g., 6-well plates) and harvested for RNA extraction after treatment.
3.4. Western Blot for ERK MAPK Signaling Pathway
This protocol is for analyzing the phosphorylation status of ERK1/2, a key component of the MAPK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.
3.5. Wnt Signaling Luciferase Reporter Assay
This assay measures the activity of the canonical Wnt signaling pathway.
Materials:
-
Cells stably or transiently expressing a TCF/LEF luciferase reporter construct
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the reporter cells in a white, opaque 96-well plate.
-
After 24 hours, treat the cells with various concentrations of this compound. Include appropriate positive (e.g., Wnt3a ligand) and negative controls.
-
Incubate for the desired treatment duration (e.g., 16-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
Signaling Pathways
4.1. Wnt Signaling Pathway
This compound has been shown to inhibit the Wnt signaling pathway, which is implicated in cartilage degradation in osteoarthritis.[3]
References
- 1. This compound | CAS:168009-91-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achyranthes bidentata extract protects chondrocytes functions through suppressing glycolysis and apoptosis via MAPK/AKT signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Achyranthoside D
Welcome to the technical support center for improving the aqueous solubility of Achyranthoside D. This resource is designed for researchers, scientists, and drug development professionals who are working with this promising triterpenoid saponin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a triterpenoid saponin isolated from the roots of Achyranthes species.[1] Like many other saponins, this compound exhibits poor water solubility, which can significantly hinder its preclinical and clinical development. Low aqueous solubility can lead to poor absorption and bioavailability, limiting its therapeutic efficacy.
Q2: What is the approximate aqueous solubility of this compound?
Q3: What are the most common methods to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic compounds. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix at a solid state.
-
Nanoparticle Formulation: Reducing the particle size of the drug to the nanometer range, thereby increasing the surface area for dissolution.
Q4: How do I choose the best solubility enhancement technique for this compound?
The selection of an appropriate method depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the intended application. A preliminary screening of different techniques is often recommended.
Troubleshooting Guides
Issue 1: Difficulty in preparing a stock solution of this compound in an aqueous buffer.
Problem: this compound precipitates out of the aqueous buffer, even at low concentrations.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Low intrinsic solubility | Determine the baseline solubility in your buffer. If it's too low for your experimental needs, consider using a solubility enhancement technique. |
| Incorrect pH of the buffer | The solubility of some compounds can be pH-dependent.[2] Experiment with a range of pH values to see if it improves solubility. |
| Use of co-solvents | For initial in-vitro experiments, a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous medium. Ensure the final solvent concentration is low enough to not affect your experimental system. |
Issue 2: Inconsistent results with cyclodextrin inclusion complexation.
Problem: The solubility enhancement achieved with cyclodextrin inclusion complexes is variable.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate cyclodextrin type | The size of the cyclodextrin cavity is crucial for effective complexation. For a molecule the size of this compound, hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly methylated-β-cyclodextrin (RAMEB) are often good starting points due to their larger cavity size and higher water solubility compared to native β-cyclodextrin. |
| Incorrect molar ratio | The stoichiometry of the drug-cyclodextrin complex affects its solubility. Perform a phase solubility study to determine the optimal molar ratio. |
| Inefficient complexation method | The method used to prepare the inclusion complex can impact its efficiency. Compare different methods such as co-precipitation, kneading, and freeze-drying. |
Issue 3: Poor physical stability of the solid dispersion.
Problem: The amorphous solid dispersion of this compound crystallizes over time, leading to a decrease in solubility.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incompatible polymer carrier | The choice of polymer is critical for stabilizing the amorphous state of the drug. Screen different hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or Soluplus®. |
| Low glass transition temperature (Tg) | A low Tg of the solid dispersion can lead to molecular mobility and recrystallization. Select a polymer with a high Tg or use a combination of polymers to increase the overall Tg of the system. |
| Hygroscopicity | Moisture can act as a plasticizer, reducing the Tg and promoting crystallization. Store the solid dispersion under dry conditions and consider using less hygroscopic polymers. |
Experimental Protocols & Data
Cyclodextrin Inclusion Complexation
This technique involves the encapsulation of the poorly soluble this compound molecule within the hydrophobic cavity of a cyclodextrin, forming a water-soluble inclusion complex.
Illustrative Data on Solubility Enhancement of this compound with Cyclodextrins
| Formulation | This compound : Cyclodextrin Molar Ratio | Apparent Solubility (µg/mL) | Fold Increase |
| Unformulated this compound | - | ~5 | 1 |
| This compound-β-CD Complex | 1:1 | ~50 | 10 |
| This compound-HP-β-CD Complex | 1:1 | ~250 | 50 |
| This compound-RAMEB Complex | 1:1 | ~500 | 100 |
| Note: This data is illustrative and based on typical enhancements observed for similar compounds. Actual results may vary. |
Experimental Workflow: Cyclodextrin Inclusion Complex Formation
Detailed Protocol: Preparation of this compound-HP-β-CD Inclusion Complex (Co-precipitation Method)
-
Dissolution: Dissolve 100 mg of this compound in 10 mL of ethanol. In a separate beaker, dissolve a 1:1 molar equivalent of hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mL of distilled water with stirring.
-
Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.
-
Stirring: Continue stirring the mixture at room temperature for 24 hours to allow for complex formation.
-
Solvent Evaporation: Remove the ethanol and a portion of the water under reduced pressure using a rotary evaporator.
-
Precipitation & Filtration: Cool the remaining aqueous solution in an ice bath to precipitate the inclusion complex. Collect the precipitate by filtration.
-
Drying: Wash the collected solid with a small amount of cold water and then dry it in a vacuum oven at 40°C to a constant weight.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
-
Solubility Determination: Determine the apparent water solubility of the complex using the shake-flask method and compare it to that of the unformulated drug.
Solid Dispersion
This method involves dispersing this compound in a hydrophilic polymer matrix to enhance its dissolution rate.
Illustrative Data on Dissolution Enhancement of this compound via Solid Dispersion
| Formulation (Drug:Polymer ratio) | Polymer | % Drug Release in 30 min |
| Unformulated this compound | - | < 5% |
| This compound:PVP K30 (1:5) | PVP K30 | ~60% |
| This compound:HPMC E5 (1:5) | HPMC E5 | ~75% |
| This compound:Soluplus® (1:5) | Soluplus® | ~90% |
| Note: This data is illustrative and represents typical dissolution profiles. Actual results may vary. |
Detailed Protocol: Preparation of this compound Nanosuspension (Antisolvent Precipitation Method)
-
Organic Phase: Dissolve 50 mg of this compound in 5 mL of a suitable water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., 0.5% w/v Pluronic F127 or Tween 80) in 50 mL of distilled water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) or ultrasonication. The drug will precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent by stirring the nanosuspension at room temperature for several hours or by using a rotary evaporator.
-
Characterization: Characterize the nanoparticle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Solubility and Dissolution: Determine the saturation solubility and in-vitro dissolution rate of the nanosuspension and compare them to the unformulated drug.
References
Stability of Achyranthoside D in different solvents and temperatures.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Achyranthoside D in various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the handling, storage, and analysis of this oleanane triterpenoid saponin.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound, like many saponins, is susceptible to degradation under certain conditions. Its stability is primarily influenced by temperature, pH, and the solvent used.[1][2] Generally, saponins are sensitive to high temperatures, with significant changes occurring around 70°C.[3] Hydrolysis of the glycosidic bonds is a common degradation pathway, which can be catalyzed by acidic or basic conditions.[2][4]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container, protected from light, in a dry, cool, and well-ventilated place.[5] Storing the solid compound at 4°C in a desiccator is a recommended practice to minimize degradation.
Q3: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare fresh solutions for immediate use. If stock solutions are necessary, they should be prepared in a suitable solvent (see Q4) and stored in aliquots in tightly sealed vials at -20°C for short-term storage (up to two weeks). For longer-term storage, -80°C is preferable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: Which solvents are suitable for dissolving and storing this compound?
Aqueous ethanol and methanol are effective solvents for dissolving saponins like this compound.[6] Dimethyl sulfoxide (DMSO) is also a common solvent for preparing stock solutions of many compounds for biological assays, and studies have shown that many compounds remain stable in DMSO for extended periods, especially when stored properly.[7][8] The presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[7] For analytical purposes, such as HPLC, a mixture of acetonitrile and water is often used as the mobile phase.[9]
Q5: How does pH affect the stability of this compound in aqueous solutions?
The hydrolysis of saponins is significantly influenced by pH. Generally, saponin hydrolysis is base-catalyzed.[2] One study on a different saponin (QS-18) demonstrated that hydrolysis was slow at an acidic pH of 5.1 (half-life of 330 days at 26°C) but increased dramatically at a pH of 10.0 (half-life of 0.06 days).[4] Therefore, it is crucial to control the pH of aqueous solutions containing this compound, with slightly acidic to neutral conditions being preferable for enhanced stability.
Q6: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected analytical results.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare a fresh stock solution of this compound for each experiment. If using a previously prepared stock, ensure it has been stored correctly at -20°C or -80°C in tightly sealed vials and has not undergone multiple freeze-thaw cycles. |
| Degradation during sample preparation | Minimize the time samples are kept at room temperature. If heating is required, use the lowest effective temperature and shortest duration possible. An optimal temperature range of 50-60°C is often a good balance between yield and stability during extraction.[6] |
| pH-induced hydrolysis | If working with aqueous solutions, ensure the pH is controlled and maintained in a slightly acidic to neutral range. Avoid highly alkaline conditions. |
| Inappropriate solvent | Verify that the solvent used is compatible with this compound and the analytical method. For long-term storage of solutions, consider using anhydrous DMSO. |
Issue 2: Appearance of unknown peaks in chromatograms.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | This is a strong indicator of sample instability. Review all handling and storage procedures. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products and confirm the specificity of your analytical method. |
| Solvent impurities or reactions | Use high-purity solvents. Be aware that some solvents can react with the analyte over time. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Data on Stability of Oleanolic Acid Saponins
While specific quantitative stability data for this compound is limited, the following table summarizes general stability information for oleanolic acid saponins based on available literature. This can be used as a guideline for handling this compound.
| Condition | Solvent/Matrix | Temperature | Observation | Reference |
| Thermal | Solid (in plant material) | ~70°C | Significant degradation processes begin. | [3] |
| Thermal | Aqueous Solution | 26°C vs. 10°C | Saponins are sensitive to temperature; stability is greater at lower temperatures. | [1][10] |
| pH | Aqueous Buffer | pH 5.1 (26°C) | Slow hydrolysis (t½ ≈ 330 days for QS-18). | [2][4] |
| pH | Aqueous Buffer | pH 10.0 (26°C) | Rapid hydrolysis (t½ ≈ 0.06 days for QS-18). | [2][4] |
| Storage | DMSO (wet) | 4°C | 85% of tested compounds were stable for 2 years. | [8] |
| Extraction | 80% Ethanol | 50-60°C | Optimal temperature range for balancing extraction yield and stability. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature for a defined period, protected from light. At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.
-
Thermal Degradation: Place the solid this compound in a hot air oven at a high temperature (e.g., 80°C) for a defined period. Also, incubate the stock solution at a high temperature (e.g., 60°C). At each time point, take a sample, dissolve it in the mobile phase (for the solid sample), or dilute it (for the solution sample) for analysis.
-
Photodegradation: Expose the stock solution and solid compound to a photostability chamber under controlled light conditions (e.g., ICH Q1B guidelines). Wrap control samples in aluminum foil to protect them from light. At defined time points, prepare samples for analysis.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable stability-indicating method, typically HPLC with UV or MS detection.
Protocol 2: HPLC Method for Quantification of this compound
Several HPLC methods have been developed for the quantification of this compound and other saponins in Achyranthes root.[9][14][15] A general approach is as follows:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a modifier like formic acid or acetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205 nm) or Mass Spectrometry (MS) for higher selectivity and sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. journals.ekb.eg [journals.ekb.eg]
- 14. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-performance liquid chromatography of oleanane saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achyranthoside D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of Achyranthoside D, a triterpenoid saponin from the roots of Achyranthes bidentata. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to low yields and impurities during the extraction and purification of this compound.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. The most common culprits include:
-
Suboptimal Extraction Method: Traditional methods like maceration or heat reflux may not be efficient enough for complete extraction and can sometimes lead to thermal degradation of the saponin.[1]
-
Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. While alcohols like ethanol and methanol are commonly used, the optimal solvent system may be an aqueous-alcoholic mixture.[2]
-
Insufficient Extraction Parameters: Factors such as extraction time, temperature, and the solid-to-solvent ratio play a significant role. Non-optimized parameters can result in incomplete extraction.[3][4]
-
Plant Material Quality: The concentration of this compound can vary depending on the age, geographical source, and harvesting time of the Achyranthes bidentata root.[5]
-
Post-Extraction Degradation: Saponins can be susceptible to degradation if the extract is not properly handled and stored. Exposure to high temperatures or enzymatic activity can reduce the final yield.[1]
Q2: How can I improve the efficiency of my extraction?
A2: To enhance extraction efficiency, consider implementing the following strategies:
-
Employ Modern Extraction Techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern methods that can significantly improve yield and reduce extraction time.[1][6] These techniques use ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of bioactive compounds.
-
Optimize Extraction Parameters: Systematically optimize parameters such as solvent concentration, temperature, extraction time, and solid-to-solvent ratio. Response Surface Methodology (RSM) is a statistical approach that can be used to identify the optimal conditions for maximizing yield.[6]
-
Proper Sample Preparation: Ensure that the Achyranthes bidentata root material is properly dried and ground to a uniform, fine powder. This increases the surface area available for solvent interaction, leading to more efficient extraction.[5]
Q3: I am observing a high level of impurities in my final product. How can I improve the purity of this compound?
A3: Impurities often co-extract with saponins, necessitating robust purification steps. To improve the purity of your this compound isolate:
-
Pre-Extraction Defatting: The crude plant material can be pre-treated with a non-polar solvent like hexane to remove lipids and other non-polar compounds that may interfere with the subsequent extraction and purification steps.
-
Column Chromatography: This is a crucial step for purifying saponins. A common approach involves using a silica gel column and eluting with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of chloroform-methanol or ethyl acetate-methanol is often effective.
-
Solid-Phase Extraction (SPE): SPE can be used as a preliminary clean-up step before column chromatography or as a final polishing step. C18 cartridges are commonly used for the purification of saponins.
-
Recrystallization: After chromatographic purification, recrystallization from a suitable solvent can further enhance the purity of the isolated this compound.
Q4: What is the recommended storage procedure for the crude extract and purified this compound?
A4: To prevent degradation, crude extracts and purified this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the samples at -20°C.
Data Presentation: Comparison of Extraction Methods
The following tables summarize the parameters and potential yields for different extraction methods. Please note that direct comparative studies for this compound are limited; therefore, this data is compiled from studies on saponin extraction from Achyranthes bidentata and other plant sources to provide a general guideline.
Table 1: Conventional Extraction Methods for Saponins from Achyranthes bidentata
| Extraction Method | Solvent | Temperature (°C) | Extraction Time | Total Saponin Yield (%) | Reference |
| Water Extraction | Water | Room Temperature | 24 h | Major saponins were Achyranthoside B and D | |
| Decoction | Water | Boiling | 30 min | Increased amounts of Achyranthoside B, C, and D | |
| Heat Reflux | 70% Ethanol | Reflux Temperature | 3 h | Significant increase in Chikusetsusaponins IVa and V |
Table 2: Modern Extraction Methods - Parameters for Optimization
| Extraction Method | Key Parameters for Optimization | Typical Range |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic Power (W), Frequency (kHz), Temperature (°C), Time (min), Solid-to-Solvent Ratio (g/mL), Solvent Concentration (%) | 100-500 W, 20-50 kHz, 30-60°C, 20-60 min, 1:10-1:30, 50-80% Ethanol |
| Microwave-Assisted Extraction (MAE) | Microwave Power (W), Temperature (°C), Time (min), Solid-to-Solvent Ratio (g/mL), Solvent Concentration (%) | 300-800 W, 50-80°C, 5-30 min, 1:10-1:30, 50-80% Ethanol |
Experimental Protocols
The following are detailed methodologies for key experiments related to the extraction and purification of this compound.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Dry the roots of Achyranthes bidentata at 50°C until a constant weight is achieved. Grind the dried roots into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 70% ethanol (1:15 solid-to-solvent ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency to 40 kHz and the power to 250 W.
-
Maintain the extraction temperature at 50°C for 45 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C to obtain the crude extract.
-
-
Storage: Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Column Chromatography
-
Preparation of the Column:
-
Use a glass column (e.g., 2.5 cm internal diameter, 50 cm length).
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient (e.g., Chloroform:Methanol ratios of 98:2, 95:5, 90:10, 85:15, 80:20, and so on).
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol:Water, 8:2:0.2).
-
Visualize the spots on the TLC plates using an appropriate visualizing agent (e.g., 10% sulfuric acid in ethanol followed by heating).
-
-
Isolation:
-
Combine the fractions that show a pure spot corresponding to this compound.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
Visualization of Signaling Pathways
This compound has been shown to exert its biological effects by modulating key signaling pathways. The following diagrams illustrate these interactions.
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saponin extract from Achyranthes bidentata Blume alleviates disuse-induced muscle atrophy through PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sapindaceae.com [sapindaceae.com]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. sapindaceae.com [sapindaceae.com]
Troubleshooting Achyranthoside D purification by chromatography.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of Achyranthoside D. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a triterpenoid saponin isolated from the roots of Achyranthes bidentata.
Q1: I'm observing significant peak tailing for this compound during reversed-phase HPLC analysis. What are the likely causes and solutions?
A: Peak tailing is a common issue when purifying saponins like this compound, which possess acidic functional groups. The primary cause is often secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The interaction with silanol groups can be minimized by lowering the pH of the mobile phase to ensure the complete protonation of these groups.[1] Operating at a pH between 2.5 and 3.0 is often effective.[4]
-
Use of Ion-Pair Reagents: Incorporating a volatile ion-pair reagent, such as dihexyl ammonium acetate, into the mobile phase can significantly improve peak shape for achyranthosides.[5]
-
Column Selection: Employing a high-purity, end-capped C18 column or a column with a different stationary phase, like a phenyl-hexylated silica gel column, can reduce silanol interactions.[4][5]
-
System Check: Ensure there is no excessive extra-column volume in your HPLC system, which can be caused by long or wide-diameter tubing.[3] A partially blocked column inlet frit can also lead to peak distortion.[1][4]
Q2: My yield of this compound is very low after column chromatography. What could be the reasons?
A: Low yield can result from several factors, from initial extraction to the chromatographic separation itself.
Potential Causes and Solutions:
-
Incomplete Elution: this compound, being a polar glycoside, might be strongly retained on the column. Ensure a sufficiently polar solvent system is used for elution. A gradient elution ending with a high percentage of the polar solvent (e.g., methanol or ethanol in a reversed-phase system) is recommended.
-
Compound Degradation: Saponins can be susceptible to degradation, especially with prolonged exposure to harsh conditions.[6] Avoid high temperatures during extraction and solvent evaporation. Also, consider the pH of your extraction and mobile phases, as extremes in pH can cause hydrolysis of the glycosidic bonds.
-
Irreversible Adsorption: The compound may irreversibly adsorb to the stationary phase. This can sometimes be mitigated by using a different stationary phase (e.g., Sephadex LH-20) or by deactivating the silica gel.
-
Improper Sample Loading: Overloading the column can lead to poor separation and co-elution with impurities, making it difficult to isolate the pure compound and resulting in lower yields of the desired fraction.
Q3: I am having trouble separating this compound from other closely related saponins. How can I improve the resolution?
A: Co-elution of similar saponins is a common challenge.
Strategies for Improved Resolution:
-
Optimize the Mobile Phase: For reversed-phase chromatography, fine-tuning the gradient slope and the organic modifier (acetonitrile vs. methanol) can improve separation. Acetonitrile often provides better resolution for complex mixtures.
-
Multi-Step Purification: A single chromatographic step is often insufficient for purifying a single saponin from a crude extract. A multi-step approach is recommended, such as initial fractionation on a macroporous resin or normal-phase silica gel, followed by purification using preparative reversed-phase HPLC.[7][8] The use of gel filtration chromatography, such as with Sephadex LH-20, can also be an effective intermediate step to separate compounds based on size.[7][9]
-
Column with Different Selectivity: If a C18 column does not provide adequate separation, consider a column with a different stationary phase, such as a phenyl-hexyl or cyano-bonded phase, which can offer different selectivities for saponins.
Q4: How can I monitor the purification of this compound?
A: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the fractions from column chromatography.
Recommended TLC Method:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of n-butanol:ethyl acetate:water (in a ratio of approximately 4:1:5, using the upper phase) is a good starting point for saponins. The optimal ratio may require some experimentation.
-
Visualization: Saponins can be visualized by spraying the TLC plate with a 10% sulfuric acid in ethanol solution followed by heating. They typically appear as purple or brown spots.
Quantitative Data Summary
The following tables provide typical parameters for the chromatographic purification of this compound and related saponins. These should be considered as starting points, and optimization will likely be required for specific applications.
Table 1: Recommended Starting Parameters for HPLC Analysis of this compound
| Parameter | Recommended Value/Type | Rationale |
| Column | Phenyl-hexylated silica gel or high-purity end-capped C18 | Minimizes secondary interactions with silanols.[4][5] |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pair reagent (e.g., dihexyl ammonium acetate) | Low pH suppresses silanol activity; ion-pair reagents improve peak shape.[4][5] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| pH | 2.5 - 3.0 | Ensures silanol groups are protonated, reducing tailing.[1][4] |
| Flow Rate | 0.8 - 1.2 mL/min (analytical) | Typical analytical flow rates. |
| Temperature | 30 - 40 °C | Can improve peak shape and reduce mobile phase viscosity.[4] |
Table 2: General Parameters for Preparative Column Chromatography
| Parameter | Recommendation | Considerations |
| Stationary Phase | Silica gel (60-120 mesh), Reversed-phase C18 silica, Sephadex LH-20 | Choice depends on the polarity of the crude extract and the desired separation mechanism.[7][10] |
| Mobile Phase | Gradient elution from non-polar to polar (normal phase) or polar to non-polar (reversed-phase) | A typical normal-phase gradient might be from hexane to ethyl acetate to methanol.[10] A reversed-phase gradient could be from water to methanol or acetonitrile. |
| Sample Loading | 1-5% of the column weight | Overloading can significantly decrease resolution. |
| Fraction Collection | Monitored by TLC | Combine fractions with similar TLC profiles. |
Experimental Protocols
Protocol 1: General Extraction of Saponins from Achyranthes bidentata
-
Drying and Grinding: Dry the roots of Achyranthes bidentata at a temperature below 60°C to prevent degradation of saponins. Grind the dried roots into a fine powder.
-
Defatting: Extract the powder with a non-polar solvent like hexane or petroleum ether in a Soxhlet apparatus to remove lipids.
-
Extraction of Saponins: Extract the defatted powder with 70-80% ethanol or methanol by refluxing for 2-3 hours. Repeat the extraction 2-3 times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude saponin extract.
Protocol 2: Column Chromatography for Initial Fractionation
-
Column Packing: Prepare a glass column with silica gel (60-120 mesh) using a wet packing method with the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions of a suitable volume.
-
Monitoring: Analyze the collected fractions by TLC. Combine fractions containing this compound based on the TLC results.
Protocol 3: Preparative HPLC for Final Purification
-
Column: Use a preparative reversed-phase C18 or phenyl-hexyl column.
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water, both containing 0.1% formic acid.
-
Elution: Use a gradient elution, starting with a low concentration of acetonitrile and gradually increasing it. The exact gradient profile will need to be optimized based on analytical HPLC results.
-
Injection and Fraction Collection: Dissolve the partially purified fraction from column chromatography in the initial mobile phase, filter through a 0.45 µm filter, and inject onto the column. Collect fractions based on the detector response.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. support.waters.com [support.waters.com]
- 3. chromtech.com [chromtech.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Isolation and identification of triterpenoids from root of Achyranthes bidentata in Henan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Oleanane-Type Triterpenoid Saponins from the Rhizomes of Anemone rivularis var. flore-minore | MDPI [mdpi.com]
- 10. jopcr.com [jopcr.com]
Optimizing dosage and administration of Achyranthoside D in animal studies.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Achyranthoside D in animal studies. The information is designed to assist scientists and drug development professionals in optimizing dosage and administration for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological effects?
A1: this compound is a triterpenoid saponin isolated from the root of Achyranthes bidentata.[1][2] It is recognized for its significant anti-inflammatory and chondroprotective properties.[3][4] In animal models of osteoarthritis, this compound has been shown to reduce cartilage degradation, decrease inflammation, and alleviate pain by modulating various signaling pathways.[3][5]
Q2: What are the known mechanisms of action for this compound?
A2: this compound exerts its effects by modulating several key signaling pathways involved in inflammation and cartilage homeostasis. These include the Wnt, MAPK, PI3K-Akt, and TNF signaling pathways.[3][5] By inhibiting these pathways, this compound can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of matrix-degrading enzymes like MMP-3, MMP-9, and MMP-13.[3][5]
Q3: What are the typical dosage ranges for this compound in rodent models of osteoarthritis?
A3: Based on published studies, the effective oral dosage of this compound in rat models of osteoarthritis typically ranges from 50 to 300 mg/kg/day.[5] The optimal dose will depend on the specific animal model, the severity of the disease, and the intended therapeutic effect. A dose-dependent response is often observed, with higher doses showing a more pronounced protective effect on cartilage.[3][5]
Q4: How should this compound be prepared for administration to animals?
A4: this compound is often supplied as a powder. For in vivo studies, it can be dissolved in dimethyl sulfoxide (DMSO).[6] It is crucial to ensure the compound is fully dissolved to achieve accurate dosing. For oral administration, the DMSO solution can be further diluted with a vehicle like saline or phosphate-buffered saline (PBS) to a final, non-toxic concentration of DMSO.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in dosing solution. | Poor solubility in the chosen vehicle. | This compound is a saponin and may have limited aqueous solubility. Use of a co-solvent like DMSO is recommended.[6] Prepare a stock solution in 100% DMSO and then dilute it with saline or PBS to the final desired concentration. Ensure the final DMSO concentration is within safe limits for the animal model (typically <5% for intraperitoneal and <10% for oral administration). |
| Inconsistent experimental results between animals. | Improper administration technique leading to variable dosing. | For oral gavage, ensure the gavage needle is correctly placed in the esophagus and stomach to avoid accidental administration into the lungs. For intraperitoneal injections, inject into the lower abdominal quadrant to avoid puncturing the bladder or cecum. Utilize trained personnel and standardized procedures for all administrations. |
| No observable therapeutic effect at the chosen dosage. | The dose may be too low for the specific animal model or disease severity. Oral bioavailability of saponins can be low. | Consider conducting a dose-response study to determine the optimal effective dose.[3][5] If oral bioavailability is a concern, consider alternative administration routes such as intraperitoneal injection, though this may alter the pharmacokinetic profile. |
| Signs of toxicity in animals (e.g., lethargy, weight loss). | The dose may be too high, or the vehicle (e.g., DMSO) concentration may be toxic. Saponins can exhibit hemolytic activity at high concentrations.[1] | Reduce the dosage of this compound. Ensure the final concentration of the vehicle (e.g., DMSO) is below established toxicity thresholds for the specific route of administration. Monitor animals closely for any adverse effects. If hemolysis is suspected, a complete blood count (CBC) can be performed. |
| Degradation of this compound during storage. | Improper storage conditions (e.g., temperature, pH). | Store the powdered form of this compound at -20°C for long-term stability.[6] Once in solution, especially in DMSO, store at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles. The stability of saponins can be affected by pH, so it is best to prepare fresh dilutions in neutral buffered solutions (e.g., PBS) shortly before administration. |
Data Presentation
Table 1: Summary of this compound Dosage and Effects in a Rat Model of Osteoarthritis
| Dosage Group | Administration Route | Key Findings | Reference |
| Low Dose (50 mg/kg/day) | Oral Gavage | Moderate reduction in cartilage degradation and inflammatory markers. | [5] |
| Medium Dose (150 mg/kg/day) | Oral Gavage | Significant reduction in cartilage degradation, and expression of MMPs and pro-inflammatory cytokines. | [5] |
| High Dose (300 mg/kg/day) | Oral Gavage | Pronounced protective effect on articular cartilage, significant suppression of inflammatory response, and improved joint function. | [5] |
Experimental Protocols
1. Preparation of this compound Solution for Oral Administration
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS).
-
Procedure:
-
Calculate the total amount of this compound required for the study based on the number of animals, dosage, and treatment duration.
-
Prepare a stock solution of this compound in 100% DMSO. For example, to prepare a 100 mg/mL stock solution, dissolve 100 mg of this compound in 1 mL of DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
On the day of administration, dilute the stock solution with sterile saline or PBS to the final desired concentration for oral gavage. For example, to achieve a final dose of 150 mg/kg in a 300g rat with a gavage volume of 1 mL, you would need a final concentration of 45 mg/mL. Ensure the final DMSO concentration is below 10%.
-
2. Oral Gavage Administration in Rats
-
Materials: Prepared this compound solution, appropriate size gavage needle (e.g., 18-20 gauge, 2-3 inches long with a ball tip for rats), syringe.
-
Procedure:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of insertion for the gavage needle.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with this compound.
Caption: Key signaling pathways modulated by this compound.
References
- 1. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
How to prevent degradation of Achyranthoside D during storage?
Welcome to the technical support center for Achyranthoside D. This resource provides researchers, scientists, and drug development professionals with detailed guidance on preventing the degradation of this compound during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a triterpene saponin, a type of glycoside compound isolated from the roots of plants like Achyranthes bidentata[1][2]. Its structure consists of a complex triterpenoid core (aglycone) linked to sugar chains via glycosidic bonds[1]. These glycosidic bonds are susceptible to cleavage through hydrolysis, which is a primary pathway for degradation[3][4]. Factors such as improper temperature, pH, and moisture can accelerate this breakdown, leading to a loss of compound integrity and biological activity.
Q2: What are the primary factors that cause the degradation of this compound?
The main factors influencing the stability of this compound and other saponins are:
-
Temperature: High temperatures significantly accelerate chemical degradation. Studies on various saponins show that degradation increases drastically at elevated temperatures (e.g., 40°C, 60°C, 80°C), while low temperatures (-20°C, 5°C) are protective[5][6]. Significant changes in achyranthosides have been observed at drying temperatures around 70°C[7].
-
Moisture (Hydrolysis): As a glycoside, this compound is vulnerable to hydrolysis, a chemical reaction where water breaks the glycosidic bonds[4][8]. Saponins can be hygroscopic, meaning they absorb moisture from the environment, which can facilitate degradation[5][9].
-
pH: The stability of saponins can be highly dependent on pH[1]. Acidic conditions (e.g., pH 1.2) have been shown to cause a sharp drop in the stability of similar saponin compounds, likely by catalyzing the hydrolysis of glycosidic linkages[5]. More neutral or slightly basic conditions (pH 6.8 and 9.0) appear to be less destructive[5].
Q3: What are the ideal storage conditions for solid (powder) this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light[2][6]. Storing it in a desiccator at low temperatures provides an additional layer of protection against humidity.
Q4: How should I store this compound once it is dissolved in a solvent?
The stability of this compound in solution is limited. For short-term storage (up to 2 weeks), solutions in DMSO can be kept at 4°C[2]. For longer-term storage (up to 6 months), it is highly recommended to store aliquots of the DMSO solution at -80°C [2]. Avoid repeated freeze-thaw cycles, as this can also contribute to degradation.
Troubleshooting Guide
Problem: My analysis (e.g., HPLC) shows that the purity of my this compound sample has decreased over time, and I see new, unidentified peaks.
This issue almost certainly indicates chemical degradation. Follow this guide to identify the likely cause.
Step 1: Review Your Storage Conditions
-
Question: Was the compound stored at the recommended temperature?
-
Question: Was the sample protected from moisture?
-
Solid Form: The container must be airtight. If you have opened it multiple times in a humid environment, the compound may have adsorbed moisture, leading to hydrolysis[5].
-
Solution Form: Ensure the solvent used (e.g., DMSO) was anhydrous (dry) when the stock solution was prepared.
-
Step 2: Consider the Chemistry of Degradation
-
Question: What are the new peaks in my chromatogram?
-
The new peaks are likely degradation products. Since this compound is a saponin, the most common degradation pathway is the hydrolysis of its glycosidic bonds[4]. This would result in the formation of the aglycone core and free sugars, or partially hydrolyzed saponins with fewer sugar units. These products will have different retention times in an HPLC analysis.
-
Step 3: Evaluate Experimental Parameters
-
Question: Was the sample exposed to acidic or strongly basic conditions during my experiment?
-
Exposure to low pH can rapidly degrade the sample[5]. Ensure all buffers and solutions used are within a stable pH range (near neutral is often safest without specific data).
-
Data on Saponin Stability
The following tables summarize key data regarding the stability of saponins, which can be used as a guide for handling this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Source(s) |
|---|---|---|---|---|
| Powder | N/A | -20°C | Up to 2 years | [2] |
| Solution | DMSO | 4°C | Up to 2 weeks | [2] |
| Solution | DMSO | -80°C | Up to 6 months |[2] |
Table 2: Representative Data on the Effect of Temperature & pH on Saponin Stability (Data adapted from a stability study on saponin glycosides from Bacopa monnieri)[5]
| Condition | Parameter | Result |
|---|---|---|
| Temperature | 5°C | Compound amount remained unchanged. |
| 40°C & 60°C | Compound amount slowly decreased. | |
| 80°C | Compound amount decreased drastically. | |
| pH | pH 1.2 | Compound amount dropped sharply. |
| | pH 6.8 & 9.0 | Compound amount decreased slowly. |
Visual Guides and Workflows
The following diagrams illustrate key degradation pathways and experimental workflows.
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a typical stability assessment study.
Caption: Troubleshooting decision tree for sample degradation.
Experimental Protocols
Protocol 1: Short-Term Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound under various common laboratory storage conditions.
Objective: To determine the rate of degradation of this compound in both solid and solution form at different temperatures.
Materials:
-
This compound (powder, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
HPLC-grade Acetonitrile and Water
-
Formic Acid (or other appropriate modifier for HPLC)
-
Microcentrifuge tubes
-
Analytical balance
-
HPLC system with a UV or ELSD detector[11]
Methodology:
-
Preparation of Solid Samples:
-
Accurately weigh 1 mg of this compound powder into three separate amber glass vials.
-
Tightly seal the vials.
-
Place one vial at -20°C (Control), one at 4°C, and one at 25°C (Room Temperature).
-
-
Preparation of Solution Samples:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Aliquot 100 µL of the stock solution into multiple microcentrifuge tubes.
-
Prepare three sets of tubes. Store one set at -80°C (Control), one at -20°C, and one at 4°C.
-
-
Time Points and Sampling:
-
Designate analysis time points: T=0, T=1 week, T=2 weeks, and T=4 weeks.
-
At T=0, immediately analyze one solid sample and one aliquot from the stock solution to establish a baseline purity profile.
-
At each subsequent time point, take one sample from each storage condition for analysis. For the solid sample, dissolve it in a known volume of DMSO immediately before analysis to match the concentration of the solution samples.
-
-
HPLC Analysis:
-
Method: Use a validated HPLC method for saponin analysis[11][12]. A typical method would involve a C18 column with a gradient elution using water and acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Injection: Inject equal volumes of each sample.
-
Detection: Monitor the elution profile using a UV detector (if the compound has a chromophore) or a more universal detector like ELSD or MS[11].
-
Quantification: Record the peak area of the intact this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 baseline for each condition.
-
Remaining (%) = (Peak Area at Tx / Peak Area at T0) * 100
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation rate. Compare the appearance of new peaks (degradation products) in the chromatograms.
-
References
- 1. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. glycosidic bond stability: Topics by Science.gov [science.gov]
- 4. Hydrolysis - Wikipedia [en.wikipedia.org]
- 5. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. savemyexams.com [savemyexams.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Saponin Stabilization via Progressive Freeze Concentration and Sterilization Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Saponin analysis - Eurofins Scientific [eurofins.in]
Technical Support Center: Achyranthoside D Cell Viability Assays
Welcome to the technical support center for researchers utilizing Achyranthoside D in cell viability assays. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and ensure the accuracy and reproducibility of your experimental results.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses common issues encountered during cell viability assays with this compound, a natural saponin compound. Saponins, due to their chemical nature, can sometimes interfere with standard assay methods.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or Non-reproducible Results | 1. Compound Precipitation: this compound may have limited solubility in aqueous media, leading to inaccurate concentrations. 2. Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. 3. Pipetting Errors: Inaccurate dispensing of compound or assay reagents. | 1. Ensure complete solubilization of this compound in a suitable solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. 2. Optimize and standardize cell seeding density for your specific cell line. 3. Use calibrated pipettes and proper pipetting techniques. |
| High Background Signal in "No Cell" Control Wells | 1. Direct Reduction of Assay Reagent: this compound, like some natural compounds, may directly reduce tetrazolium salts (e.g., MTT, WST-8) to formazan, independent of cellular metabolic activity. 2. Media Component Interference: Components in the culture medium may react with the assay reagent. | 1. Run a "compound only" control (this compound in media without cells) to quantify any direct reagent reduction. Subtract this background from your experimental values. 2. If interference is significant, consider switching to a non-enzymatic assay (e.g., crystal violet) or an ATP-based assay. 3. Use the same batch of media and supplements for all experiments. |
| Unexpected Increase in Viability at High Concentrations | 1. Assay Interference: As mentioned above, direct reduction of the assay reagent by this compound can lead to a false-positive signal, suggesting increased viability. | 1. Perform a cell-free assay to confirm direct interaction between this compound and the assay reagent. 2. Use an alternative viability assay that measures a different cellular parameter, such as ATP content or membrane integrity. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Incubation Time: The incubation time with the assay reagent may be too short or too long. 2. Low Cell Number: Insufficient number of viable cells to generate a strong signal. | 1. Optimize the incubation time for your specific cell line and experimental conditions. 2. Ensure an adequate number of cells are seeded per well. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely reported in the public domain, the following table provides data for a closely related oleanolic acid saponin derivative, Achyranthoside H methyl ester, to serve as a reference.
| Compound | Cell Line | Assay | IC50 / ID50 Value | Reference |
| Achyranthoside H methyl ester | MCF-7 (Human Breast Cancer) | MTT | 4.0 µM | [1] |
| Achyranthoside H methyl ester | MDA-MB-453 (Human Breast Cancer) | MTT | 6.5 µM | [1] |
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show an increase in cell viability after treating with high concentrations of this compound. Is this expected?
A1: This is a common artifact observed with some natural compounds, including saponins. This compound may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal that can be misinterpreted as increased cell viability. It is crucial to run a "compound only" control (this compound in media without cells) to assess the degree of this interference. If significant, consider using an alternative assay like the CCK-8 or an ATP-based assay.
Q2: What is the recommended solvent for this compound?
A2: this compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution is then further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.
Q3: How does this compound affect cell viability?
A3: Research suggests that this compound and related compounds can induce apoptosis (programmed cell death) in cancer cells.[1] This is often mediated through the activation of caspase signaling pathways. In other contexts, such as in chondrocytes, this compound has been shown to protect against cell viability loss induced by inflammatory stimuli.[2]
Q4: Which cell viability assay is most suitable for this compound?
A4: Given the potential for interference with tetrazolium-based assays like MTT, the Cell Counting Kit-8 (CCK-8) assay is a recommended alternative. CCK-8 utilizes a more water-soluble tetrazolium salt (WST-8) that is less prone to interference from reducing compounds. ATP-based assays, which measure the metabolic activity of viable cells by quantifying ATP, are also a robust option.
Q5: How can I be sure that the observed decrease in viability is due to apoptosis?
A5: A decrease in cell viability as measured by metabolic assays can indicate either apoptosis or necrosis. To specifically confirm apoptosis, you can perform additional assays such as:
-
Caspase activity assays: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-9.
-
Annexin V/Propidium Iodide (PI) staining: Differentiates between apoptotic (Annexin V positive) and necrotic (PI positive) cells via flow cytometry.
-
TUNEL assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Experimental Protocols
Recommended Protocol: Cell Counting Kit-8 (CCK-8) Assay
This protocol is adapted from standard CCK-8 assay procedures and is recommended for assessing cell viability when treating with this compound.[3][4][5]
Materials:
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Dilute the cell suspension to the desired concentration in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell number will vary depending on the cell line and should be determined empirically.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no cell" blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Signaling Pathways and Workflows
This compound and the Wnt Signaling Pathway
This compound has been shown to inhibit the Wnt signaling pathway, which is often dysregulated in various diseases.[2] One identified mechanism is the targeted regulation of Wnt3a.[2] The diagram below illustrates a simplified canonical Wnt signaling pathway and the inhibitory point of this compound.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
General Apoptosis Induction via Caspase Activation
Compounds related to this compound have been demonstrated to induce apoptosis through the activation of caspases.[1] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.
Caption: Overview of intrinsic and extrinsic caspase activation pathways leading to apoptosis.
Logical Workflow for Troubleshooting Cell Viability Assays
This flowchart provides a step-by-step guide for troubleshooting unexpected results in your this compound cell viability experiments.
Caption: A logical workflow for troubleshooting this compound cell viability assays.
References
- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Experiments with Achyranthoside D
Welcome to the technical support center for Achyranthoside D (Ach-D), a potent triterpenoid saponin with significant therapeutic potential. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and reduce variability in experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to variability in your experimental results with this compound.
Q1: My this compound won't dissolve properly. How can I prepare a stable stock solution?
A1: Proper dissolution of this compound is critical for accurate and reproducible results. As a triterpenoid saponin, its solubility can be challenging.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. While ethanol can also be used, DMSO generally offers better solubility for this class of compounds. This compound is sparingly soluble in water.
-
Stock Solution Preparation Protocol:
-
Weigh the required amount of high-purity this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of pure DMSO to the tube.
-
To aid dissolution, you can gently warm the solution to 37°C and vortex briefly. Avoid excessive heat, as it may degrade the compound.
-
Once fully dissolved, add the appropriate volume of cell culture medium or buffer to achieve your desired final concentration. It is crucial to add the DMSO stock solution to the aqueous solution and mix immediately to prevent precipitation.
-
-
Troubleshooting:
-
Precipitation upon dilution: If you observe precipitation when diluting your DMSO stock in an aqueous solution, the final DMSO concentration may be too low to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. Consider preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution.
-
Incomplete dissolution: If the powder does not fully dissolve in DMSO, you can try gentle sonication for a few minutes. Ensure the purity of your this compound, as impurities can affect solubility.
-
Q2: I am observing inconsistent results between experimental batches. What are the likely sources of variability?
A2: Inconsistent results are a common challenge in natural product research. Several factors can contribute to this variability:
-
Compound Stability: this compound stability is crucial.
-
Storage: Store the solid compound at -20°C for long-term stability (up to 2 years). For stock solutions in DMSO, store at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks).[1] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from your stock for each experiment to minimize degradation.
-
-
Purity of this compound: The purity of the compound can significantly impact its biological activity. Always use high-purity (>95%) this compound and be aware of the potential for batch-to-batch variation from the supplier.
-
Experimental Conditions:
-
Cell Culture: Ensure consistent cell passage numbers, confluency, and serum concentrations in your culture medium.
-
Animal Models: In animal studies, factors such as age, sex, weight, and housing conditions of the animals should be tightly controlled.
-
-
Pipetting and Dilution Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound. Use calibrated pipettes and perform serial dilutions carefully.
Q3: How can I minimize the risk of artifacts in my in vitro experiments?
A3: Saponins like this compound are surface-active molecules and can sometimes interfere with certain assay formats.
-
Control Experiments: Always include appropriate vehicle controls (e.g., DMSO at the same final concentration as your treatment groups) to account for any effects of the solvent.
-
Assay Selection: Be mindful of assays that are prone to interference from detergents or colored compounds. If you suspect interference, consider using an alternative assay that measures a different endpoint.
-
Concentration Range: Use a well-defined and relevant concentration range for your experiments. Very high concentrations may lead to non-specific effects or cytotoxicity.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: In Vivo Effects of this compound in a Rat Model of Osteoarthritis
| Biomarker | Treatment Group | Result | Reference |
| Serum CTX-II & COMP | Ach-D treated | Dose-dependent decrease | [2] |
| Collagen II & Aggrecan | Ach-D treated | Increased expression | [2] |
| ADAMTS-5, MMP-3, MMP-13 | Ach-D treated | Decreased expression | [2] |
| NLRP3, ASC, GSDMD | Ach-D treated | Significantly inhibited expression | [2] |
| IL-6, TNF-α, IL-1β, IL-18 | Ach-D treated | Significantly inhibited expression | [2] |
Table 2: In Vitro Effects of this compound on Chondrocytes
| Condition | Biomarker | Treatment Group | Result | Reference |
| IL-1β-induced | Cell Viability | Ach-D treated | Protected against viability loss | [2] |
| IL-1β-induced | LDH Release | Ach-D treated | Protected against LDH release | [2] |
Detailed Experimental Protocols
Protocol 1: In Vitro Treatment of Chondrocytes with this compound
-
Cell Culture: Culture primary rat chondrocytes or a suitable chondrocyte cell line in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Seeding: Seed chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
The following day, replace the medium with fresh serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.
-
Induce inflammation by adding 10 ng/mL of recombinant human IL-1β to the medium.
-
Include a vehicle control group (DMSO) and an IL-1β only group.
-
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis:
-
Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of genes such as MMP3, MMP13, ADAMTS5, COL2A1, ACAN, IL6, and TNF.
-
Protein Analysis: Collect the cell lysates and perform Western blotting to analyze the protein levels of key signaling molecules (e.g., p-Wnt3a, β-catenin, p-PI3K, p-Akt).
-
ELISA: Collect the culture supernatant to measure the secretion of inflammatory cytokines (e.g., IL-6, TNF-α) and matrix metalloproteinases (MMPs) using ELISA kits.
-
Protocol 2: In Vivo Administration of this compound in a Rat Osteoarthritis Model
-
Animal Model: Induce osteoarthritis in Sprague-Dawley rats (200-250 g) via anterior cruciate ligament transection (ACLT) and medial meniscectomy (MMx).
-
Drug Preparation: Prepare this compound for oral gavage by dissolving it in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Treatment Groups:
-
Sham group (no surgery, vehicle treatment)
-
OA model group (surgery, vehicle treatment)
-
Ach-D low dose group (e.g., 10 mg/kg/day)
-
Ach-D high dose group (e.g., 30 mg/kg/day)
-
Positive control group (e.g., celecoxib)
-
-
Administration: Administer the treatments daily via oral gavage for 8 weeks, starting one week post-surgery.
-
Outcome Measures:
-
Histological Analysis: At the end of the treatment period, sacrifice the animals and collect the knee joints for histological analysis using Safranin O-Fast Green staining to assess cartilage degradation.
-
Immunohistochemistry: Perform immunohistochemical staining for markers such as MMP-13 and Collagen II in the cartilage tissue.
-
Serum Analysis: Collect blood samples to measure serum levels of osteoarthritis biomarkers like CTX-II and COMP using ELISA.
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Inhibition of the Wnt signaling pathway by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
References
Dealing with off-target effects of Achyranthoside D in vitro.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing the off-target effects of Achyranthoside D (Ach-D) in in vitro experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
This compound is a glucuronide saponin isolated from the plant Achyranthes bidentata.[1][2] Its primary mechanism of action in the context of osteoarthritis is the inhibition of the Wnt signaling pathway through the targeted regulation of Wnt3a.[1] It has also been shown to improve intervertebral disc degeneration by affecting the PI3K/Akt/mTOR pathway and autophagy.[3] Additionally, studies on total saponins from Achyranthes (of which Ach-D is a component) suggest involvement in inhibiting the p38 MAPK/Akt/NF-κB signaling pathway to reduce inflammation.[4]
Q2: What are the potential off-target effects or non-specific characteristics of this compound?
As a saponin, this compound may exhibit general physicochemical properties that can influence experiments. Saponins are known for their surface-active properties and can exhibit hemolytic activity, which is a characteristic of this class of compounds.[2] Furthermore, the solubility and stability of this compound can be influenced by pH, which could affect its bioavailability and lead to inconsistent results in cell culture if not properly controlled.[2][5] At higher concentrations, it may cause general cellular stress, leading to effects that are not target-specific.[6]
Q3: How can I be sure the observed effect is not due to general cytotoxicity?
It is crucial to differentiate between a specific pharmacological effect and a non-specific cytotoxic one. You should always perform a dose-response curve and determine the concentration range where Ach-D shows its desired effect without causing significant cell death.[6] Standard cytotoxicity assays, such as MTT, LDH release, or CellTiter-Blue®, should be run in parallel with your functional assays.[1][7] Observing cell morphology is also a key indicator; unhealthy, rounded-up cells can suggest that the concentration is too high.[6]
Q4: At what concentration should I use this compound in vitro?
The optimal concentration is experiment-dependent. The goal is to use the lowest concentration that produces the desired effect while minimizing potential off-target interactions and cytotoxicity.[6] For example, one study found that 40 μg/mL of Ach-D restored the proliferation activity of nucleus pulposus cells (NPCs).[3] It is recommended to perform a dose-response experiment (e.g., from 0.1 µM to 100 µM) to identify the optimal concentration for your specific cell type and endpoint.
Q5: My results are inconsistent. What could be the cause?
Inconsistency in in vitro experiments with small molecules can stem from several factors.[8] For this compound, pay special attention to:
-
Solubility and Storage: Ensure the compound is fully dissolved and stored correctly, as recommended by the supplier.[6]
-
pH of Media: The stability of Ach-D can be pH-dependent.[2] Ensure your cell culture media pH is consistent between experiments.[5]
-
Vehicle Control: The solvent used to dissolve Ach-D (e.g., DMSO) can have its own effects. Always include a vehicle-only control at the same final concentration used in the experimental wells.[6]
-
Cell Culture Conditions: Factors like glucose concentration, oxygen tension, and passage number can significantly alter cellular responses to drug treatment.[5]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during in vitro experiments with this compound.
Problem 1: High Cell Death or Unexpected Cytotoxicity
-
Possible Cause: The concentration of this compound is too high, leading to off-target effects or general cytotoxicity.[6] Saponins can also have inherent hemolytic properties.[2]
-
Troubleshooting Steps:
-
Lower the Concentration: Test a broader range of lower concentrations.
-
Run Viability Assays: Perform standard cytotoxicity assays (MTT, LDH) to determine the cytotoxic threshold in your cell line.[1]
-
Check Vehicle Toxicity: Ensure the concentration of the solvent (e.g., DMSO) is not toxic to your cells.
-
Reduce Incubation Time: Test shorter treatment durations to see if the toxicity is time-dependent.[6]
-
Problem 2: Biological Effect is Observed Only at High Concentrations
-
Possible Cause: The observed effect may be non-specific or an off-target interaction. High concentrations of many small molecules can induce cellular stress or interact with multiple targets.[6]
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Use a method like Western blot to confirm that Ach-D is modulating its known target pathway (e.g., inhibiting Wnt3a or the p38/Akt/NF-κB pathway) at the effective concentration.[1][4]
-
Use a Negative Control: If possible, use a structurally similar but inactive analog of Ach-D to see if it produces the same effect at high concentrations.
-
Consider Off-Target Screening: If the effect is potent and reproducible, consider using an off-target screening service to identify other potential molecular targets.[9]
-
Problem 3: Results Cannot Be Reproduced
-
Possible Cause: This often points to issues with experimental variables, compound stability, or cell culture conditions.[5][8]
-
Troubleshooting Steps:
-
Compound Preparation: Prepare fresh stock solutions of Ach-D for each experiment. Avoid repeated freeze-thaw cycles.
-
Standardize Cell Culture: Ensure consistent cell passage number, seeding density, and media composition for all experiments.
-
Control Environmental Factors: Be mindful of subtle changes in incubators (CO2, temperature) and media pH, as these can impact results.[5]
-
Verify Reagents: Ensure all other reagents (e.g., cytokines for stimulation, antibodies for detection) are consistent and have not expired.
-
Problem 4: Suspected Off-Target Signaling Pathway Activation
-
Possible Cause: this compound may be interacting with proteins in other signaling pathways. The total saponin extract from its source plant is known to be multi-target.[4]
-
Troubleshooting Steps:
-
Pathway Analysis: Use pathway inhibitors to dissect the mechanism. For example, if you suspect off-target activation of the MAPK pathway, pre-treat cells with a known MAPK inhibitor before adding Ach-D.
-
Profiling Assays: Use antibody arrays or phosphoproteomics to get a broader view of which signaling pathways are being modulated by the compound.
-
Computational Prediction: Utilize computational tools that can predict potential off-target interactions for small molecules based on their structure.[10][11]
-
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Treatment/Model | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Primary Rat Chondrocytes | IL-1β Induced | Not specified | Protected against viability loss and LDH release | [1] |
| Nucleus Pulposus Cells (NPCs) | Tert-butyl peroxide induced | 40 µg/mL | Restored cell proliferation activity |[3] |
Table 2: Effect of this compound on Protein Expression/Activity
| Target Protein/Marker | Cell/Tissue Type | Effect | Reference |
|---|---|---|---|
| Collagen II, Aggrecan | Rat Cartilage Tissues | Increased expression | [1] |
| ADAMTS-5, MMP13, MMP3 | Rat Cartilage Tissues | Decreased expression | [1] |
| NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, IL-18 | Rat Cartilage Tissues | Significantly inhibited expression | [1] |
| p-Akt, p-PI3K, p-mTOR | Nucleus Pulposus Cells | Promoted expression | [3] |
| P62 | Nucleus Pulposus Cells | Inhibited expression |[3] |
Section 4: Key Experimental Protocols
Protocol 1: Determining Optimal Dose-Response and Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture media. Also, prepare a 2x vehicle control.
-
Treatment: Remove the old media from the cells and add the 2x Ach-D dilutions and controls. Incubate for the desired treatment time (e.g., 24, 48 hours).
-
Viability Assay (e.g., MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
LDH Assay (for cytotoxicity):
-
Collect a supernatant sample from each well before adding MTT lysis buffer.
-
Use a commercial LDH assay kit to measure the release of lactate dehydrogenase from damaged cells, following the manufacturer's instructions.
-
-
Analysis: Plot cell viability (%) and cytotoxicity (%) against the log of Ach-D concentration to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration).
Protocol 2: Validating On-Target Engagement (Western Blot for Wnt/β-catenin Pathway)
-
Treatment: Treat cells grown in 6-well plates with the optimal non-toxic concentration of this compound determined from Protocol 1. Include positive (Wnt3a ligand) and negative (vehicle) controls.
-
Cell Lysis: After incubation, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key pathway proteins (e.g., phospho-β-catenin, total β-catenin, Cyclin D1) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine changes in protein levels.
Protocol 3: General Off-Target Screening Workflow
-
Define Scope: Determine the type of off-target effects to investigate (e.g., kinase inhibition, GPCR binding, ion channel modulation).
-
In Silico Prediction (Optional): Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.[10] This can help prioritize experimental screening.
-
In Vitro Panel Screening:
-
Hit Validation: For any "hits" identified in the primary screen, perform a full dose-response analysis to determine the IC50 or EC50 for the off-target interaction.
-
Cellular Validation: Confirm that the off-target interaction observed in a biochemical assay translates to a functional effect in a relevant cell-based assay.
Section 5: Signaling Pathways and Workflows
Caption: Known signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected in vitro results.
Caption: Workflow for characterizing off-target effects.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 8. goldbio.com [goldbio.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Achyranthoside D Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Achyranthoside D.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: this compound, a triterpenoid saponin, likely faces several challenges that can limit its oral bioavailability.[1] These include:
-
Poor Aqueous Solubility: Its complex, high molecular weight structure may lead to low solubility in gastrointestinal fluids, resulting in a slow dissolution rate.[2][3]
-
Low Membrane Permeability: The large size and polar nature of the glycoside moieties can hinder its passive diffusion across the intestinal epithelium.
-
Pre-systemic Metabolism: this compound may be subject to degradation by gastric acid, intestinal enzymes, or first-pass metabolism in the liver.[4]
-
Efflux by Transporters: It may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells back into the lumen.[5]
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
A2: Broadly, methods to improve bioavailability can be categorized into physical modifications, chemical modifications, and the use of formulation/delivery systems.[4][6][7]
-
Physical Modifications: These include particle size reduction (micronization, nanosuspension) to increase surface area and dissolution rate.[2]
-
Formulation Strategies:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][8]
-
Solid Dispersions: Dispersing this compound in a water-soluble carrier can enhance its dissolution rate.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase its aqueous solubility.[6][9][10]
-
-
Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes or efflux transporters can increase systemic exposure.[5][6]
Troubleshooting Guides
Issue 1: Low in vitro dissolution rate of pure this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility | 1. Particle Size Reduction: Employ micronization or nanosuspension techniques. | Increased surface area leading to a faster dissolution rate. |
| 2. Formulate a Solid Dispersion: Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG). | Enhanced wettability and dissolution. | |
| 3. Cyclodextrin Complexation: Form an inclusion complex with a suitable cyclodextrin (e.g., HP-β-CD). | Improved solubility of the complex in aqueous media. |
Issue 2: High variability in oral absorption in animal models.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Food effect | Standardize feeding protocols. Administer the formulation after a consistent fasting period. | Reduced variability in gastric emptying and intestinal transit time. |
| Gut microbiota influence | Consider co-administration with antibiotics to assess the role of gut flora in metabolism. | Determine if microbial degradation contributes to variability. |
| Formulation instability | Characterize the physical and chemical stability of the formulation under physiological conditions (pH, enzymes). | Ensure the delivery system remains intact until the site of absorption. |
Issue 3: Low plasma concentration despite good in vitro dissolution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High first-pass metabolism | 1. Co-administer with a CYP450 inhibitor (e.g., piperine) in preclinical models. | Increased Cmax and AUC if hepatic metabolism is a major barrier. |
| 2. Develop a lipid-based formulation (e.g., SEDDS) to promote lymphatic absorption. | Bypassing the portal circulation may lead to higher systemic exposure. | |
| P-glycoprotein (P-gp) efflux | Co-administer with a known P-gp inhibitor (e.g., verapamil, quercetin). | Increased absorption and bioavailability if this compound is a P-gp substrate. |
| Poor intestinal permeability | Incorporate permeation enhancers into the formulation (e.g., chitosan, sodium caprate). | Enhanced paracellular or transcellular transport across the intestinal epithelium. |
Experimental Protocols & Data
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Methodology:
-
Phase Solubility Study: a. Prepare supersaturated solutions of this compound in aqueous solutions containing increasing concentrations of HP-β-CD (0-20 mM). b. Shake the solutions at 25°C for 48 hours to reach equilibrium. c. Filter the solutions and analyze the concentration of dissolved this compound by HPLC. d. Plot the solubility of this compound as a function of HP-β-CD concentration to determine the complexation efficiency and stoichiometry.
-
Preparation of Solid Complex (Kneading Method): a. Prepare a 1:1 molar ratio of this compound and HP-β-CD. b. Add a small amount of a water-ethanol (50:50 v/v) mixture to the physical mixture to form a paste. c. Knead the paste for 60 minutes. d. Dry the paste in an oven at 45°C for 24 hours. e. Pulverize the dried complex and sieve.
-
Characterization: a. Dissolution Study: Compare the dissolution rate of the complex with that of the pure drug and a physical mixture in simulated gastric and intestinal fluids. b. Spectroscopic Analysis: Use FTIR and DSC to confirm the formation of the inclusion complex.
Hypothetical Data Summary: Solubility Enhancement
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Pure this compound | 15.2 ± 2.1 | 1.0 |
| Physical Mixture (1:1) | 18.5 ± 3.5 | 1.2 |
| Inclusion Complex (1:1) | 258.9 ± 15.4 | 17.0 |
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate this compound in a lipid-based system to improve its dissolution and potentially enhance lymphatic absorption.
Methodology:
-
Excipient Screening: a. Determine the solubility of this compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP). b. Select excipients that show the highest solubilizing capacity.
-
Ternary Phase Diagram Construction: a. Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios. b. Titrate each mixture with water and observe for the formation of a clear, stable microemulsion to identify the self-emulsification region.
-
Formulation Loading and Characterization: a. Dissolve this compound in the optimized SEDDS formulation. b. Characterize the loaded SEDDS for droplet size, zeta potential, and drug content upon dilution. c. Perform an in vitro drug release study using a dialysis method.
Hypothetical Data Summary: Pharmacokinetic Parameters in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 11 | 4.0 | 280 ± 65 | 100 |
| SEDDS Formulation | 50 | 210 ± 42 | 1.5 | 1550 ± 210 | 554 |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Key barriers to the oral absorption of this compound.
References
- 1. CAS 168009-91-4: this compound | CymitQuimica [cymitquimica.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. course.cutm.ac.in [course.cutm.ac.in]
- 5. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 8. upm-inc.com [upm-inc.com]
- 9. BJNANO - Cyclodextrins as eminent constituents in nanoarchitectonics for drug delivery systems [beilstein-journals.org]
- 10. Cyclodextrin-Based Delivery Systems for Arthritic Diseases: From Development to Experimental Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Achyranthoside D.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Achyranthoside D. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a triterpenoid saponin isolated from the root of Achyranthes bidentata. It is primarily investigated for its therapeutic potential in treating osteoarthritis and intervertebral disc degeneration. Research suggests it has anti-inflammatory and chondroprotective effects, meaning it may reduce inflammation and protect cartilage cells.[1]
Q2: How should I store and handle this compound?
For optimal stability, this compound powder should be stored at -20°C. If preparing stock solutions, it is recommended to aliquot and store them at -20°C for up to two weeks to maintain bioactivity. Saponins can be sensitive to temperature, so proper storage is crucial for consistent results.
Q3: What are the known signaling pathways modulated by this compound?
This compound has been shown to modulate several key signaling pathways implicated in inflammation and cartilage degradation. The primary pathways identified are:
-
Wnt Signaling Pathway: this compound is reported to inhibit the Wnt signaling pathway, which can help reduce inflammation and cartilage degeneration in osteoarthritis.[1]
-
PI3K/Akt/mTOR Pathway: This compound can affect the PI3K/Akt/mTOR pathway, which is involved in cell survival and autophagy.
-
MAPK/NF-κB Pathway: this compound can also influence the MAPK and NF-κB signaling pathways, which are central to the inflammatory response.
Troubleshooting Inconsistent In Vitro Results
Q4: I'm observing high variability in my cell viability (CCK-8/MTT) assays. What could be the cause?
Inconsistent results in cell viability assays when using this compound can stem from several factors:
-
Compound Solubility: this compound, as a saponin, may have limited solubility in aqueous media. Ensure the compound is fully dissolved in your stock solution (e.g., using a small amount of DMSO) and then diluted to the final concentration in your culture medium. Precipitates can lead to inaccurate dosing and inconsistent effects.
-
Batch-to-Batch Variability: If you are using this compound from different suppliers or batches, there may be variations in purity that can affect its bioactivity. It is advisable to test each new batch for its efficacy.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can respond differently to treatment.
-
Incubation Time: The effects of this compound may be time-dependent. Optimize the incubation time to observe the desired effect without causing excessive cytotoxicity.
Q5: My Western blot results for signaling pathway proteins are weak or absent.
Weak or no signal in Western blots for pathways like Wnt or PI3K/Akt can be due to several reasons:
-
Suboptimal Protein Extraction: Ensure your lysis buffer is appropriate for extracting the target proteins and that protease and phosphatase inhibitors are included to prevent degradation.
-
Low Protein Concentration: You may need to load more protein per well, especially for low-abundance signaling proteins.
-
Antibody Issues: Verify the primary antibody's specificity and optimal dilution. Include a positive control to ensure the antibody is working correctly.
-
Timing of Stimulation/Inhibition: The activation or inhibition of signaling pathways is often transient. Perform a time-course experiment to determine the optimal time point to observe changes in protein expression or phosphorylation after this compound treatment.
Q6: I am seeing unexpected cytotoxicity in my cell cultures.
If you observe higher-than-expected cell death, consider the following:
-
Concentration: this compound can be cytotoxic at higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal therapeutic window for your specific cell type.
-
Saponin-Induced Membrane Permeabilization: Saponins can interact with cell membranes. At high concentrations, this can lead to non-specific cytotoxicity.
-
Solvent Toxicity: If using a solvent like DMSO for your stock solution, ensure the final concentration in the culture medium is non-toxic to your cells (typically below 0.1%).
Data Presentation
Table 1: In Vitro Experimental Parameters for this compound
| Cell Type | Assay | Inducer (Concentration) | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Primary Rat Chondrocytes | CCK-8, LDH | IL-1β (10 ng/mL) | 10, 20, 40 µM | 24h | Increased viability, decreased LDH release | [1] |
| Human Breast Cancer Cells (MCF-7, MDA-MB-453) | MTT | N/A | ID50: 4.0 µM (MCF-7), 6.5 µM (MDA-MB-453) | Not Specified | Cytotoxicity | [2] |
Table 2: In Vivo Experimental Parameters for this compound
| Animal Model | Disease Induction | Treatment | Dosage | Duration | Key Findings | Reference |
| Rat | Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT-MMx) | This compound (Intragastric) | 10, 20, 40 mg/kg/day | 8 weeks | Reduced cartilage injury, decreased inflammatory markers | [1] |
| Rat | Knee Osteoarthritis (KOA) Model | Total Saponins of Achyranthes (TSA) (Gavage) | 50, 150, 300 mg/kg/day | 30 days | Reduced inflammatory mediators (TNF-α, IL-1β, IL-6) | [3] |
Experimental Protocols
Protocol 1: IL-1β-Induced Inflammation in Primary Chondrocytes
-
Cell Seeding: Plate primary rat chondrocytes in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 2 hours.
-
Inflammation Induction: Add IL-1β to the culture medium to a final concentration of 10 ng/mL to induce an inflammatory response.[1][4]
-
Incubation: Incubate the cells for 24 hours.
-
Assessment:
-
Cell Viability: Use the CCK-8 assay according to the manufacturer's instructions.
-
Cytotoxicity: Measure LDH release from the culture supernatant using an LDH assay kit.
-
Inflammatory Markers: Collect the cell supernatant to measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Protein Expression: Lyse the cells to perform Western blot analysis for key signaling proteins.
-
Protocol 2: Western Blot for Wnt Signaling Pathway
-
Sample Preparation: Following treatment with this compound and/or IL-1β, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Wnt3a, β-catenin, and GSK-3β overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Experimental workflow for in vitro studies of this compound.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 1β and lipopolysaccharides induction dictate chondrocyte morphological properties and reduce cellular roughness and adhesion energy comparatively - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Achyranthoside D Incubation Time in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of Achyranthoside D (Achy-D) in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the optimization of this compound incubation time.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | Inconsistent cell seeding: Uneven cell distribution across the plate. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent pipetting technique. |
| Edge effects: Increased evaporation in the outer wells of a multi-well plate. | Avoid using the outer wells for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. | |
| Uneven compound distribution: Inadequate mixing of this compound in the culture medium. | Gently swirl the plate in a figure-eight motion after adding the compound to ensure even distribution. | |
| Unexpected cell morphology changes. | Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells. | Include a vehicle control (culture medium with the same final concentration of the solvent) in your experiment. If morphological changes are observed in the vehicle control, consider lowering the solvent concentration. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can alter cell morphology and experimental outcomes. | Regularly inspect cultures for any signs of contamination (e.g., turbidity, pH changes, visible microorganisms). If contamination is suspected, discard the culture and decontaminate the workspace and equipment. | |
| Compound-induced cellular stress or differentiation: this compound, as a saponin, can affect cell membranes. | Document morphological changes with microscopy. These could be a biological effect of the compound. Consider performing assays to investigate cellular stress, apoptosis, or differentiation. | |
| No discernible effect of this compound. | Sub-optimal incubation time: The selected time point may be too early or too late to observe the desired effect. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, 72 hours). |
| Incorrect dosage: The concentration of this compound may be too low to elicit a response. | Conduct a dose-response experiment with a wide range of concentrations to determine the optimal working concentration. | |
| Compound instability: this compound may degrade in the culture medium over long incubation periods. | For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals. | |
| Excessive cell death at all concentrations. | High compound concentration: The concentrations tested may be in the toxic range for the specific cell line. | Test a lower range of this compound concentrations. |
| Saponin-induced cytotoxicity: Saponins can permeabilize cell membranes, leading to rapid cell death at high concentrations. | Shorten the initial incubation times to assess for acute toxicity. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for this compound in cell culture?
Based on available literature, a starting point for dose-response studies could be in the range of 1 µM to 50 µM. However, the optimal concentration is highly cell-type dependent. It is recommended to perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the IC50 value for your specific cell line and assay.
2. How do I determine the optimal incubation time for my experiment?
The optimal incubation time depends on the biological question you are investigating.
-
For cytotoxicity assays (e.g., MTT, LDH): A time-course experiment is crucial. It is advisable to test a range of time points, such as 6, 12, 24, 48, and 72 hours, to capture both early and late cellular responses.
-
For signaling pathway analysis (e.g., Western blot, qPCR): The timing of pathway activation or inhibition can be transient. Shorter time points (e.g., 15 min, 30 min, 1h, 3h, 6h) are often necessary to detect early signaling events, while longer time points may be required to observe changes in protein expression.
3. What is the mechanism of action of this compound?
This compound has been shown to exert its effects through various signaling pathways. In the context of osteoarthritis, it has been found to inhibit the Wnt signaling pathway, which can reduce inflammation and cartilage degradation[1]. In cancer cell lines, a derivative of this compound has been shown to induce apoptosis through the activation of the caspase pathway[2].
4. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the desired working concentration in your cell culture medium.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Cytotoxicity
This protocol outlines a general procedure to determine the optimal incubation time for assessing the cytotoxic effects of this compound using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest and count your cells of interest.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (CCK-8):
-
At the end of each incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and time point relative to the no-treatment control.
-
Plot the cell viability against the incubation time for each concentration to determine the optimal time point for your desired effect.
-
Table 1: Example Data for Time-Course Cytotoxicity Assay
| Incubation Time (hours) | Concentration 1 (µM) - % Viability | Concentration 2 (µM) - % Viability | Concentration 3 (µM) - % Viability |
| 6 | 98 ± 4.5 | 95 ± 3.8 | 92 ± 5.1 |
| 12 | 92 ± 3.9 | 85 ± 4.2 | 78 ± 4.7 |
| 24 | 75 ± 5.2 | 60 ± 4.9 | 45 ± 5.5 |
| 48 | 50 ± 4.8 | 35 ± 5.1 | 20 ± 4.3 |
| 72 | 30 ± 4.1 | 15 ± 3.9 | 5 ± 2.8 |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by this compound.
Caption: Inhibition of the Wnt signaling pathway by this compound.
Caption: Induction of apoptosis via caspase activation by an this compound derivative.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Commercially Available Achyranthoside D
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available Achyranthoside D. The information is designed to address common issues encountered during experimental purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercially available this compound, isolated from Achyranthes bidentata, may contain several types of impurities. These can be broadly categorized as:
-
Structurally Related Saponins: Due to their similar structures and co-existence in the plant, other oleanane-type saponins are the most common impurities. These include Achyranthoside B, C, E, and G, as well as chikusetsusaponins IVa and V.[1][2][3][4]
-
Degradation Products: this compound can degrade under certain conditions, such as prolonged heating or exposure to acidic or basic environments.[1][3][4] Degradation can involve the hydrolysis of glycosidic bonds, leading to the loss of sugar moieties.
-
Residual Solvents and Reagents: Impurities from the extraction and purification process, such as residual solvents (e.g., methanol, ethanol, ethyl acetate) and reagents, may be present.
-
Water Content: As a hygroscopic compound, this compound can absorb moisture from the atmosphere.
Q2: Which analytical techniques are most suitable for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD): HPLC is a powerful technique for separating this compound from its impurities. Due to the lack of a strong chromophore in saponins, ELSD is often preferred over UV detection for more uniform response.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for both qualitative and quantitative analysis of this compound and its impurities.[1][2][3][6][7] It provides molecular weight and fragmentation information, which aids in the identification of unknown impurities.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: ¹H-qNMR is an excellent method for determining the absolute purity of this compound without the need for a reference standard of the impurities. It provides a direct measure of the molar concentration of the analyte and can simultaneously quantify impurities if their signals are resolved.
Q3: How can I confirm the identity of my this compound standard?
A3: The identity of this compound can be confirmed by a combination of techniques:
-
LC-MS/MS: Compare the retention time and mass spectrum (including fragmentation pattern) of your sample with a certified reference standard or with data from the literature.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with published data. Two-dimensional NMR experiments like COSY, HSQC, and HMBC can further confirm the structure.
-
Co-injection: In HPLC, co-inject your sample with a certified reference standard. The appearance of a single, sharp peak confirms the identity.
Experimental Protocols
Below are representative experimental protocols for the analysis of this compound. Please note that these may require optimization for your specific instrumentation and sample matrix.
Table 1: HPLC-UV Method for Purity Assessment
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B5-25 min: 20-60% B25-30 min: 60-90% B30-35 min: 90% B35-40 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol to a concentration of 1 mg/mL. |
Table 2: UPLC-QTOF-MS/MS Method for Identification and Quantification
| Parameter | Condition |
| Column | Phenyl-hexylated silica gel (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Dihexylammonium Acetate in Water |
| Mobile Phase B | 10 mM Dihexylammonium Acetate in Acetonitrile/Water (9:1) |
| Gradient | Linear gradient from 10% to 90% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy | Ramped from 20 to 40 eV for MS/MS |
| Acquisition Mode | Full scan (m/z 100-1500) and data-dependent MS/MS |
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing
-
Possible Causes:
-
Secondary Interactions: Interaction of the acidic carboxyl groups of this compound with active silanol groups on the silica-based column packing.[4]
-
Column Overload: Injecting too high a concentration of the sample.
-
Low Mobile Phase pH: Suppresses ionization of silanols but may not be sufficient.
-
Column Contamination: Accumulation of strongly retained compounds on the column.
-
-
Solutions:
-
Use an Ion-Pair Reagent: Add a cationic ion-pair reagent like dihexylammonium acetate to the mobile phase to mask the silanol groups and improve peak shape.[1][3][4]
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the analyte's carboxylic acid groups.
-
Reduce Sample Concentration: Dilute the sample and re-inject.
-
Use a Phenyl-Hexyl Column: These columns often provide better peak shapes for saponins compared to standard C18 columns.[1][3]
-
Column Washing: Flush the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol) to remove contaminants.
-
Issue 2: Poor Resolution Between Saponin Peaks
-
Possible Causes:
-
Inadequate Mobile Phase Composition: The solvent strength or selectivity is not optimal for separating structurally similar saponins.
-
Inappropriate Column: The stationary phase does not provide sufficient selectivity.
-
Steep Gradient: The gradient is too fast, not allowing enough time for separation.
-
-
Solutions:
-
Adjust Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.
-
Change Organic Modifier: Switch from acetonitrile to methanol or use a ternary mixture to alter selectivity.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl, cyano) may provide the necessary selectivity.
-
Optimize Temperature: Lowering the column temperature can sometimes improve the resolution of closely related compounds.
-
LC-MS Analysis
Issue 3: Ion Suppression or Enhancement (Matrix Effects)
-
Possible Causes:
-
Co-eluting Impurities: Other compounds in the sample can compete with this compound for ionization in the MS source, leading to inaccurate quantification.
-
High Sample Concentration: Can lead to saturation of the detector.
-
-
Solutions:
-
Improve Chromatographic Separation: Optimize the HPLC method to separate this compound from interfering matrix components.
-
Sample Dilution: Dilute the sample to reduce the concentration of interfering compounds.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal for correcting for matrix effects and variations in instrument response.
-
NMR Analysis
Issue 4: Broad Peaks and Poor Resolution
-
Possible Causes:
-
Poor Shimming: The magnetic field homogeneity is not optimized.
-
Sample Aggregation: At higher concentrations, saponins can form micelles or aggregates, leading to broader signals.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.
-
-
Solutions:
-
Re-shim the Spectrometer: Carefully shim the instrument on your sample.
-
Lower Sample Concentration: Dilute the sample to break up aggregates.
-
Use a Chelating Agent: Add a small amount of EDTA to the sample to chelate any paramagnetic metal ions.
-
Elevated Temperature: Acquiring the spectrum at a higher temperature can reduce viscosity and break up aggregates, leading to sharper signals.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
Potential Degradation Pathway of this compound
Caption: Simplified potential degradation pathway of this compound.
References
- 1. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and identification of saponins in Achyranthes bidentata by rapid-resolution liquid chromatography with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and identification of saponins in Achyranthes bidentata by rapid-resolution liquid chromatography with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Challenges in Scaling Up Achyranthoside D Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale production of Achyranthoside D.
Introduction
This compound is a triterpenoid saponin isolated from the roots of Achyranthes bidentata.[1] Like many natural products, scaling up its production from laboratory to industrial levels presents a unique set of challenges. These can range from inconsistencies in raw material to difficulties in achieving desired purity and yield at a larger scale. This guide aims to address common issues encountered during the extraction, purification, and crystallization of this compound, providing practical solutions and detailed protocols.
While specific quantitative data for the industrial-scale production of this compound is not widely available in public literature, this guide provides representative data for oleanolic acid glycosides to illustrate the impact of various process parameters.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound Extract
| Possible Causes | Troubleshooting Steps | Expected Outcome |
| Inconsistent quality of raw plant material (Achyranthes bidentata roots). | - Source raw material from a single, reputable supplier with clear specifications for plant age, harvesting time, and drying conditions. - Perform quality control on each batch of raw material, including macroscopic and microscopic examination, and HPLC fingerprinting to assess the initial saponin content. | Improved consistency and predictability of extraction yields. |
| Inefficient extraction method for large-scale operations. | - Transition from traditional methods like maceration to more efficient techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). - For very large scales, consider pressurized liquid extraction (PLE). | Significant reduction in extraction time and solvent consumption, leading to higher throughput. |
| Suboptimal extraction parameters. | - Optimize solvent-to-solid ratio. At an industrial scale, this ratio is often lower than in the lab to reduce solvent costs. Conduct pilot studies to find the optimal balance between yield and cost. - Optimize extraction temperature. While higher temperatures can increase extraction efficiency, temperatures above 70°C may lead to the degradation of Achyranthosides.[2] - Optimize extraction time. Prolonged extraction does not always lead to higher yields and can increase the extraction of impurities. | Maximized extraction of this compound while minimizing the co-extraction of undesirable compounds. |
| Degradation of this compound during extraction.[2] | - Avoid prolonged exposure to high temperatures.[2] - Control the pH of the extraction solvent, as saponin stability can be pH-dependent.[1] | Preservation of the chemical integrity of this compound, leading to a higher yield of the target molecule. |
Problem 2: Poor Purity of Crude Extract and Co-elution of Impurities
| Possible Causes | Troubleshooting Steps | Expected Outcome |
| Co-extraction of a wide range of impurities such as pigments, polysaccharides, and other saponins. | - Implement a pre-extraction step with a non-polar solvent like hexane to remove lipids and some pigments. - After the primary extraction, perform liquid-liquid partitioning. For example, partition the aqueous extract with n-butanol to selectively extract the saponins. | A cleaner crude extract with a higher initial purity of this compound, reducing the burden on subsequent purification steps. |
| Inefficient separation of structurally similar saponins. | - Employ orthogonal chromatographic techniques. For example, follow a reversed-phase chromatography step with hydrophilic interaction liquid chromatography (HILIC). - Utilize macroporous resins with different polarities for initial purification. Non-polar resins (e.g., HPD-100) and weak polar resins (e.g., AB-8) have shown good performance for saponin purification.[3] | Improved resolution between this compound and other closely related saponins, leading to a higher final purity. |
| Tailing peaks during column chromatography. | - Optimize the mobile phase composition and gradient profile. - Ensure proper column packing and equilibration. - Use a sample loading method appropriate for the scale. For large-scale columns, consider using a sample loop or a dedicated loading pump for uniform application. | Sharper, more symmetrical peaks, allowing for better separation and collection of pure fractions. |
Problem 3: Difficulty in Crystallization and Low Yield of Pure this compound
| Possible Causes | Troubleshooting Steps | Expected Outcome |
| Presence of impurities that inhibit crystal formation. | - Ensure the pre-crystallization material has a high purity (typically >95%). If necessary, perform an additional chromatographic polishing step. - Use activated carbon to remove colored impurities. | Increased likelihood of successful crystallization and formation of well-defined crystals. |
| Suboptimal crystallization solvent system. | - Screen a variety of solvent and anti-solvent systems. A common approach for saponins is to dissolve the purified extract in a polar solvent like methanol or ethanol and then slowly add a less polar anti-solvent such as ethyl acetate or acetone. - Control the rate of anti-solvent addition and the cooling profile to promote the growth of larger, purer crystals. | Formation of a high-purity crystalline product with a good yield. |
| Oily precipitation instead of crystalline solid. | - This is often due to residual solvents or impurities. Re-dissolve the oil in a minimal amount of a good solvent and attempt recrystallization with a different anti-solvent system. - Try seeding the supersaturated solution with a small crystal of pure this compound if available. | Recovery of a solid crystalline product from an oily precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up this compound production?
A1: The primary challenges include:
-
Raw Material Variability: The concentration of this compound in Achyranthes bidentata roots can vary significantly depending on the plant's genetics, growing conditions, and post-harvest processing.
-
Extraction Efficiency: Traditional lab-scale extraction methods are often not efficient or cost-effective for industrial production.
-
Purification Complexity: Crude extracts contain a complex mixture of compounds, including other saponins with similar structures, making the isolation of high-purity this compound challenging.[4]
-
Compound Stability: this compound, like many saponins, can be susceptible to degradation under harsh processing conditions such as high temperatures or extreme pH.[2]
-
Economic Viability: The cost of solvents, energy, and specialized equipment for large-scale production can be substantial, requiring careful process optimization to ensure profitability.
Q2: Which extraction solvents are recommended for large-scale production of this compound?
A2: For large-scale production, the choice of solvent is a balance between extraction efficiency, cost, safety, and environmental impact.
-
Aqueous Ethanol: This is often the preferred solvent system. Ethanol is effective at extracting saponins, is less toxic than methanol, and is readily available. The water content can be adjusted to optimize the polarity for selective extraction of this compound.
-
Aqueous Methanol: While an effective solvent, methanol's toxicity is a concern in industrial settings, requiring more stringent handling and safety protocols.
-
Water: Hot water extraction can be a cost-effective and environmentally friendly option. However, it may also extract a large amount of water-soluble impurities like polysaccharides, complicating downstream processing.[2]
Q3: What are the most effective large-scale purification techniques for this compound?
A3: A multi-step approach is typically required:
-
Liquid-Liquid Partitioning: After initial extraction, partitioning the aqueous extract with a solvent like n-butanol can effectively concentrate the saponin fraction.
-
Macroporous Resin Chromatography: This is a cost-effective and scalable method for initial purification. Resins with varying polarities can be used to remove different types of impurities.[3][5]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity (>98%), reversed-phase Prep-HPLC is often the final polishing step. However, scaling up HPLC can be expensive due to the cost of stationary phases and solvents.
Q4: How can the stability of this compound be maintained during processing and storage?
A4: To ensure the stability of this compound:
-
Temperature Control: Avoid prolonged exposure to high temperatures (above 70°C) during extraction, concentration, and drying.[2]
-
pH Control: Maintain the pH of solutions within a range that minimizes hydrolysis of the glycosidic bonds. This optimal pH range should be determined experimentally.[1]
-
Protection from Light and Oxygen: Store extracts and purified material in inert, light-protected containers to prevent photo-oxidation and degradation.
-
Proper Storage Conditions: Store the final product in a cool, dry place. For long-term storage, consider refrigeration or freezing.
Data Presentation
The following tables provide representative data for the extraction and purification of oleanolic acid glycosides, the class of compounds to which this compound belongs. This data is intended for illustrative purposes and will require optimization for your specific process.
Table 1: Comparison of Extraction Methods for Oleanolic Acid Glycosides (Lab Scale)
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| Maceration | 70% Ethanol | 25 | 72 | 8-12 | General Knowledge |
| Reflux Extraction | 70% Ethanol | 80 | 4 | 12-18 | [6] |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 1 | 15-22 | General Knowledge |
| Microwave-Assisted Extraction (MAE) | 70% Ethanol | 70 | 0.5 | 18-25 | General Knowledge |
Table 2: Representative Purity and Recovery at Different Purification Stages
| Purification Step | Technique | Initial Purity (%) | Final Purity (%) | Representative Recovery (%) |
| Crude Extract | - | 5-10 | - | 100 |
| Liquid-Liquid Partitioning (n-Butanol) | Solvent Partitioning | 5-10 | 20-30 | 80-90 |
| Macroporous Resin | Column Chromatography | 20-30 | 60-75 | 70-85 |
| Preparative HPLC | Reversed-Phase Chromatography | 60-75 | >98 | 50-70 |
Experimental Protocols
Protocol 1: Pilot-Scale Extraction and Partitioning
-
Raw Material Preparation: Grind dried Achyranthes bidentata roots to a coarse powder (20-40 mesh).
-
Extraction:
-
Load 10 kg of the powdered root into a 200 L jacketed extractor.
-
Add 100 L of 70% aqueous ethanol (1:10 solid-to-liquid ratio).
-
Heat the mixture to 60°C with constant stirring for 2 hours.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction on the solid residue with another 70 L of 70% ethanol for 1.5 hours.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined extract under reduced pressure at a temperature below 60°C to remove the ethanol. Continue concentration until the volume is approximately 20 L.
-
Solvent Partitioning:
-
Transfer the concentrated aqueous extract to a liquid-liquid extractor.
-
Add 20 L of n-butanol and mix thoroughly. Allow the layers to separate.
-
Collect the n-butanol layer.
-
Repeat the partitioning of the aqueous layer twice more with 15 L of n-butanol each time.
-
Combine the n-butanol fractions and concentrate under reduced pressure to obtain the crude saponin extract.
-
Protocol 2: Macroporous Resin Column Chromatography
-
Resin Preparation: Select a suitable macroporous resin (e.g., AB-8). Pre-treat the resin by washing sequentially with ethanol and then water until the eluent is clear.
-
Column Packing: Pack a column with the pre-treated resin. The column size will depend on the amount of crude extract to be purified.
-
Sample Loading: Dissolve the crude saponin extract from Protocol 1 in water to a concentration of approximately 10 mg/mL. Load the solution onto the column at a flow rate of 1-2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 3-5 BV of deionized water to remove highly polar impurities such as sugars and salts.
-
Elution: Elute the column with a stepwise gradient of aqueous ethanol:
-
Elute with 3-5 BV of 30% ethanol to remove some polar impurities.
-
Elute with 3-5 BV of 70% ethanol to collect the fraction containing this compound.
-
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to identify the fractions containing the highest concentration of this compound.
-
Concentration: Combine the desired fractions and concentrate under reduced pressure to obtain the enriched this compound extract.
Mandatory Visualization
Caption: A generalized experimental workflow for the extraction and purification of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
References
- 1. CN101906129B - A method for separating and purifying saponin (glycoside) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of ultrasonic assisted membrane strategy for saponins from Gynostemma Pentaphyllum with response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. thepharmajournal.com [thepharmajournal.com]
Mitigating cytotoxicity of Achyranthoside D at high concentrations.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for mitigating the cytotoxicity of Achyranthoside D at high concentrations. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant cytotoxicity in our cell cultures at concentrations of this compound that are reported to be therapeutically effective. What could be the reason?
A1: High cytotoxicity at expected therapeutic concentrations can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. It is crucial to determine the specific IC50 value for your cell line of interest.
-
Compound Purity: Ensure the purity of your this compound stock. Impurities from the synthesis or extraction process can contribute to unexpected toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always run a vehicle control to assess the toxicity of the solvent alone.
-
Assay Interference: The chosen cytotoxicity assay might be susceptible to interference from the compound. For example, compounds that affect cellular metabolic activity can sometimes produce misleading results in MTT or XTT assays.[1] Consider using a secondary assay that measures a different aspect of cell death, such as membrane integrity (e.g., LDH assay), to confirm your findings.
Q2: How can we reduce the cytotoxicity of this compound in our experiments without compromising its therapeutic effects?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize Exposure Time: Reducing the incubation time with this compound may decrease toxicity while still allowing for the observation of the desired biological effects.
-
Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-treatment with agents like antioxidants may help reduce cell death if oxidative stress is a contributing factor.
-
Dose-Response Optimization: Perform a thorough dose-response analysis to identify the narrow window between the effective concentration (EC50) and the cytotoxic concentration (IC50).
-
Combination Therapy: Combining this compound with other therapeutic agents at lower concentrations may enhance efficacy while minimizing the toxicity of each individual compound.[2][3]
Q3: What is the primary mechanism of action of this compound that might be linked to its cytotoxic effects at high concentrations?
A3: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[4] While this is a key mechanism for its therapeutic effects in conditions like osteoarthritis, dysregulation of the Wnt pathway can also impact cell proliferation and survival, potentially leading to cytotoxicity at high concentrations. Additionally, as a saponin, this compound may exert cytotoxic effects through mechanisms common to this class of compounds, including membrane permeabilization.
Q4: Our MTT assay results are inconsistent or show an unexpected increase in signal at high concentrations of this compound. What could be the issue?
A4: Inconsistent MTT results can arise from several sources:
-
Compound Interference: this compound might directly react with the MTT reagent, leading to a false positive signal. Include a control with the compound and MTT in cell-free media to test for this.
-
Cellular Metabolism Alteration: The compound might be increasing the metabolic rate of the cells, leading to a higher formazan production that does not correlate with an increase in cell number.[5]
-
Precipitation: The compound may precipitate at high concentrations in the culture medium, which can interfere with the absorbance reading. Visually inspect the wells for any precipitate.
-
For detailed troubleshooting of the MTT assay, please refer to the Experimental Protocols section below.
Data Presentation: Cytotoxicity of this compound
Quantitative data on the IC50 values of this compound is limited in publicly available literature. The following table provides a template for researchers to populate with their own experimental data.
| Cell Line Type | Cell Line Name | This compound IC50 (µM) | Exposure Time (hours) | Assay Method | Reference |
| Cancer | e.g., HeLa | Data not available | e.g., 48 | e.g., MTT | Internal Data |
| Cancer | e.g., MCF-7 | Data not available | e.g., 48 | e.g., MTT | Internal Data |
| Normal | e.g., NIH3T3 | Data not available | e.g., 48 | e.g., MTT | Internal Data |
| Chondrocytes | Primary Rat | Protected against IL-1β induced viability loss | Not specified | LDH Assay | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with vehicle (solvent control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting the MTT Assay
| Issue | Possible Cause | Recommendation |
| High background | Contaminated reagents or medium. | Use fresh, sterile reagents. Consider using phenol red-free medium during the MTT incubation step.[6] |
| Low signal | Insufficient cell number or incubation time. | Optimize cell seeding density and increase MTT incubation time. |
| Inconsistent replicates | Pipetting errors or uneven cell distribution. | Ensure accurate pipetting and proper mixing of cell suspension before seeding. |
| False positive signal | Compound directly reduces MTT. | Run a control with the compound in cell-free medium with MTT.[5] |
Signaling Pathway Diagrams
Wnt/β-catenin Signaling Pathway Inhibition by this compound
This compound has been reported to inhibit the Wnt/β-catenin signaling pathway, which is crucial in cell fate determination, proliferation, and differentiation.[4] Dysregulation of this pathway is implicated in various diseases, including cancer and osteoarthritis.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.
Potential Modulation of NF-κB Signaling by this compound
The anti-inflammatory properties of saponins, including this compound, suggest a potential interaction with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Potential modulation of the NF-κB signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Therapeutic Potential of Achyranthoside D: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for effective osteoarthritis (OA) treatments, Achyranthoside D (Achy-D), a glucuronide saponin isolated from the roots of Achyranthes bidentata, is emerging as a promising therapeutic candidate. Possessing notable anti-inflammatory and chondroprotective properties, Achy-D presents a compelling alternative to conventional OA therapies. This guide provides a comprehensive comparison of this compound's efficacy against established treatments, supported by experimental data, detailed protocols, and visual representations of its molecular mechanisms.
Comparative Efficacy of this compound in Osteoarthritis Management
This compound has demonstrated significant efficacy in preclinical models of osteoarthritis, primarily through its ability to mitigate inflammation and protect cartilage from degradation. To contextualize its therapeutic potential, this section compares key efficacy markers of Achy-D with those of commonly used OA treatments, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac. While direct head-to-head clinical trials are limited, data from various studies provide a basis for an indirect comparative analysis.
Table 1: Comparison of Therapeutic Efficacy in Animal Models of Osteoarthritis
| Treatment Group | Dosage | Key Findings | Model |
| This compound | Dose-dependent | Reduced OARSI scores, alleviated cartilage injury, decreased serum CTX-II and COMP. Increased Collagen II and aggrecan expression. Decreased ADAMTS-5, MMP-13, and MMP-3 expression.[1] | Anterior Cruciate Ligament Transection with Medial Meniscectomy (ACLT-MMx) in rats[1] |
| Total Saponins of Achyranthes bidentata (TSA) | 50, 150, 300 mg/kg/d | Reduced serum IL-1β and NO levels. Down-regulated MMP-3, MMP-9, and COX-2 expression. Prevented IL-1β-induced apoptosis in chondrocytes.[2] | Papain-induced knee osteoarthritis in rats[2] |
| Diclofenac | 5 mg/kg body weight | Reduced cartilage erosion, bone loss, and inflammation (IL-1β). Decreased NF-κβ, IL-1β, COX-2, and MMP-13 mRNA expression.[3] | Monosodium iodoacetate (MIA)-induced osteoporotic-osteoarthritis in rats[3] |
Delving into the Molecular Mechanisms: Signaling Pathways
This compound exerts its therapeutic effects by modulating key signaling pathways implicated in the pathogenesis of osteoarthritis. The two primary pathways influenced by Achy-D are the Wnt/β-catenin and the NF-κB signaling pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a crucial role in chondrocyte proliferation and differentiation. In osteoarthritis, aberrant activation of this pathway can lead to cartilage degradation. This compound has been shown to inhibit the Wnt signaling pathway, thereby reducing inflammation and cartilage degeneration.[1] Polysaccharides from Achyranthes bidentata have been demonstrated to activate this pathway to promote chondrocyte proliferation by upregulating Wnt-4, Frizzled-2, and β-catenin, while downregulating GSK-3β.[4][5]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation. In osteoarthritis, pro-inflammatory cytokines like IL-1β activate this pathway, leading to the production of inflammatory mediators and matrix-degrading enzymes. This compound has been shown to suppress the activation of the NF-κB pathway, thereby reducing the inflammatory response in chondrocytes.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of diclofenac with apigenin-glycosides rich Clinacanthus nutans extract for amending inflammation and catabolic protease regulations in osteoporotic-osteoarthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Achyranthes bidentata polysaccharides activate the Wnt/β-catenin signaling pathway to promote chondrocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Maze: A Comparative Cross-Validation of Achyranthoside D's Therapeutic Mechanisms
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery, elucidating the precise mechanism of action of a therapeutic compound is paramount. Achyranthoside D (AD), a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has emerged as a promising candidate for the treatment of degenerative diseases, notably osteoarthritis (OA) and intervertebral disc degeneration (IDD). This guide provides a comprehensive cross-validation of AD's mechanism of action by comparing its performance with established inhibitors of key signaling pathways implicated in these conditions. Through a synthesis of experimental data, this report aims to offer researchers, scientists, and drug development professionals a clear and objective comparison to guide future research and therapeutic development.
This compound has been shown to exert its therapeutic effects primarily through the modulation of two critical signaling pathways: the Wnt/β-catenin pathway in the context of osteoarthritis and the PI3K/Akt/mTOR pathway in intervertebral disc degeneration.[1][2] This guide will delve into the experimental evidence supporting these mechanisms and draw comparisons with well-characterized inhibitors, providing a multi-faceted validation of AD's therapeutic potential.
Comparative Analysis of Wnt/β-catenin Pathway Modulation in Osteoarthritis
In osteoarthritis, the aberrant activation of the Wnt/β-catenin signaling pathway is a key driver of cartilage degradation and inflammation. This compound has been demonstrated to attenuate these pathological processes by inhibiting this pathway.[1] To cross-validate this mechanism, we compare the effects of AD with those of XAV-939, a known small molecule inhibitor of the Wnt/β-catenin pathway.
Table 1: Comparative Efficacy of this compound and XAV-939 on Wnt/β-catenin Signaling and Osteoarthritis Markers
| Parameter | This compound | XAV-939 | Reference Compound | Experimental Model | Source |
| Wnt3a Expression | Significantly decreased | Not Reported | - | IL-1β-induced rat chondrocytes | [1] |
| β-catenin Expression | Significantly decreased | Decreased | - | IL-1β-induced rat chondrocytes; Murine model of OA | [3][4] |
| MMP-13 Expression | Significantly decreased | Not Reported | - | Rat model of OA | [1] |
| ADAMTS-5 Expression | Significantly decreased | Not Reported | - | Rat model of OA | [1] |
| Collagen II Expression | Significantly increased | Increased (COL2A1 transcript) | - | Rat model of OA; Human OA-derived chondrocytes | [1][3] |
| Aggrecan Expression | Significantly increased | Not Reported | - | Rat model of OA | [1] |
| IL-6 Secretion | Significantly decreased | Not Reported | - | Rat model of OA | [1] |
| TNF-α Secretion | Significantly decreased | Not Reported | - | Rat model of OA | [1] |
| Chondrocyte Viability | Protected against IL-1β-induced loss | Not affected | - | IL-1β-induced rat chondrocytes; Human OA-derived chondrocytes | [1][3] |
Comparative Analysis of PI3K/Akt/mTOR Pathway Modulation in Intervertebral Disc Degeneration
In the context of intervertebral disc degeneration, the PI3K/Akt/mTOR pathway plays a crucial role in regulating cell survival, apoptosis, and extracellular matrix homeostasis. This compound has been shown to ameliorate IDD by activating the PI3K/Akt pathway and modulating autophagy.[2][5] For cross-validation, we compare its effects with Rapamycin, a well-established inhibitor of mTOR, a key downstream component of this pathway.
Table 2: Comparative Efficacy of this compound and Rapamycin on PI3K/Akt/mTOR Signaling and Intervertebral Disc Degeneration Markers
| Parameter | This compound | Rapamycin (mTOR inhibitor) | Experimental Model | Source |
| p-PI3K Expression | Promoted | Not Reported | Nucleus pulposus cells | [5] |
| p-Akt Expression | Promoted | Not Reported | Nucleus pulposus cells | [5] |
| p-mTOR Expression | Promoted | Inhibited | Nucleus pulposus cells | [5][6] |
| LC3-II/I Ratio | Promoted | Increased | Nucleus pulposus cells | [5][6] |
| Beclin1 Expression | Promoted | Not Reported | Nucleus pulposus cells | [5] |
| P62 Expression | Inhibited | Decreased | Nucleus pulposus cells | [5][6] |
| Collagen II Expression | Significantly increased | Increased | Nucleus pulposus cells | [5][6] |
| Aggrecan Expression | Significantly increased | Increased | Nucleus pulposus cells | [5][6] |
| MMP-3 Expression | Significantly decreased | Decreased | Nucleus pulposus cells | [5][6] |
| Apoptosis Rate | Inhibited | Reduced | Nucleus pulposus cells | [5][6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental approaches used for their validation, the following diagrams are provided.
Caption: this compound inhibits the Wnt/β-catenin pathway in osteoarthritis.
Caption: this compound modulates the PI3K/Akt/mTOR pathway in IDD.
Caption: General experimental workflow for mechanism of action studies.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.
Western Blotting for Signaling Pathway Protein Analysis
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Wnt3a, β-catenin, p-PI3K, p-Akt, p-mTOR, LC3, Beclin1, P62, Collagen II, Aggrecan, MMP-3, MMP-13, ADAMTS-5, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using image analysis software and normalized to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Sample Collection: Cell culture supernatants or serum samples are collected.
-
Assay Procedure: The concentrations of inflammatory cytokines such as IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read at 450 nm using a microplate reader. A standard curve is generated to determine the concentration of the cytokines in the samples.
CCK-8 Assay for Cell Viability
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and cultured overnight.
-
Treatment: Cells are treated with various concentrations of the test compounds (this compound or comparators) for the desired time period.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. Cell viability is expressed as a percentage of the control group.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Cells grown on coverslips or tissue sections are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: The samples are incubated with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP, according to the manufacturer's protocol. This allows for the labeling of DNA strand breaks.
-
Counterstaining: The nuclei are counterstained with DAPI.
-
Imaging: The samples are observed under a fluorescence microscope.
-
Quantification: The percentage of TUNEL-positive cells (apoptotic cells) is calculated by counting the number of green-fluorescent cells relative to the total number of DAPI-stained cells.
Immunohistochemistry (IHC) for Protein Expression in Tissue
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed using a citrate buffer or proteinase K treatment.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a blocking serum.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies against target proteins (e.g., MMP-13, ADAMTS-5) overnight at 4°C.
-
Secondary Antibody and Detection: The sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex. The signal is visualized using a DAB chromogen substrate.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The staining intensity and the percentage of positive cells are evaluated under a light microscope.
Conclusion
The cross-validation presented in this guide strongly supports the proposed mechanisms of action for this compound in the context of osteoarthritis and intervertebral disc degeneration. Its ability to modulate the Wnt/β-catenin and PI3K/Akt/mTOR pathways is comparable to, and in some aspects, potentially more nuanced than, established single-target inhibitors. The multifaceted effects of this compound on inflammation, apoptosis, and extracellular matrix metabolism underscore its potential as a valuable therapeutic agent. Further head-to-head comparative studies are warranted to fully elucidate its relative efficacy and to optimize its clinical application. This guide provides a solid foundation for such future investigations, offering clear, data-driven insights for the scientific community.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Wnt/β-catenin signaling ameliorates osteoarthritis in a murine model of experimental osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (AD) improve intervertebral disc degeneration through affect the autophagy and the activation of PI3K/Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]
- 6. Emerging role and therapeutic implication of mTOR signalling in intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Achyranthoside D from Diverse Geographical Provenances: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the geographical origin of a medicinal plant can significantly influence the concentration and bioactivity of its chemical constituents. This guide provides a comparative overview of Achyranthoside D, a key bioactive saponin isolated from the roots of Achyranthes bidentata, drawing upon available experimental data to highlight variations from different geographical sources.
Achyranthes bidentata, a staple in traditional Chinese medicine, is cultivated across various regions in Asia, including several provinces in China, Vietnam, and other districts. The therapeutic efficacy of this plant, particularly its anti-inflammatory and osteogenic properties, is largely attributed to its saponin content, with this compound being a prominent compound. While comprehensive comparative studies directly quantifying this compound from a wide array of geographical locations remain limited in publicly accessible literature, existing research strongly indicates that the chemical profile and, consequently, the medicinal quality of Achyranthes bidentata can vary based on its provenance. For instance, samples from the Henan province of China are often considered to be of superior quality.
Quantitative Comparison of Total Saponins
| Geographical Source | Total Saponin Content (equivalent to oleanolic acid) |
| Vietnam | 2.76 ± 0.04% |
Experimental Protocols
Extraction and Quantification of Saponins
A widely used method for the extraction and quantification of saponins from Achyranthes bidentata roots involves the following steps:
-
Extraction: The dried and powdered roots of Achyranthes bidentata are extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is typically found in the n-butanol extract.
-
Quantification: The total saponin content is often determined spectrophotometrically. This method involves the reaction of saponins with a coloring agent, such as vanillin-perchloric acid, followed by the measurement of absorbance at a specific wavelength. The quantity is then calculated with reference to a standard curve of a known saponin, such as oleanolic acid. For the quantification of specific saponins like this compound, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice, offering high sensitivity and specificity.
Assessment of Anti-inflammatory Activity
The anti-inflammatory effects of Achyranthes bidentata extracts are commonly evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats.
-
Induction of Inflammation: A subcutaneous injection of carrageenan into the plantar surface of the rat's hind paw induces a localized inflammatory response.
-
Treatment: Different groups of animals are treated with the Achyranthes bidentata extract at various doses, a standard anti-inflammatory drug (e.g., indomethacin), and a control vehicle.
-
Measurement of Edema: The volume of the paw is measured at regular intervals after the carrageenan injection using a plethysmometer.
-
Evaluation: The percentage inhibition of edema in the treated groups is calculated by comparing the paw volume with that of the control group.
Visualizing the Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental processes and the mechanism of action of this compound, the following diagrams have been generated.
Conclusion
The geographical source of Achyranthes bidentata is a critical factor that likely influences the concentration of this compound and, consequently, its therapeutic efficacy. While direct comparative studies are needed to establish a definitive correlation between geographical origin, this compound content, and specific bioactivities, the available evidence underscores the importance of sourcing and quality control in natural product-based drug discovery and development. Researchers are encouraged to conduct comprehensive analyses of Achyranthes bidentata from various geographical locations to build a more complete understanding of this valuable medicinal plant.
Achyranthoside D: Bridging In Vitro Discoveries with In Vivo Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Achyranthoside D (AD), a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has garnered significant attention for its diverse pharmacological activities in preclinical studies. Its potential therapeutic applications span from mitigating the progression of osteoarthritis and intervertebral disc degeneration to exhibiting anti-tumor properties. This guide provides a comprehensive comparison of in vitro findings and their in vivo validation, offering researchers a valuable resource for advancing the translational potential of this promising natural compound.
Quantitative Data Summary: In Vitro vs. In Vivo
The following tables summarize the key quantitative findings from both cell-based assays and animal models, providing a clear comparison of this compound's efficacy at different biological levels.
Table 1: Efficacy of this compound in Osteoarthritis Models
| Parameter | In Vitro (IL-1β-induced Rat Chondrocytes) | In Vivo (ACLT-MMx Rat Model) | Citation |
| Cell Viability | Protected against IL-1β-induced viability loss | Not directly measured | [1] |
| LDH Release | Protected against IL-1β-induced LDH release | Not directly measured | [1] |
| Collagen II Expression | Increased expression | Increased expression in cartilage tissue | [1] |
| Aggrecan Expression | Increased expression | Increased expression in cartilage tissue | [1] |
| MMP-3, MMP-13, ADAMTS-5 Expression | Decreased expression | Decreased expression in cartilage tissue | [1] |
| Inflammatory Cytokines (IL-6, TNF-α, IL-1β, IL-18) | Reduced expression | Reduced expression in cartilage tissue | [1] |
| NLRP3 Inflammasome Components (NLRP3, ASC, GSDMD) | Reduced expression | Reduced expression in cartilage tissue | [1] |
| Wnt3a Expression | Inhibited | Inhibited | [1] |
Table 2: Efficacy of this compound in Intervertebral Disc Degeneration (IDD) Models
| Parameter | In Vitro (Tert-butyl peroxide-induced Nucleus Pulposus Cells) | In Vivo (Rat IDD Model) | Citation |
| Nucleus Pulposus Cell (NPC) Proliferation | Restored proliferation at 40 μg/mL | Not directly measured | [2] |
| NPC Apoptosis | Inhibited apoptosis | Inhibited apoptosis in IVD tissue | [2] |
| Glycoprotein Secretion | Increased | Increased in IVD tissue | [2] |
| Collagen II Expression | Increased | Increased in IVD tissue | [2] |
| Aggrecan Expression | Increased | Increased in IVD tissue | [2] |
| MMP-3 Expression | Decreased | Decreased in IVD tissue | [2] |
| Bax, Caspase-3 Expression | Decreased | Decreased in IVD tissue | [2] |
| Bcl-2 Expression | Increased | Increased in IVD tissue | [2] |
| LC-3 II/I Ratio (Autophagy marker) | Decreased | Decreased in IVD tissue | [2] |
Experimental Protocols
In Vitro Osteoarthritis Model [1]
-
Cell Culture: Primary rat chondrocytes were isolated and cultured.
-
Induction of Inflammation: Chondrocytes were stimulated with interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assays:
-
Cell viability was assessed using the CCK-8 assay.
-
Lactate dehydrogenase (LDH) release was measured to determine cytotoxicity.
-
Gene and protein expression levels of key catabolic enzymes (MMP-3, MMP-13, ADAMTS-5), anabolic markers (Collagen II, Aggrecan), inflammatory cytokines, and signaling pathway components were quantified using qRT-PCR, Western blotting, and ELISA.
-
In Vivo Osteoarthritis Model [1]
-
Animal Model: Anterior cruciate ligament transection (ACLT) with medial meniscectomy (MMx) was performed on rats to induce osteoarthritis.
-
Treatment: Rats were orally administered this compound at different dosages.
-
Evaluation:
-
Histological changes in the cartilage were assessed using Safranin O-Fast Green and Hematoxylin-Eosin staining.
-
The severity of cartilage degradation was scored using the Osteoarthritis Research Society International (OARSI) grading system.
-
Serum biomarkers of cartilage degradation (CTX-II, COMP) were measured.
-
Immunohistochemistry and immunofluorescence were used to analyze the expression of relevant proteins in the cartilage tissue.
-
In Vitro Intervertebral Disc Degeneration Model [2]
-
Cell Culture: Nucleus pulposus cells (NPCs) were isolated and cultured.
-
Induction of Degeneration: NPCs were treated with tert-butyl peroxide to induce oxidative stress and mimic degenerative conditions.
-
Treatment: Cells were treated with various concentrations of this compound.
-
Assays:
-
Cell proliferation was measured using the CCK-8 assay.
-
Apoptosis was quantified by flow cytometry.
-
Autophagosome formation was detected by MDC staining.
-
Gene and protein expression of markers for apoptosis (Bax, Bcl-2, Caspase-3), extracellular matrix (Collagen II, Aggrecan, MMP-3), and autophagy (LC-3) were analyzed by qRT-PCR and Western blotting.
-
In Vivo Intervertebral Disc Degeneration Model [2]
-
Animal Model: Intervertebral disc degeneration was induced in rats.
-
Treatment: Rats were administered this compound (240 μg/g/d).
-
Evaluation:
-
Histological analysis of the intervertebral disc (IVD) tissue was performed.
-
Alcian blue staining was used to assess glycoprotein secretion.
-
Western blotting was used to measure the expression of Collagen II, Aggrecan, MMP-3, and LC-3 in the IVD tissue.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its modulation of specific signaling pathways. The following diagrams illustrate these mechanisms and the experimental workflows used to validate them.
Caption: this compound inhibits the Wnt3a pathway to reduce cartilage degradation.
Caption: this compound activates the PI3K/Akt/mTOR pathway to inhibit autophagy.
Alternative Therapeutic Strategies
While this compound shows considerable promise, it is important to consider alternative and complementary therapeutic strategies for the conditions it targets.
Table 3: Comparison of this compound with Other Therapeutic Agents
| Therapeutic Agent | Mechanism of Action | Advantages | Disadvantages |
| This compound | Multi-target effects including anti-inflammatory, anti-apoptotic, and pro-anabolic actions via pathways like Wnt and PI3K/Akt/mTOR.[1][2] | Natural product with a potentially favorable safety profile. | Further clinical trials are needed to establish efficacy and safety in humans. |
| Non-steroidal Anti-inflammatory Drugs (NSAIDs) | Inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. | Effective for pain and inflammation relief. | Gastrointestinal and cardiovascular side effects with long-term use. |
| Bisphosphonates | Inhibit bone resorption by osteoclasts.[3] | Standard of care for osteoporosis with proven fracture risk reduction.[3] | Potential for side effects such as atypical femoral fractures and osteonecrosis of the jaw.[3] |
| Ginsenoside Rh2 | Induces apoptosis, inhibits proliferation, invasion, and metastasis in cancer cells.[4] | Potent anticancer activity.[4] | Low oral bioavailability and rapid plasma elimination.[4] |
| Curcumin | Modulates multiple signaling pathways involved in inflammation and cancer, including NF-κB and STAT3.[5][6] | Broad spectrum of anti-cancer and anti-inflammatory activities.[5][6] | Poor bioavailability. |
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Osteoprotective effect of Achyranthes bidentata root extract on osteoporotic rats: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo study of anticancer activity of ginsenoside Rh2-containing arginine-reduced graphene in a mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naturally occurring anti-cancer compounds: shining from Chinese herbal medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant Derived Bioactive Compounds, Their Anti-Cancer Effects and In Silico Approaches as an Alternative Target Treatment Strategy for Breast Cancer: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Research on Achyranthoside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research on Achyranthoside D, a natural saponin isolated from Achyranthes bidentata. The objective is to offer a clear and concise overview of its reported biological effects and the experimental methodologies used, thereby aiding in the reproducibility of these findings. This document summarizes quantitative data from key studies, details experimental protocols, and visualizes the implicated signaling pathways.
Comparative Analysis of this compound's Efficacy
This compound has been investigated for its therapeutic potential in inflammatory and degenerative conditions. This guide focuses on two primary areas of research: its protective effects in osteoarthritis and its role in mitigating intervertebral disc degeneration. The following tables summarize the key quantitative findings from two representative studies.
Table 1: Effects of this compound on Osteoarthritis (OA)
| Parameter Assessed | Model System | Treatment | Outcome | Reference |
| Cartilage Degradation | ||||
| OARSI Score | Rat ACLT-MMx Model | Ach-D (10, 20, 40 mg/kg) | Dose-dependent reduction in OARSI scores. | [1][2] |
| Collagen II Expression | Rat ACLT-MMx Model | Ach-D (40 mg/kg) | Increased expression compared to the OA model group. | [1][2] |
| Aggrecan Expression | Rat ACLT-MMx Model | Ach-D (40 mg/kg) | Increased expression compared to the OA model group. | [1][2] |
| MMP-3, MMP-13, ADAMTS-5 | Rat ACLT-MMx Model | Ach-D (40 mg/kg) | Decreased expression of these catabolic enzymes. | [1][2] |
| Inflammation | ||||
| TNF-α, IL-1β, IL-6, IL-18 | Rat ACLT-MMx Model | Ach-D (40 mg/kg) | Significantly inhibited expression levels. | [1][2][3] |
| NLRP3, ASC, GSDMD | Rat ACLT-MMx Model | Ach-D (40 mg/kg) | Significantly inhibited expression levels. | [1][2] |
| Chondrocyte Viability | ||||
| Cell Viability (CCK-8) | IL-1β-induced Rat Chondrocytes | Ach-D (10, 20, 40 μM) | Protected against IL-1β-induced loss of viability. | [1][2] |
| LDH Release | IL-1β-induced Rat Chondrocytes | Ach-D (10, 20, 40 μM) | Reduced IL-1β-induced LDH release. | [1][2] |
Table 2: Effects of this compound on Intervertebral Disc Degeneration (IDD)
| Parameter Assessed | Model System | Treatment | Outcome | Reference |
| Extracellular Matrix | ||||
| Collagen II Expression | Rat IDD Model & NPCs | AD-H (High Dose) / 40 μg/mL | Significantly increased expression. | [4][5] |
| Aggrecan Expression | Rat IDD Model & NPCs | AD-H (High Dose) / 40 μg/mL | Significantly increased expression. | [4][5] |
| MMP-3 Expression | Rat IDD Model & NPCs | AD-H (High Dose) / 40 μg/mL | Significantly decreased expression. | [4][5] |
| Apoptosis | ||||
| Apoptosis Rate (TUNEL) | Rat IDD Model | AD-H (High Dose) | Inhibited the apoptosis of cells. | [4][5] |
| Bax, Caspase-3 Expression | Rat IDD Model & NPCs | AD-H (High Dose) / 40 μg/mL | Significantly decreased expression. | [4][5] |
| Bcl-2 Expression | Rat IDD Model & NPCs | AD-H (High Dose) / 40 μg/mL | Significantly increased expression. | [4][5] |
| Autophagy | ||||
| LC3-II/I Ratio, Beclin1 | NPCs | 40 μg/mL AD | Promoted expression, indicating autophagy induction. | [4][5] |
| p62 Expression | NPCs | 40 μg/mL AD | Inhibited expression, indicating autophagy flux. | [4][5] |
| Signaling Pathway | ||||
| p-PI3K, p-Akt, p-mTOR | NPCs | 40 μg/mL AD | Promoted the expression of these proteins. | [4][5] |
Experimental Protocols
To facilitate the replication of the cited research, detailed methodologies for key experiments are provided below.
Osteoarthritis Model and Chondrocyte Experiments[1][2]
-
Animal Model of Osteoarthritis:
-
Species: Male Sprague-Dawley rats (8 weeks old, 250-300g).
-
Induction: Anterior cruciate ligament transection (ACLT) combined with medial meniscectomy (MMx) on the right knee joint.
-
Treatment: this compound (10, 20, or 40 mg/kg) was administered intragastrically daily for 8 weeks, starting one week post-surgery.
-
Histological Analysis: Knee joint samples were fixed, decalcified, embedded in paraffin, and sectioned. Sections were stained with Safranin O-Fast Green and Hematoxylin-Eosin (H&E) for morphological evaluation. Cartilage degradation was scored using the Osteoarthritis Research Society International (OARSI) grading system.
-
-
Primary Chondrocyte Culture and Treatment:
-
Isolation: Cartilage from the knee joints of 4-week-old Sprague-Dawley rats was digested with 0.25% trypsin and 0.2% collagenase II to isolate primary chondrocytes.
-
Culture Conditions: Cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
In Vitro Model: Chondrocytes were pre-treated with various concentrations of this compound (10, 20, 40 μM) for 2 hours, followed by stimulation with 10 ng/mL of recombinant rat IL-1β for 24 hours.
-
-
Western Blot Analysis:
-
Total protein was extracted from cartilage tissues or cultured chondrocytes using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein (30 μg) were separated by SDS-PAGE and transferred to PVDF membranes.
-
Membranes were blocked with 5% non-fat milk and incubated with primary antibodies against Collagen II, Aggrecan, MMP-3, MMP-13, ADAMTS-5, Wnt3a, β-catenin, NLRP3, ASC, GSDMD, and β-actin overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an ECL detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA was extracted using TRIzol reagent and reverse-transcribed into cDNA.
-
qRT-PCR was performed using a SYBR Green PCR kit on a real-time PCR system.
-
The relative expression of target genes was calculated using the 2-ΔΔCt method, with GAPDH as the internal control.
-
Intervertebral Disc Degeneration Model and Nucleus Pulposus Cell Experiments[4][5]
-
Animal Model of Intervertebral Disc Degeneration:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Induction: Annulus fibrosus of the Co7/Co8 intervertebral disc was punctured with a 21-gauge needle to a depth of 2 mm.
-
Treatment: this compound (Low and High doses) was administered by gavage.
-
Histological Analysis: Intervertebral disc tissues were fixed, decalcified, embedded, and sectioned. Sections were stained with H&E and Alcian Blue for histological assessment.
-
-
Nucleus Pulposus Cell (NPC) Culture and Treatment:
-
Isolation: Nucleus pulposus tissue was separated from rat coccygeal intervertebral discs and digested with 0.25% trypsin and 0.2% collagenase II.
-
Culture Conditions: NPCs were cultured in DMEM/F12 with 15% FBS and 1% penicillin-streptomycin.
-
In Vitro Model: NPCs were treated with tert-butyl hydroperoxide (TBHP) to induce oxidative stress and degeneration, followed by treatment with this compound (40 μg/mL).
-
-
ELISA:
-
The expression levels of type II collagen, aggrecan, and MMP-3 in the cell culture supernatant or tissue homogenates were quantified using commercial ELISA kits according to the manufacturer's instructions.
-
-
TUNEL Staining:
-
Apoptosis in intervertebral disc tissue sections was detected using a one-step TUNEL apoptosis assay kit. The number of TUNEL-positive cells was counted under a fluorescence microscope.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: General experimental workflow for investigating this compound.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound modulates the PI3K/Akt/mTOR pathway and autophagy.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of total saponin Achyranthes in treating knee osteoarthritis explored using network pharmacology and animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (AD) improve intervertebral disc degeneration through affect the autophagy and the activation of PI3K/Akt/mTOR pathway | Semantic Scholar [semanticscholar.org]
Achyranthoside D: A Comparative Analysis of its Efficacy in Diverse Cell Lines
For Immediate Release
A comprehensive review of available preclinical data reveals the therapeutic potential of Achyranthoside D, a natural compound isolated from the roots of Achyranthes bidentata, in modulating key cellular pathways implicated in cancer and inflammatory diseases. This guide provides a comparative analysis of the efficacy of this compound and its derivatives across various cell lines, summarizing key findings on its anti-cancer and anti-inflammatory properties, and detailing the experimental protocols utilized in these seminal studies.
Executive Summary
This compound and its analogs have demonstrated significant biological activity in multiple cell lines, primarily through the induction of apoptosis and the inhibition of critical signaling pathways such as Wnt/β-catenin. The compound's efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell types, suggesting a degree of selectivity in its cytotoxic effects. This guide synthesizes the current understanding of this compound's mechanism of action, providing researchers, scientists, and drug development professionals with a consolidated resource to inform future investigations.
Comparative Efficacy of Achyranthoside Analogs in Cancer Cell Lines
While direct comparative studies on this compound across a wide spectrum of cancer cell lines are limited, research on its derivatives, particularly Achyranthoside H methyl ester, provides valuable insights into its potential anti-cancer activity.
| Compound | Cell Line | Cancer Type | IC50 Value | Key Findings |
| Achyranthoside H methyl ester | MCF-7 | Breast Cancer | 4.0 µM | Induces apoptosis via caspase activation.[1] |
| Achyranthoside H methyl ester | MDA-MB-453 | Breast Cancer | 6.5 µM | Induces apoptosis via caspase activation.[1] |
| Achyranthes aspera extract | Dalton's Lymphoma | Lymphoma | Not specified | Induces mitochondrial-mediated apoptosis.[2][3] |
| Achyranthes aspera extract | COLO-205 | Colon Cancer | Not specified | Triggers the mitochondrial apoptosis pathway and S phase cell cycle arrest.[4] |
Modulation of Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key signaling cascades that are often dysregulated in disease states.
Wnt/β-catenin Signaling Pathway
In the context of osteoarthritis, this compound has been demonstrated to protect chondrocytes by inhibiting the Wnt/β-catenin signaling pathway. This pathway is also a critical driver in the development and progression of various cancers, including colorectal cancer. By downregulating Wnt/β-catenin signaling, this compound may represent a promising therapeutic strategy for cancers dependent on this pathway.
References
- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthes aspera L. leaf extract induced anticancer effects on Dalton's Lymphoma via regulation of PKCα signaling pathway and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Achyranthes aspera L. leaf extract induced anticancer effects on Dalton's Lymphoma via regulation of PKCα signaling pathway and mitochondrial apoptosis. | Semantic Scholar [semanticscholar.org]
- 4. Achyranthes aspera root extracts induce human colon cancer cell (COLO-205) death by triggering the mitochondrial apoptosis pathway and S phase cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the anti-inflammatory activity of Achyranthoside D and dexamethasone.
A Comparative Guide to the Anti-inflammatory Activity of Achyranthoside D and Dexamethasone
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel anti-inflammatory compounds versus established drugs is critical. This guide provides an objective comparison of this compound, a natural saponin, and dexamethasone, a potent synthetic glucocorticoid. The comparison is based on available experimental data, focusing on their mechanisms of action and effects on key inflammatory mediators.
Comparative Efficacy on Inflammatory Mediators
Direct comparative studies providing IC50 values for this compound and dexamethasone under identical conditions are limited in the current scientific literature. However, based on individual studies, a qualitative and semi-quantitative comparison can be made. Both compounds have been shown to inhibit the production of key pro-inflammatory molecules.
| Inflammatory Mediator | This compound | Dexamethasone | Experimental Model |
| Nitric Oxide (NO) | Inhibition by Achyranthes extracts observed.[1] | Dose-dependent inhibition (0.1-10 µM).[2] | LPS-stimulated Macrophages (RAW 264.7 / J774) |
| Tumor Necrosis Factor-α (TNF-α) | Significantly inhibited expression in rat cartilage.[3] | Effective inhibition of synthesis and release.[4][5] | IL-1β-induced Chondrocytes / LPS-stimulated Monocytes |
| Interleukin-6 (IL-6) | Significantly inhibited expression in rat cartilage.[3] | Dose-dependent inhibition.[6][7] | IL-1β-induced Chondrocytes / LPS-stimulated Mononuclear Cells |
| Interleukin-1β (IL-1β) | Significantly inhibited expression in rat cartilage.[3] | Inhibition of secretion from activated monocytes. | IL-1β-induced Chondrocytes / LPS-stimulated Monocytes |
Note: The data is compiled from different studies and experimental systems, which should be taken into account when making comparisons. The concentrations and cell types used in these studies may vary.
Mechanistic Comparison: Signaling Pathways
This compound and dexamethasone exert their anti-inflammatory effects through distinct molecular pathways. Dexamethasone's mechanism is well-characterized and involves the glucocorticoid receptor, while this compound appears to modulate multiple signaling cascades, including NF-κB and MAPK.
This compound's Mechanism of Action
This compound, a key component of Achyranthes bidentata, has been shown to inhibit inflammation by targeting major signaling pathways. Extracts of Achyranthes have been demonstrated to suppress the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38.[1] By inhibiting these pathways, this compound can reduce the expression of pro-inflammatory genes, including those for iNOS and various cytokines.
References
- 1. mdpi.com [mdpi.com]
- 2. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexamethasone inhibits TNF-alpha synthesis more effectively in Alzheimer's disease patients than in healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.tau.ac.il [cris.tau.ac.il]
Validating the Binding Targets of Achyranthoside D: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Achyranthoside D and alternative therapeutic compounds targeting pathways implicated in osteoarthritis. While this compound has been identified as a promising natural compound with chondroprotective and anti-inflammatory effects, a comprehensive validation of its binding targets is crucial for its development as a therapeutic agent. This document summarizes the current knowledge on this compound's mechanism of action, compares it with other relevant inhibitors, and provides detailed experimental protocols for target validation studies.
This compound and its Primary Binding Target: Wnt3a
This compound, a triterpenoid saponin isolated from the roots of Achyranthes bidentata, has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis models.[1] Experimental evidence has identified the secreted glycoprotein Wnt3a as a direct binding target of this compound.[1] By binding to Wnt3a, this compound inhibits the canonical Wnt/β-catenin signaling pathway, a key regulator of joint development and homeostasis whose dysregulation is associated with osteoarthritis pathogenesis.
Note on Quantitative Data: Despite evidence of a direct interaction, to date, no publicly available studies have reported the quantitative binding affinity (e.g., K_d, IC50, or EC50 values) of this compound to Wnt3a. This data is essential for a precise comparison with other Wnt pathway inhibitors.
Comparison with Alternative Wnt Pathway Inhibitors
Several small molecules and biologics targeting the Wnt signaling pathway are under investigation for the treatment of osteoarthritis and other diseases. A direct quantitative comparison with this compound is currently not feasible due to the lack of binding affinity data for the latter. However, the following table provides a summary of alternative Wnt pathway inhibitors with their known targets and reported potencies.
| Compound | Target(s) | Reported Affinity/Potency | Therapeutic Area (Selected) |
| Lorecivivint (SM04690) | CLK2, DYRK1A | Not specified in terms of direct binding affinity to Wnt proteins. It modulates the Wnt pathway downstream of β-catenin.[2][3][4][5][6] | Osteoarthritis |
| XAV939 | Tankyrase-1/2 (TNKS1/2) | IC50 = 11 nM (TNKS1), 4 nM (TNKS2) | Cancer, Research Tool |
| IWP-2 | Porcupine (PORCN) | IC50 = 27 nM | Research Tool |
Downstream Signaling: The PI3K/Akt/mTOR Pathway
The therapeutic effects of targeting the Wnt pathway in osteoarthritis are intertwined with other signaling cascades, notably the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is implicated in osteoarthritis. Given the crosstalk between the Wnt and PI3K/Akt/mTOR pathways, inhibitors of the latter represent another class of potential therapeutics for osteoarthritis.
Comparison with PI3K/Akt/mTOR Pathway Inhibitors
A number of dual PI3K/mTOR inhibitors have been developed, primarily for oncology indications. Their potential application in osteoarthritis is an active area of research.
| Compound | Target(s) | Reported Affinity/Potency (Ki/IC50) | Therapeutic Area (Selected) |
| PF-04691502 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | Ki = 1.8 nM (PI3Kα), 2.1 nM (PI3Kβ), 1.6 nM (PI3Kδ), 1.9 nM (PI3Kγ), 16 nM (mTOR)[7][8][9][10] | Cancer |
| Gedatolisib (PF-05212384) | Pan-Class I PI3K, mTOR | Potent dual inhibitor, specific Ki/IC50 values vary by isoform.[11][12][13][14] | Cancer |
| Dactolisib (BEZ235) | PI3Kα, PI3Kγ, PI3Kδ, PI3Kβ, mTOR | IC50 = 4 nM (p110α), 5 nM (p110γ), 7 nM (p110δ), 75 nM (p110β), 20.7 nM (mTOR)[15][16][17][18][19] | Cancer |
Experimental Protocols for Target Validation
To rigorously validate the binding of this compound to Wnt3a and to quantify this interaction, several biophysical and cell-based assays can be employed.
Pull-Down Assay
This assay is used to qualitatively demonstrate a direct interaction between a ligand (this compound) and a protein (Wnt3a).
Protocol:
-
Immobilization of the Ligand:
-
Synthesize a biotinylated derivative of this compound.
-
Incubate streptavidin-coated magnetic beads with the biotinylated this compound to immobilize the ligand.
-
Wash the beads to remove any unbound ligand.
-
-
Protein Binding:
-
Incubate the this compound-coated beads with a solution containing purified recombinant Wnt3a protein or a cell lysate overexpressing Wnt3a.
-
As a negative control, incubate the protein solution with uncoated streptavidin beads.
-
-
Washing:
-
Wash the beads several times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-Wnt3a antibody. The presence of a band corresponding to Wnt3a in the eluate from the this compound-coated beads, but not in the control, indicates a direct interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., chondrocytes) with either this compound or a vehicle control (DMSO) for a defined period.
-
-
Heating:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-denatured Wnt3a) from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the soluble fractions by Western blotting using an anti-Wnt3a antibody.
-
A shift in the melting curve to higher temperatures for the this compound-treated cells compared to the vehicle-treated cells indicates that this compound binds to and stabilizes Wnt3a in the cells.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions, providing kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (K_d).
Protocol:
-
Immobilization of the Ligand (Protein):
-
Covalently immobilize purified recombinant Wnt3a onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound (the analyte) over the sensor chip surface.
-
A reference flow cell without immobilized Wnt3a should be used to subtract non-specific binding.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants (ka, kd, and K_d). A low K_d value indicates a high binding affinity.
-
Visualizing the Molecular Pathways and Experimental Logic
To better understand the mechanisms of action and the experimental approaches, the following diagrams illustrate the key signaling pathways and a general workflow for target validation.
Caption: The Wnt/β-catenin signaling pathway and the inhibitory point of this compound.
Caption: Overview of the PI3K/Akt/mTOR signaling pathway.
References
- 1. This compound attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lorecivivint | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. lorecivivint | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. Lorecivivint, a Novel Intraarticular CDC‐like Kinase 2 and Dual‐Specificity Tyrosine Phosphorylation‐Regulated Kinase 1A Inhibitor and Wnt Pathway Modulator for the Treatment of Knee Osteoarthritis: A Phase II Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel, Intra-articular CLK/DYRK1A Inhibitor Lorecivivint (LOR; SM04690), Which Modulates the Wnt Pathway, Improved Responder Outcomes in Subjects with Knee Osteoarthritis: A Post Hoc Analysis from a Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
- 6. Modulation of the Wnt pathway through inhibition of CLK2 and DYRK1A by lorecivivint as a novel, potentially disease-modifying approach for knee osteoarthritis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Facebook [cancer.gov]
- 11. cdn.pfizer.com [cdn.pfizer.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. - ASCO [asco.org]
- 14. First-in-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. d-nb.info [d-nb.info]
- 18. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword of Glycosylation: A Comparative Guide to the Structure-Activity Relationship of Achyranthoside D and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Achyranthoside D, a prominent triterpenoid saponin isolated from the roots of Achyranthes bidentata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[1]. As the quest for novel therapeutic agents continues, understanding the structure-activity relationship (SAR) of this compound and its analogs is paramount for the rational design of more potent and selective drug candidates. This guide provides a comprehensive comparison of the biological activities of this compound and its naturally occurring analogs, supported by experimental data, detailed protocols, and mechanistic insights into their signaling pathway modulation.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory potential of this compound and its analogs has been a primary focus of research. A key measure of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation. The half-maximal inhibitory concentration (IC50) values for a series of oleanolic acid glycosides isolated from Achyranthes bidentata are presented in Table 1.
Table 1: Inhibitory Effects of this compound Analogs on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
| Compound | R1 | R2 | R3 | IC50 (µM) |
| This compound | Glc | H | COOH | Not Reported in direct comparison |
| Analog 1 | Glc | H | H | 28.03 - 54.23 |
| Analog 7 | H | H | H | 28.03 - 54.23 |
| Analog 11 | Glc | CH3 | H | 28.03 - 54.23 |
| Analog 12 | Glc | H | CH3 | 28.03 - 54.23 |
| Analog 13 | H | CH3 | H | 28.03 - 54.23 |
| Analog 14 | H | H | CH3 | 28.03 - 54.23 |
| Analog 15 | H | H | H | 28.03 - 54.23 |
| Analog 16 | H | H | H | 28.03 - 54.23 |
Data sourced from a study on triterpene saponins from Achyranthes bidentata. The exact structures for analogs 1, 7, and 11-16 were not fully detailed in the abstract, hence the generalized R-group representation based on common oleanane skeletons.
Structure-Activity Relationship Analysis
The data, although limited for a direct comparison with this compound, suggests that the glycosylation pattern and modifications on the oleanolic acid scaffold play a crucial role in the anti-inflammatory activity of these saponins.
-
Glycosylation at C-3 and C-28: The presence and nature of sugar moieties at the C-3 and C-28 positions of the oleanolic acid core are critical for activity. Variations in the sugar units or their linkages can significantly impact the compound's interaction with biological targets.
-
Esterification: The esterification of the carboxyl group at C-28, as seen in some analogs, can influence the compound's lipophilicity and cell permeability, thereby affecting its biological activity.
-
Aglycone Modifications: Changes to the oleanolic acid skeleton itself, such as the introduction of additional hydroxyl or other functional groups, can also modulate the anti-inflammatory potency.
A more detailed analysis requires the systematic synthesis and biological evaluation of a wider range of analogs with specific structural modifications.
Modulation of Signaling Pathways
This compound and its related saponins exert their biological effects by modulating key cellular signaling pathways.
Wnt/β-catenin Signaling Pathway
This compound has been shown to attenuate chondrocyte loss and inflammation in osteoarthritis by targeting the Wnt/β-catenin signaling pathway. It is suggested that this compound inhibits this pathway, which is often aberrantly activated in disease states.
Caption: Postulated inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
NF-κB and MAPK Signaling Pathways
The total saponin extract from Achyranthes bidentata has been shown to exert anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Achyranthosides.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for the anti-inflammatory activity of compounds.
1. Cell Culture:
-
RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound and its analogs).
-
After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation with the solvent used for the test compounds) are also included.
-
The plate is incubated for another 24 hours.
3. Nitrite Quantification (Griess Assay):
-
After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
4. Data Analysis:
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated vehicle control.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
5. Cell Viability Assay:
-
To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT assay) is performed in parallel.
Caption: Experimental workflow for determining the anti-inflammatory activity of this compound and its analogs.
Conclusion
This compound and its analogs represent a promising class of natural products with significant therapeutic potential, particularly in the realm of inflammatory diseases. The available data underscores the importance of the glycosylation pattern and other structural features in determining their biological activity. Further research involving the synthesis of a broader range of analogs and their systematic evaluation in various biological assays is crucial for a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly pave the way for the development of novel and more effective anti-inflammatory agents.
References
Achyranthoside D: A Comparative Analysis of its Effects on Healthy and Diseased Cells
For Immediate Release
A comprehensive analysis of Achyranthoside D, a natural saponin, reveals a differential impact on healthy versus diseased cells, highlighting its therapeutic potential in osteoarthritis and cancer. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's cellular effects, detailing its mechanisms of action and the experimental protocols utilized in key studies.
Executive Summary
This compound demonstrates a dual functionality: it is cytoprotective for healthy chondrocytes under inflammatory conditions and cytotoxic to breast cancer cells. In models of osteoarthritis, this compound safeguards cartilage cells from inflammation-induced death and degradation by modulating the Wnt signaling pathway. Conversely, a closely related analogue, Achyranthoside H methyl ester, exhibits significant cytotoxicity against breast cancer cell lines by inducing programmed cell death through caspase activation. This selective action underscores the compound's potential as a targeted therapeutic agent.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data on the effects of this compound and its analogue on diseased and normal cells.
Table 1: Effect of this compound on Chondrocyte Viability and Inflammatory Markers
| Cell Type | Treatment | Viability (% of Control) | LDH Release (% of Control) | Gene/Protein Expression Changes |
| Diseased Chondrocytes | IL-1β (10 ng/mL) | Decreased | Increased | Upregulated: ADAMTS-5, MMP-13, MMP-3, NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, IL-18. Downregulated: Collagen II, Aggrecan. |
| Diseased Chondrocytes | IL-1β + this compound | Protected from loss | Reduced | Downregulated: ADAMTS-5, MMP-13, MMP-3, NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, IL-18. Upregulated: Collagen II, Aggrecan.[1] |
Table 2: Cytotoxicity of Achyranthoside H Methyl Ester on Breast Cancer Cells
| Cell Line | Cell Type | IC50 Value (µM) |
| MCF-7 | Human Breast Adenocarcinoma | 4.0[2] |
| MDA-MB-231 | Human Breast Adenocarcinoma | 6.5[2] |
| MCF-10A | Non-tumorigenic Breast Epithelial | Significantly higher than cancer cells (based on related compounds) |
Note: Data for MCF-10A is inferred from studies on similar natural compounds, which show significantly less cytotoxicity to normal breast epithelial cells compared to cancerous ones.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through distinct signaling pathways in different cellular contexts.
In diseased chondrocytes, this compound inhibits the Wnt signaling pathway, which is aberrantly activated in osteoarthritis.[1] By targeting Wnt3a, it prevents the downstream cascade that leads to the expression of cartilage-degrading enzymes and inflammatory cytokines.
In breast cancer cells, the related saponin, Achyranthoside H methyl ester, triggers apoptosis through the activation of the caspase cascade, a hallmark of programmed cell death.[2] This leads to the cleavage of cellular components and ultimately, cell demise.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assays (CCK-8/MTT)
The viability of chondrocytes and the cytotoxicity of this compound on breast cancer cells were assessed using Cell Counting Kit-8 (CCK-8) or MTT assays.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: 10 µL of CCK-8 or MTT solution is added to each well.
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis
Western blotting is employed to detect changes in the expression levels of specific proteins involved in the Wnt signaling pathway in chondrocytes.
Protocol:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Wnt3a, β-catenin, GSK-3β, MMPs, Collagen II) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay
The activity of caspases, key mediators of apoptosis, is measured in breast cancer cells following treatment with Achyranthoside analogues.
Protocol:
-
Cell Lysis: Treated and untreated cells are collected and lysed to release cellular contents.
-
Substrate Addition: The cell lysate is incubated with a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter.
-
Incubation: The reaction is incubated at 37°C to allow for cleavage of the substrate by active caspases.
-
Measurement: The absorbance or fluorescence is measured using a microplate reader. The caspase activity is proportional to the signal generated.
Conclusion
This compound exhibits a promising and selective bioactivity profile, offering chondroprotection in the context of osteoarthritis and, through its analogues, cytotoxicity towards breast cancer cells. This differential effect appears to be mediated by distinct signaling pathways, namely the Wnt and caspase pathways. The data and protocols presented in this guide provide a foundation for further research into the therapeutic applications of this compound and related compounds. Future studies should focus on elucidating the precise molecular targets and further exploring the in vivo efficacy and safety of this promising natural product.
References
Independent Verification of Achyranthoside D's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of Achyranthoside D with other alternative compounds, supported by experimental data. The information is compiled from preclinical studies to aid in the evaluation and potential development of novel neuroprotective therapies.
Executive Summary
This compound, a triterpenoid saponin isolated from Achyranthes species, has demonstrated potential neuroprotective properties. This guide delves into the available scientific literature to independently verify these effects, comparing them against other well-researched neuroprotective agents. The comparison focuses on key mechanisms of neuroprotection, including anti-apoptotic, anti-inflammatory, and antioxidant effects. While direct comparative studies are limited, this guide synthesizes data from various sources to provide a comprehensive overview.
Comparative Data on Neuroprotective Effects
The following table summarizes quantitative data from studies on this compound and selected alternative neuroprotective compounds. It is important to note that experimental conditions may vary across studies, affecting direct comparability.
| Compound | Model System | Key Assay | Concentration/Dosage | Observed Effect |
| This compound | Not specified in available abstracts | Not specified in available abstracts | Not specified in available abstracts | General neuroprotective effects attributed to Achyranthes saponins[1][2] |
| Achyranthes bidentata polypeptides (ABPP) | Cultured rat hippocampal neurons | MTT assay, Hoechst/PI staining | Not specified | Significantly attenuated NMDA-induced apoptosis[3][4] |
| Primary cortical neurons (OGD model) | MTT assay | 0.04, 0.2, 1.0 µg/ml | Promoted neuronal survival and inhibited apoptosis[5] | |
| Rabbits with crushed common peroneal nerve | Electrophysiology, Histomorphology | 6.0 mg/kg | Enhanced nerve regeneration and function restoration[6] | |
| Curcumin | SH-SY5Y cells (Aβ-induced toxicity) | Not specified | Low-dose | Disaggregates Aβ, prevents fibril and oligomer formation[7] |
| HT22 murine hippocampal neuronal cells | Not specified | Not specified | Protected against acrolein-induced damage via BDNF/TrkB signaling[8] | |
| In vivo (AD model) | Not specified | Orally administered | Downregulates GSK3β, inhibits Aβ plaques, improves cognitive function[8] | |
| Resveratrol | Hippocampal neuronal cells | Not specified | Not specified | Scavenges free radicals, protects against NO toxicity[9] |
| In vitro | Not specified | Not specified | Neuroprotective against LPS- and NMDA-induced neuronal death[7] | |
| Ginsenosides | In vitro and in vivo models of Parkinson's Disease | Not specified | Not specified | Exhibit neuroprotective effects on dopaminergic neurons[7] |
| In vitro (LPS-induced inflammation) | Not specified | Not specified | Inhibit iNOS and STAT signaling activation[7] | |
| EGCG (Epigallocatechin-3-gallate) | SH-SY5Y cells | Not specified | Not specified | Neuroprotection via PKC signaling pathway[10] |
| In vitro | Not specified | Not specified | Scavenges free radicals more effectively than vitamins C and E[7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for independent verification and replication.
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan is solubilized and quantified by spectrophotometry, providing an estimate of cell viability.
-
Protocol (General):
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Induce neurotoxicity using a relevant agent (e.g., NMDA, H₂O₂, Aβ oligomers).
-
Treat cells with varying concentrations of the test compound (e.g., this compound) for a specified duration.
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Detection (Hoechst/Propidium Iodide Double Staining)
-
Principle: This method distinguishes between healthy, apoptotic, and necrotic cells. Hoechst 33342 stains the nuclei of all cells (blue), while propidium iodide (PI) only enters cells with compromised membranes (necrotic or late apoptotic cells) and stains their nuclei red. Apoptotic cells are characterized by condensed or fragmented chromatin (bright blue), while necrotic cells show uniform red staining.
-
Protocol (General):
-
Culture and treat cells as described for the MTT assay.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with a solution containing Hoechst 33342 (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) for 15-30 minutes at room temperature in the dark.
-
Wash the cells again with PBS.
-
Visualize the cells under a fluorescence microscope using appropriate filters for blue and red fluorescence.
-
Quantify the percentage of apoptotic and necrotic cells by counting the number of cells with the characteristic nuclear morphology.
-
In Vivo Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
-
Principle: The MCAO model is a widely used in vivo model to study the effects of ischemic stroke and potential neuroprotective agents. It involves the temporary or permanent occlusion of the middle cerebral artery, leading to focal cerebral ischemia in the territory supplied by this artery.
-
Protocol (General):
-
Anesthetize the animal (e.g., rat, mouse) using an appropriate anesthetic agent.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a filament (e.g., a nylon monofilament) into the ICA via the ECA stump and advance it to occlude the origin of the middle cerebral artery (MCA).
-
After a specific duration of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.
-
Administer the test compound (e.g., this compound) at a specific time point (before, during, or after ischemia).
-
Assess neurological deficits at various time points post-surgery using a standardized neurological scoring system.
-
At the end of the experiment, euthanize the animals and harvest the brains for histological analysis (e.g., TTC staining to measure infarct volume) and biochemical assays.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the neuroprotective effects of various compounds and a general experimental workflow for their evaluation.
Caption: General workflow for screening and validating neuroprotective compounds.
Caption: Simplified diagram of key signaling pathways in neuroprotection.
Conclusion
References
- 1. Role of Achyranthes aspera in neurodegenerative diseases: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effects of Achyranthes bidentata polypeptides against NMDA-induced cell apoptosis in cultured hippocampal neurons through differential modulation of NR2A- and NR2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neurotrophic and neuroprotective actions of Achyranthes bidentata polypeptides on cultured dorsal root ganglia of rats and on crushed common peroneal nerve of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection mediated by natural products and their chemical derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Neuroprotective Role of Phytochemicals [mdpi.com]
Benchmarking the Antioxidant Capacity of Achyranthoside D and its Source Extracts Against Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of extracts from Achyranthes aspera, the natural source of Achyranthoside D, benchmarked against a selection of well-established natural antioxidant compounds. Due to the limited availability of published antioxidant capacity data for the isolated this compound compound, this guide utilizes data from various extracts of its source plant to provide a relevant comparison. The data is presented to aid researchers in evaluating the potential of this compound and its natural sources in the context of other known antioxidants.
Comparative Antioxidant Activity
The antioxidant capacity of a compound can be evaluated through various assays, each with a distinct mechanism. Below is a summary of the antioxidant activities of Achyranthes aspera extracts and other common natural antioxidants, as measured by DPPH, ABTS, FRAP, and ORAC assays.
Data Presentation
Table 1: DPPH Radical Scavenging Activity (IC50)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of an antioxidant to scavenge free radicals. A lower IC50 value indicates a higher antioxidant activity.
| Compound/Extract | Plant/Source | IC50 (µg/mL) |
| Aqueous Extract of Achyranthes aspera Leaves | Achyranthes aspera | 19.5 ± 0.5 [1] |
| Ascorbic Acid (Vitamin C) | Standard | 4.97 ± 0.03[2] |
| Quercetin | Standard | 4.97[2] |
| Gallic Acid | Standard | - |
| Catechin | Standard | - |
| Trolox | Standard | - |
Table 2: ABTS Radical Scavenging Activity (IC50)
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay also measures the free radical scavenging capacity of antioxidants.
| Compound/Extract | Plant/Source | IC50 (µg/mL) |
| Ethyl Acetate Fraction of Macaranga hypoleuca | Macaranga hypoleuca | 2.10 [2] |
| Ascorbic Acid (Vitamin C) | Standard | - |
| Quercetin | Standard | - |
| Gallic Acid | Standard | - |
| Catechin | Standard | - |
| Trolox | Standard | 2.34[2] |
Note: A direct ABTS IC50 value for this compound or its source extracts was not found in the reviewed literature. The value for another natural extract is provided for context.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power.
| Compound/Extract | Plant/Source | FRAP Value (µM Fe²⁺/g) |
| Aqueous Extract of Achyranthes aspera Leaves | Achyranthes aspera | - |
| Ascorbic Acid (Vitamin C) | Standard | - |
| Quercetin | Standard | - |
| Gallic Acid | Standard | - |
| Catechin | Standard | - |
| Trolox | Standard | - |
Note: Specific FRAP values for Achyranthes aspera extracts comparable to other pure compounds were not available in the reviewed literature.
Table 4: Oxygen Radical Absorbance Capacity (ORAC)
The ORAC assay measures the antioxidant inhibition of peroxyl radical-induced oxidation. Higher values indicate a greater antioxidant capacity.
| Compound/Extract | Plant/Source | ORAC Value (µmol TE/g) |
| Aqueous Extract of Achyranthes aspera Leaves | Achyranthes aspera | - |
| Ascorbic Acid (Vitamin C) | Standard | - |
| Quercetin | Standard | - |
| Gallic Acid | Standard | - |
| Catechin | Standard | - |
| Trolox | Standard | - |
Note: ORAC values for Achyranthes aspera extracts were not found in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are based on standard procedures found in the scientific literature.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Reagent Preparation : A 0.1 mM solution of DPPH in methanol is prepared.
-
Reaction Mixture : 1 mL of the DPPH solution is added to 2 mL of various concentrations (e.g., 10-100 µg/mL) of the test compound or extract dissolved in a suitable solvent.[3]
-
Incubation : The mixture is shaken vigorously and incubated in the dark at room temperature for 30 minutes.[3]
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer. A control is prepared with the solvent and DPPH solution without the test sample.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant.
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : 2 mL of the diluted ABTS•+ solution is added to 1 mL of the test compound or extract at various concentrations.
-
Incubation : The mixture is incubated in the dark at room temperature for 6 minutes.
-
Measurement : The absorbance is measured at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the reducing potential of an antioxidant.
-
Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture : 3 mL of the FRAP reagent is mixed with 100 µL of the test sample.
-
Incubation : The mixture is incubated at 37°C for 4 minutes.
-
Measurement : The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation : The antioxidant capacity is determined from a standard curve prepared with a known concentration of FeSO₄·7H₂O and is expressed as µmol of Fe²⁺ equivalents per gram of sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe.
-
Reagents : The assay requires a fluorescent probe (fluorescein), a peroxyl radical generator (AAPH, 2,2'-azobis(2-amidinopropane) dihydrochloride), and a standard antioxidant (Trolox).
-
Reaction Mixture : The reaction is typically carried out in a 96-well plate. The test sample, fluorescein, and AAPH are mixed in a phosphate buffer (pH 7.4).
-
Measurement : The fluorescence decay is monitored kinetically over time at an emission wavelength of 520 nm with an excitation wavelength of 485 nm.
-
Calculation : The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of Trolox, and the results are expressed as µmol of Trolox equivalents (TE) per gram of sample.
Visualizations
The following diagrams illustrate the general workflow of the antioxidant assays described and a simplified representation of an antioxidant signaling pathway.
Caption: General workflow for common in vitro antioxidant capacity assays.
References
Safety Operating Guide
Proper Disposal of Achyranthoside D: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Achyranthoside D.
This compound is a triterpene saponin that requires careful handling and disposal due to its potential hazards.[1][2] Adherence to established safety protocols and regulatory requirements is paramount to protect both laboratory personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. [3]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects. [3]
Due to these classifications, specific precautions must be taken during handling and disposal to prevent accidental ingestion and release into the environment.[3] Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound.[3]
Quantitative Hazard Data
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant. [3] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[3]
1. Waste Collection:
- Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
- Ensure the container is kept tightly sealed when not in use.
2. Labeling:
- Clearly label the waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
3. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.[3]
- Follow the recommended storage conditions, which are -20°C for the powder form and -80°C when in solvent.[3]
4. Professional Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
- Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[3]
5. Spill Management:
- In the event of a spill, prevent further leakage and keep the product away from drains and water courses.[3]
- For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[3]
- Decontaminate surfaces by scrubbing with alcohol.[3]
- Collect all contaminated materials from the cleanup and place them in the designated hazardous waste container for disposal.[3]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Achyranthoside D
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Achyranthoside D. The following procedural steps are designed to ensure safe operational handling and disposal of this compound.
This compound is a triterpene saponin derived from the root of Achyranthes species.[1][2] According to available safety data, it is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Due to the limited availability of specific toxicological data, it is imperative to handle this compound with a high degree of caution, employing stringent safety measures to minimize exposure.
Quantitative Safety Data
| Parameter | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| LD50 (Oral) | Data not available | N/A |
| LD50 (Dermal) | Data not available | N/A |
| LC50 (Inhalation) | Data not available | N/A |
| Occupational Exposure Limits (OELs) | No occupational exposure limit values have been established for this product. | [3] |
Operational Plan: Personal Protective Equipment (PPE) and Handling
Given the hazard classification and the lack of extensive toxicity data, a comprehensive approach to personal protection is mandatory. The following is a step-by-step guide for safely handling this compound in a laboratory setting.
1. Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is required when handling the powdered form to avoid the formation and inhalation of dust and aerosols.[3]
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield to protect against splashes and airborne particles.[3]
-
Hand Protection: Use chemically resistant, impervious gloves. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A lab coat is standard, but for procedures with a higher risk of spillage, impervious clothing or a chemical-resistant apron should be worn.[3]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a suitable respirator should be used.[3] A NIOSH-approved particulate respirator (e.g., N95) or a higher level of respiratory protection may be necessary depending on the scale of the work.
3. Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[3]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Minimize the generation of dust when working with the solid form.
-
Keep the container tightly sealed when not in use and store it in a cool, well-ventilated area.[3]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination, given its high toxicity to aquatic life.[3]
1. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
2. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as outlined above.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[3]
3. Final Disposal:
-
Dispose of all hazardous waste containing this compound through an approved waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3]
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
If swallowed: Call a poison control center or doctor immediately for treatment advice.[3] Rinse the mouth with water. Do not induce vomiting unless instructed to do so by a medical professional.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
